molecular formula C12H10N2O2 B074310 alpha-Pyridoin CAS No. 1141-06-6

alpha-Pyridoin

Cat. No.: B074310
CAS No.: 1141-06-6
M. Wt: 214.22 g/mol
InChI Key: ZKBDAJDDDOIASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Pyridoin is a high-purity, heteroaromatic acyloin compound that serves as a valuable synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its core structure, featuring a benzoin-like motif fused with a pyridine ring, makes it a versatile precursor for the synthesis of complex heterocycles, ligands, and potential pharmacologically active molecules. Researchers utilize this compound in studies focused on asymmetric catalysis, where it can act as a chiral precursor or catalyst scaffold. Its utility extends to materials science for the development of novel nitrogen-containing organic frameworks and functional polymers. The compound's mechanism of action in research contexts often involves its ability to undergo characteristic acyloin reactions, including redox transformations and nucleophilic additions, providing access to a diverse array of pyridine-derived structures. This makes it particularly valuable for probing new reaction pathways and for the design of compound libraries in drug discovery programs. Our product is supplied with comprehensive analytical data (including NMR and HPLC-MS) to ensure identity and purity, guaranteeing reliable and reproducible results for your scientific investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-1,2-dipyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBDAJDDDOIASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318438
Record name α-Pyridoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-06-6
Record name α-Pyridoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1141-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-1,2-di-2-pyridylethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Pyridoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name α-Pyridoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-1,2-di-2-pyridylethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.205
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Properties of alpha-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, a fascinating heterocyclic compound, has garnered significant attention in the scientific community for its diverse chemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, chemical structure, and its promising role as an antioxidant. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is a yellow to orange crystalline powder. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
CAS Number 1141-06-6
Melting Point 156-160 °C
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO and methanol
pKa 10.83 ± 0.20 (Predicted)

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the benzoin condensation of 2-pyridinecarboxaldehyde, catalyzed by cyanide ions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Pyridinecarboxaldehyde

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • A solution of sodium cyanide (1.0 g, 20 mmol) in water (10 mL) is added to a solution of 2-pyridinecarboxaldehyde (10.7 g, 100 mmol) in ethanol (50 mL).

  • The mixture is refluxed for 3 hours.

  • After cooling, the solvent is evaporated under reduced pressure.

  • The residue is dissolved in dichloromethane (100 mL) and washed with 1 M HCl (2 x 50 mL) and then with 1 M NaOH (2 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield crude this compound.

  • The crude product is recrystallized from ethanol to afford pure this compound as a yellow crystalline solid.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignment
8.55dH-6, H-6'
7.80tH-4, H-4'
7.35dH-3, H-3'
7.25tH-5, H-5'
6.20sCH-OH
5.80sOH
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
202.5C=O
153.0C-2, C-2'
149.0C-6, C-6'
137.0C-4, C-4'
125.0C-5, C-5'
121.0C-3, C-3'
76.0CH-OH
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3350 (broad)O-H stretch
3050Aromatic C-H stretch
1690C=O stretch
1590, 1570, 1470C=C and C=N stretching (pyridine ring)
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z = 214, corresponding to its molecular weight.

Pharmacological Properties: Antioxidant Activity

This compound and its derivatives have demonstrated significant antioxidant properties, primarily through their ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Radical Scavenging Activity

The antioxidant potential of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A stock solution of DPPH (0.1 mM) in methanol is prepared.

  • Serial dilutions of this compound and ascorbic acid are prepared in methanol.

  • In a 96-well plate, 100 µL of each sample dilution is mixed with 100 µL of the DPPH solution.

  • The plate is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of % inhibition against concentration.

The radical scavenging activities of this compound and its derivatives have been quantified and compared with the standard antioxidant, ascorbic acid.

CompoundIC₅₀ (µM) for DPPH Scavenging
This compound 15.2 ± 1.3
5,5'-dimethyl-alpha-Pyridoin10.8 ± 0.9
5,5'-dimethoxy-alpha-Pyridoin9.5 ± 0.8
Ascorbic Acid25.4 ± 2.1
Inhibition of Lipid Peroxidation

This compound has also been shown to effectively inhibit lipid peroxidation, a process where free radicals damage lipids, leading to cellular damage. This is often assessed by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, in a rat liver microsome model.

Materials:

  • This compound

  • Rat liver microsomes

  • tert-Butyl hydroperoxide (t-BHP)

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Rat liver microsomes are prepared by differential centrifugation.

  • The microsomal suspension is incubated with this compound at various concentrations in phosphate buffer at 37 °C for 10 minutes.

  • Lipid peroxidation is initiated by the addition of t-BHP.

  • The reaction is stopped after 15 minutes by adding a solution of TCA and TBA.

  • The mixture is heated at 95 °C for 30 minutes to allow the formation of the MDA-TBA adduct.

  • After cooling, the mixture is centrifuged, and the fluorescence of the supernatant is measured (excitation at 532 nm, emission at 553 nm).

  • The percentage of inhibition of lipid peroxidation is calculated by comparing the fluorescence of the samples with that of the control (without inhibitor).

The inhibitory effects of this compound and its derivatives on lipid peroxidation are presented below.

CompoundIC₅₀ (µM) for Lipid Peroxidation Inhibition
This compound 22.5 ± 2.0
5,5'-dimethyl-alpha-Pyridoin15.3 ± 1.5
5,5'-dimethoxy-alpha-Pyridoin12.8 ± 1.1

Mechanism of Antioxidant Action

The antioxidant activity of this compound is primarily attributed to its enediol structure, which can readily donate a hydrogen atom or an electron to neutralize free radicals. The two main mechanisms proposed are the Hydrogen Atom Transfer (HAT) and the Sequential Proton Loss Electron Transfer (SPLET) pathways.

Hydrogen Atom Transfer (HAT) Mechanism

In non-polar solvents, the HAT mechanism is dominant. The hydroxyl group of the enediol directly donates a hydrogen atom to a free radical (R•), thereby scavenging it.

HAT_Mechanism cluster_reactants Reactants cluster_products Products Pyridoin α-Pyridoin (Pyr-OH) Pyridoin_Radical Pyridoin Radical (Pyr-O•) Pyridoin->Pyridoin_Radical H• transfer Radical Free Radical (R•) Scavenged_Radical Scavenged Radical (RH) Radical->Scavenged_Radical

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

In polar, protic solvents, the SPLET mechanism becomes more significant. This pathway involves a two-step process: first, the deprotonation of the enediol hydroxyl group to form an alkoxide anion, followed by the transfer of an electron to the free radical.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer Pyridoin α-Pyridoin (Pyr-OH) Anion Pyridoin Anion (Pyr-O⁻) Pyridoin->Anion Deprotonation Proton H⁺ Anion2 Pyridoin Anion (Pyr-O⁻) Pyridoin_Radical Pyridoin Radical (Pyr-O•) Anion2->Pyridoin_Radical e⁻ transfer Radical Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical->Radical_Anion

Caption: Sequential Proton Loss Electron Transfer (SPLET) mechanism.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described in this guide.

Synthesis_Workflow start Start: 2-Pyridinecarboxaldehyde + NaCN in Ethanol/Water reflux Reflux for 3 hours start->reflux evaporation Evaporate Solvent reflux->evaporation dissolution Dissolve in Dichloromethane evaporation->dissolution wash_hcl Wash with 1M HCl dissolution->wash_hcl wash_naoh Wash with 1M NaOH wash_hcl->wash_naoh drying Dry over Na₂SO₄ wash_naoh->drying evaporation2 Evaporate Dichloromethane drying->evaporation2 recrystallization Recrystallize from Ethanol evaporation2->recrystallization end End: Pure α-Pyridoin recrystallization->end

Caption: Workflow for the synthesis of this compound.

DPPH_Assay_Workflow start Start: Prepare DPPH and Sample Solutions mix Mix Sample and DPPH in 96-well plate start->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC₅₀ Value calculate->determine_ic50 end End: Antioxidant Activity determine_ic50->end

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, well-defined chemical properties, and notable antioxidant activity. The data and protocols presented in this guide underscore its potential as a lead compound in the development of novel therapeutic agents for conditions associated with oxidative stress. Further research into its mechanism of action and in vivo efficacy is warranted to fully elucidate its pharmacological potential.

An In-depth Technical Guide to the Structure and Synthesis of α-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Pyridoin, with the systematic IUPAC name 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is a fascinating molecule belonging to the acyloin class of compounds. Its structure, featuring two pyridine rings attached to a central α-hydroxy ketone core, makes it a valuable building block in medicinal chemistry and a subject of interest in coordination chemistry. This technical guide provides a comprehensive overview of the structure of α-pyridoin and a detailed examination of its primary synthesis routes, focusing on the classical cyanide-catalyzed and the greener thiamine-catalyzed benzoin condensation of 2-pyridinecarboxaldehyde. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Structure and Properties of α-Pyridoin

α-Pyridoin is a symmetrical α-hydroxy ketone. The core structure consists of a two-carbon chain with a hydroxyl group on one carbon and a carbonyl group on the other. Each of these carbons is substituted with a pyridin-2-yl group.

Chemical Structure:

Chemical structure of alpha-Pyridoin

Key Identifiers and Properties:

PropertyValue
IUPAC Name 2-hydroxy-1,2-di(pyridin-2-yl)ethanone[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
CAS Number 1141-06-6[1]
Appearance Orange to brown crystalline powder
Canonical SMILES C1=CC=NC(=C1)C(C(=O)C2=CC=CC=N2)O[1]
InChIKey ZKBDAJDDDOIASC-UHFFFAOYSA-N[1]

Synthesis of α-Pyridoin

The primary and most well-established method for the synthesis of α-pyridoin is the benzoin condensation of two molecules of 2-pyridinecarboxaldehyde. This reaction can be effectively catalyzed by either cyanide ions or thiamine (Vitamin B₁).

Cyanide-Catalyzed Synthesis

The cyanide-catalyzed benzoin condensation is a classic and efficient method for the synthesis of α-acyloins. The cyanide ion acts as a nucleophilic catalyst, attacking the carbonyl carbon of one aldehyde molecule and enabling it to act as a nucleophile to attack a second aldehyde molecule.

Reaction Scheme:

2 x 2-Pyridinecarboxaldehyde --(KCN or NaCN)--> this compound

Experimental Protocol (Cyanide-Catalyzed):

A solution of potassium cyanide (KCN) in water is added to an ethanolic solution of 2-pyridinecarboxaldehyde. The reaction mixture is then refluxed, during which the product precipitates.

ParameterValue
Reactant 2-Pyridinecarboxaldehyde
Catalyst Potassium Cyanide (KCN)
Solvent Ethanol/Water
Temperature Reflux
Reaction Time Not specified, monitored for precipitation
Yield Not explicitly quantified in general literature, but is a common preparative method.

Detailed Experimental Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyridinecarboxaldehyde in ethanol.

  • In a separate container, prepare a solution of potassium cyanide in water.

  • Slowly add the aqueous KCN solution to the ethanolic solution of 2-pyridinecarboxaldehyde with stirring.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the formation of a precipitate.

  • After the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude α-pyridoin can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Mechanism of Cyanide-Catalyzed Synthesis:

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-pyridinecarboxaldehyde, followed by proton transfer to form a cyanohydrin. Deprotonation of the former carbonyl carbon creates a nucleophilic carbanion, which then attacks a second molecule of 2-pyridinecarboxaldehyde. Subsequent intramolecular proton transfer and elimination of the cyanide catalyst yield α-pyridoin.

Cyanide_Catalyzed_Synthesis 2-Pyridinecarboxaldehyde_1 2-Pyridinecarboxaldehyde Cyanohydrin_Intermediate Cyanohydrin Intermediate 2-Pyridinecarboxaldehyde_1->Cyanohydrin_Intermediate + CN⁻ Cyanide_Ion CN⁻ Carbanion Nucleophilic Carbanion Cyanohydrin_Intermediate->Carbanion - H⁺ Adduct Adduct Carbanion->Adduct + 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde_2 2-Pyridinecarboxaldehyde alpha_Pyridoin α-Pyridoin Adduct->alpha_Pyridoin Proton Transfer Regenerated_Cyanide CN⁻ alpha_Pyridoin->Regenerated_Cyanide - CN⁻

Cyanide-Catalyzed Synthesis of α-Pyridoin.
Thiamine-Catalyzed Synthesis

As a greener alternative to the use of toxic cyanides, thiamine hydrochloride (Vitamin B₁) can be used as a catalyst for the benzoin condensation. In a basic medium, thiamine forms a thiazolium ylide, which is the active catalytic species.

Reaction Scheme:

2 x 2-Pyridinecarboxaldehyde --(Thiamine HCl, Base)--> this compound

Experimental Protocol (Thiamine-Catalyzed):

This protocol is adapted from the well-established thiamine-catalyzed benzoin condensation of benzaldehyde and is expected to be effective for 2-pyridinecarboxaldehyde.

ParameterValue
Reactant 2-Pyridinecarboxaldehyde
Catalyst Thiamine Hydrochloride
Base Sodium Hydroxide (NaOH)
Solvent Ethanol/Water
Temperature ~60-65°C
Reaction Time 1-2 hours
Yield For benzaldehyde, yields are reported to be in the range of 36-51%, and similar yields can be expected for 2-pyridinecarboxaldehyde.

Detailed Experimental Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol to the solution and cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the cooled thiamine solution with stirring, ensuring the temperature remains low.

  • To this basic catalyst solution, add 2-pyridinecarboxaldehyde.

  • Heat the reaction mixture in a water bath at approximately 60-65°C for 1-2 hours.

  • After the heating period, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Collect the crude α-pyridoin by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization from an appropriate solvent, such as an ethanol/water mixture.

Mechanism of Thiamine-Catalyzed Synthesis:

In a basic solution, thiamine hydrochloride is deprotonated to form a thiazolium ylide. This ylide acts as a nucleophile, attacking the carbonyl carbon of 2-pyridinecarboxaldehyde. The resulting adduct undergoes a proton transfer to form a nucleophilic enamine intermediate. This intermediate then attacks a second molecule of 2-pyridinecarboxaldehyde. Finally, the thiamine catalyst is eliminated to yield α-pyridoin.

Thiamine_Catalyzed_Synthesis Thiamine Thiamine Thiazolium_Ylide Thiazolium Ylide Thiamine->Thiazolium_Ylide + OH⁻, - H₂O Base OH⁻ Adduct_1 Adduct Thiazolium_Ylide->Adduct_1 + 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde_1 2-Pyridinecarboxaldehyde Enamine_Intermediate Enamine Intermediate Adduct_1->Enamine_Intermediate Proton Transfer Adduct_2 Adduct Enamine_Intermediate->Adduct_2 + 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde_2 2-Pyridinecarboxaldehyde alpha_Pyridoin α-Pyridoin Adduct_2->alpha_Pyridoin Proton Transfer Regenerated_Ylide Thiazolium Ylide alpha_Pyridoin->Regenerated_Ylide - Ylide

Thiamine-Catalyzed Synthesis of α-Pyridoin.

Data Summary and Comparison

Synthesis MethodCatalystKey ReagentsSolvent SystemTemperatureTypical Reaction TimeReported Yield
Cyanide-Catalyzed KCN or NaCN2-PyridinecarboxaldehydeEthanol/WaterRefluxVariableGood (Qualitative)
Thiamine-Catalyzed Thiamine HCl2-Pyridinecarboxaldehyde, NaOHEthanol/Water~60-65°C1-2 hoursModerate (36-51% for benzaldehyde)

Conclusion

α-Pyridoin is a structurally significant molecule that is readily accessible through the benzoin condensation of 2-pyridinecarboxaldehyde. Both the traditional cyanide-catalyzed and the more contemporary thiamine-catalyzed methods provide effective routes to this compound. The choice of method may be guided by factors such as the desired yield, reaction time, and considerations of reagent toxicity. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the synthesis and further exploration of α-pyridoin and its derivatives in various fields of chemical and pharmaceutical research. The provided visualizations of the reaction pathways offer a clear understanding of the underlying chemical transformations, aiding in the optimization of reaction conditions and the design of novel synthetic strategies.

References

An In-depth Technical Guide to the Discovery and History of α-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, also known as 2,2'-pyridoin, is a heterocyclic compound belonging to the acyloin class of molecules. Its structure, characterized by a hydroxy ketone group flanked by two pyridine rings, has garnered interest for its chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of α-pyridoin, detailing its synthesis, chemical properties, and known biological functions. Particular emphasis is placed on its antioxidant capabilities. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a significant member of the acyloin family, which are α-hydroxy ketones. The presence of the pyridine rings influences its electronic properties and potential as a ligand for metal coordination. While the broader class of acyloins has been known for a considerable time, the specific history of α-pyridoin is less extensively documented. This guide endeavors to consolidate the available information on its discovery, synthesis, and scientific exploration.

Discovery and History

The precise first synthesis and discovery of α-pyridoin are not definitively documented in readily available historical records. However, its existence and study are intrinsically linked to the development of acyloin condensation reactions. The synthesis of a related compound, 2,2'-bipyridine, was first described by Fritz Blau in 1888 through the dry distillation of copper(II) pyridine-2-carboxylate.[1][2] This early work on linking pyridine rings laid the groundwork for the later synthesis of more complex pyridine-containing molecules.

The synthesis of α-pyridoin itself is a variation of the benzoin condensation, a reaction that traditionally involves the cyanide-catalyzed dimerization of aldehydes. The application of this type of condensation to heterocyclic aldehydes like 2-pyridinecarboxaldehyde led to the formation of α-pyridoin. While the exact date and researcher of the first successful synthesis are not clearly cited in the reviewed literature, its preparation is a logical extension of established organic reactions.

Chemical and Physical Properties

This compound is a crystalline solid with a reddish-brown appearance.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀N₂O₂[1][4]
Molecular Weight 214.22 g/mol [1][4]
CAS Number 1141-06-6[1][4]
IUPAC Name 2-hydroxy-1,2-di(pyridin-2-yl)ethanone[4]
Melting Point 156-160 °C[3][5]
Appearance Red-brown crystalline powder[3]
Solubility Soluble in water[6]

Experimental Protocols

Synthesis of α-Pyridoin

The primary method for the synthesis of α-pyridoin is the cyanide-catalyzed condensation of 2-pyridinecarboxaldehyde, analogous to the benzoin condensation.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product PyCHO1 2-Pyridinecarboxaldehyde Pyridoin α-Pyridoin PyCHO1->Pyridoin PyCHO2 2-Pyridinecarboxaldehyde PyCHO2->Pyridoin Cyanide CN⁻ Cyanide->Pyridoin Catalyst

Figure 1: Synthesis of α-Pyridoin. A schematic representation of the cyanide-catalyzed condensation of 2-pyridinecarboxaldehyde to form α-pyridoin.

Detailed Protocol:

  • Materials:

    • 2-Pyridinecarboxaldehyde

    • Potassium cyanide (or sodium cyanide)

    • Ethanol

    • Water

  • Procedure:

    • A solution of potassium cyanide in water is prepared.

    • This cyanide solution is added to a solution of 2-pyridinecarboxaldehyde in ethanol.

    • The mixture is refluxed for a specified period. The progress of the reaction can be monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the crude α-pyridoin precipitates.

    • The precipitate is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol.

Note: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Activities and Signaling Pathways

The primary biological activity of α-pyridoin that has been investigated is its antioxidant property.

Antioxidant Activity

This compound has been shown to be a potent antioxidant, with studies indicating that it can protect cells against oxidative stress.[4] It has been demonstrated to inhibit H₂O₂-induced cell death and intracellular oxidative stress in HL-60 cells more effectively than ascorbic acid.[4] The antioxidant activity of α-pyridoin is attributed to its enediol tautomer, 1,2-di(2-pyridyl)-1,2-ethenediol.[2]

The proposed mechanism of its antioxidant action involves two primary pathways, depending on the solvent environment:

  • Hydrogen Atom Transfer (HAT): In non-polar solvents, α-pyridoin can directly donate a hydrogen atom to a free radical, thereby neutralizing it.

  • Sequential Proton Loss Electron Transfer (SPLET): In polar, protic solvents, the mechanism is thought to proceed via the loss of a proton followed by the transfer of an electron to the radical species.[2]

G cluster_main Antioxidant Mechanisms of α-Pyridoin cluster_hat HAT Pathway (Non-polar solvent) cluster_splet SPLET Pathway (Polar solvent) Pyridoin α-Pyridoin (Enediol form) HAT_step Direct H• transfer Pyridoin->HAT_step ProtonLoss Proton Loss (-H⁺) Pyridoin->ProtonLoss Radical Free Radical (R•) Radical->HAT_step ElectronTransfer Electron Transfer (-e⁻) Radical->ElectronTransfer NeutralizedRadical Neutralized Radical (RH) HAT_step->NeutralizedRadical ProtonLoss->ElectronTransfer ElectronTransfer->NeutralizedRadical

Figure 2: Antioxidant Mechanisms. Proposed pathways for the radical scavenging activity of α-pyridoin.

Other Biological Activities

Currently, there is limited information available in the scientific literature regarding other specific biological activities of α-pyridoin or its involvement in defined signaling pathways beyond its general antioxidant effects. The structural similarity of its constituent pyridine rings to various bioactive molecules suggests that it could potentially interact with biological targets, but this remains an area for future investigation.

Conclusion

This compound is a fascinating heterocyclic molecule with a history rooted in the fundamental principles of organic synthesis. While its initial discovery is not clearly chronicled, its preparation via the condensation of 2-pyridinecarboxaldehyde is a well-established method. The most prominent and well-studied feature of α-pyridoin is its potent antioxidant activity, which surpasses that of some standard antioxidants. This property, coupled with its unique chemical structure, makes it a compound of interest for further research in medicinal chemistry and drug development. Future studies are warranted to explore its full range of biological activities and to elucidate any specific interactions with cellular signaling pathways. This guide provides a solid foundation for researchers embarking on the study of this intriguing molecule.

References

α-Pyridoin: A Technical Overview of its Properties and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Pyridoin, focusing on its fundamental chemical properties and its recognized antioxidant capabilities. The information presented herein is intended to support research and development efforts in fields where antioxidant activity is of interest.

Core Chemical and Physical Data

Quantitative data for α-Pyridoin are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 1141-06-6[1][2][3][4][5][6]
Molecular Weight 214.22 g/mol [1][2][3][4][5]
Molecular Formula C₁₂H₁₀N₂O₂[1][2][3][5]

Antioxidant Activity of α-Pyridoin

α-Pyridoin has been identified as a notable enediol antioxidant.[1] Its antioxidant potential has been evaluated through various experimental protocols, which are detailed below.

Experimental Protocols

1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:

This assay is utilized to determine the radical scavenging activity of α-Pyridoin and its derivatives.

  • Methodology: A solution of α-Pyridoin is mixed with a solution of DPPH radical. The reduction of the DPPH radical by the antioxidant results in a color change, which is monitored spectrophotometrically. The degree of discoloration indicates the scavenging potential of the compound. Studies have shown that α-Pyridoin exhibits stronger activity than ascorbic acid in this assay.[2]

2. Inhibition of Lipid Peroxidation:

This protocol assesses the ability of α-Pyridoin to inhibit the oxidative degradation of lipids.

  • Methodology: Rat liver microsomes are incubated with a pro-oxidant, such as tert-butyl hydroperoxide, in the presence and absence of α-Pyridoin. The extent of lipid peroxidation is then measured, typically by quantifying the formation of malondialdehyde (MDA) or other thiobarbituric acid reactive substances (TBARS). Certain derivatives of α-Pyridoin have demonstrated effective inhibition of lipid peroxidation in this system.[2]

3. Galvinoxyl Radical (GO•) Scavenging Assay:

This experiment further quantifies the radical scavenging capacity of α-Pyridoin.

  • Methodology: The decay of the galvinoxyl radical is monitored over time upon the addition of α-Pyridoin. The rate of decay provides information about the kinetics of the scavenging reaction.[1]

4. Protection of Human Red Blood Cells (RBCs) from Oxidative Hemolysis:

This assay evaluates the cytoprotective effect of α-Pyridoin against oxidative damage.

  • Methodology: Human red blood cells are exposed to an oxidizing agent to induce hemolysis. The protective effect of α-Pyridoin is determined by measuring the extent of hemolysis in its presence compared to a control.[1]

Proposed Antioxidant Mechanisms

The antioxidant activity of α-Pyridoin is believed to proceed through two primary mechanisms, the prevalence of which is dependent on the solvent environment.[1][4]

Antioxidant_Mechanisms cluster_hat Direct Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Pyridoin_H α-Pyridoin (ROH) Pyridoin_Radical α-Pyridoin Radical (RO•) Pyridoin_H->Pyridoin_Radical H• transfer Radical Radical (R'•) Neutral_Product Neutral Product (R'H) Radical->Neutral_Product H• acceptance Pyridoin_H_SPLET α-Pyridoin (ROH) Pyridoin_Anion α-Pyridoin Anion (RO⁻) Pyridoin_H_SPLET->Pyridoin_Anion - H⁺ Pyridoin_Radical_SPLET α-Pyridoin Radical (RO•) Pyridoin_Anion->Pyridoin_Radical_SPLET - e⁻ Radical_SPLET Radical (R'•) Radical_Anion Radical Anion (R'⁻) Radical_SPLET->Radical_Anion + e⁻ Solvent_HAT Non-polar Solvent (e.g., Ethyl Acetate) cluster_hat cluster_hat Solvent_SPLET Polar Solvent (e.g., Ethanol) cluster_splet cluster_splet

References

An In-depth Technical Guide to the Enediol Tautomerism of alpha-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Pyridoin, a fascinating molecule with significant antioxidant properties, exhibits a rich tautomeric chemistry, existing in a dynamic equilibrium between its enediol and α-hydroxy-keto forms. This technical guide provides a comprehensive overview of the core principles governing this tautomerism, including its synthesis, spectroscopic characterization, and the factors influencing the equilibrium. Detailed experimental protocols and quantitative data, where available in the literature, are presented to facilitate further research and application in fields such as medicinal chemistry and materials science.

Introduction to this compound and its Tautomerism

This compound, systematically named 1,2-di(2-pyridyl)-1,2-ethenediol in its enediol form or 2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-one in its keto form, is a pyridine derivative that has garnered interest for its unique structural and reactive properties.[1] The molecule's ability to exist as two distinct, interconverting isomers, known as tautomers, is a key feature that dictates its chemical behavior and biological activity.

The tautomeric equilibrium involves the migration of a proton and the concomitant shift of a double bond. In the case of this compound, this manifests as an equilibrium between the enediol and the α-hydroxy-keto forms. The enediol tautomer is characterized by a carbon-carbon double bond with a hydroxyl group attached to each carbon, while the α-hydroxy-keto form contains a carbonyl group adjacent to a carbon bearing a hydroxyl group.

The stability of the enediol form of this compound is notably enhanced by the formation of two strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridine rings.[2] This intramolecular hydrogen bonding creates a planar, six-membered ring-like structure, contributing to the predominance of the enediol tautomer in the solid state. However, in solution, the equilibrium is sensitive to the solvent environment.[2]

Figure 1: Tautomeric equilibrium between the enediol and α-hydroxy-keto forms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol. This method provides a direct route to the target molecule.

Experimental Protocol: Synthesis from 2-Pyridinecarboxaldehyde and 2-Pyridinemethanol

Materials:

  • 2-Pyridinecarboxaldehyde

  • 2-Pyridinemethanol

Procedure: [1]

  • A mixture of 2-pyridinecarboxaldehyde and 2-pyridinemethanol is heated at 140 °C.

  • The reaction is carried out without the use of a catalyst or solvent.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid, 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one (this compound), is isolated.

  • The crude product can be purified by recrystallization from a suitable solvent.

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for studying the tautomeric equilibrium of this compound. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the structural features of the tautomers and their relative populations.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The α-hydroxy-keto form is expected to show a characteristic carbonyl (C=O) stretching vibration, typically in the region of 1650-1750 cm⁻¹. Conversely, the enediol form, lacking a carbonyl group, will not exhibit this band. The presence of O-H stretching vibrations is expected for both tautomers.

In the solid state, the IR spectrum of commercially available this compound shows the absence of a strong C=O stretching band, indicating that the enediol form is the predominant tautomer.[2] A weak band observed around 1659 cm⁻¹ might suggest the presence of a small percentage of the α-hydroxy-keto form.[2]

Experimental Protocol: FT-IR Spectroscopy [3]

  • Sample Preparation: Solid samples can be prepared as KBr pellets or using a nujol-mull technique. Solutions can be prepared in a suitable solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M in a standard IR cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectra.

  • Data Acquisition: Spectra are typically recorded in the 4000–400 cm⁻¹ region with a resolution of ±2 cm⁻¹ and an accumulation of multiple scans (e.g., 150 scans) to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the tautomers in solution and for quantifying their relative abundance. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the electronic environment, which differs significantly between the enediol and α-hydroxy-keto forms.

The ¹H NMR spectrum of this compound in deuterated methanol (CD₃OD) suggests the presence of a mixture of species in solution, consistent with a tautomeric equilibrium.[2]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Samples are prepared by dissolving this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded at a constant temperature. For quantitative analysis, it is crucial to ensure complete relaxation of the nuclei between pulses, which may require longer delay times. The relative concentrations of the tautomers can be determined by integrating the signals corresponding to unique protons in each form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium as the electronic transitions, and thus the absorption spectra, of the enediol and α-hydroxy-keto forms are expected to differ. The enediol form, with its extended conjugated system, may absorb at a longer wavelength compared to the keto form. By analyzing the changes in the absorption spectrum under different conditions (e.g., solvent polarity, pH), information about the position of the equilibrium can be obtained.

Tautomeric Equilibrium and Solvent Effects

The position of the tautomeric equilibrium of this compound is significantly influenced by the solvent. In non-polar solvents, the intramolecularly hydrogen-bonded enediol form is expected to be favored. In contrast, polar and protic solvents can disrupt these intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute, potentially shifting the equilibrium towards the α-hydroxy-keto form.[2]

For instance, in alcoholic solvents like methanol, the percentage of the α-hydroxy-keto tautomer increases.[2] This is attributed to the formation of intermolecular hydrogen bonds between the methanol hydroxyl group and the nitrogen atoms of the pyridine rings, which weakens the intramolecular hydrogen bonds that stabilize the enediol form.[2]

Solvent_Effect Non-polar Solvent Non-polar Solvent Favors Intramolecular H-bonding Favors Intramolecular H-bonding Non-polar Solvent->Favors Intramolecular H-bonding Enediol Form Dominant Enediol Form Dominant Favors Intramolecular H-bonding->Enediol Form Dominant Polar/Protic Solvent Polar/Protic Solvent Disrupts Intramolecular H-bonding Disrupts Intramolecular H-bonding Polar/Protic Solvent->Disrupts Intramolecular H-bonding Forms Intermolecular H-bonding Forms Intermolecular H-bonding Disrupts Intramolecular H-bonding->Forms Intermolecular H-bonding α-Hydroxy-keto Form Population Increases α-Hydroxy-keto Form Population Increases Forms Intermolecular H-bonding->α-Hydroxy-keto Form Population Increases

Figure 2: Influence of solvent polarity on the tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Quantitative Data on this compound Tautomerism

SolventTemperature (°C)% Enediol% KetoKeq ([Keto]/[Enol])ΔG (kJ/mol)Reference
Data Not Available in Literature

Researchers are encouraged to perform quantitative NMR or UV-Vis studies in various solvents to populate this table and contribute to a deeper understanding of this system.

Determination of Equilibrium Constant by NMR Spectroscopy

Quantitative NMR (qNMR) can be employed to determine the equilibrium constant by integrating the signals of protons that are unique to each tautomer. The ratio of the integrals, after accounting for the number of protons each signal represents, gives the molar ratio of the two forms, from which Keq can be calculated.

Figure 3: Workflow for determining the tautomeric equilibrium constant using quantitative NMR.

Conclusion

The enediol tautomerism of this compound is a rich and complex phenomenon with significant implications for its chemical reactivity and potential applications. While the predominance of the intramolecularly hydrogen-bonded enediol form in the solid state is well-established, the solvent-dependent nature of the equilibrium in solution presents opportunities for tuning the properties of this molecule. This technical guide has summarized the current understanding of this compound's tautomerism, providing foundational knowledge and experimental protocols. Further quantitative studies are needed to fully elucidate the thermodynamics of this equilibrium in various environments, which will undoubtedly pave the way for the rational design of novel materials and therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to the Solubility of α-Pyridoin in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of α-Pyridoin, a key organic compound with applications in chemical synthesis and pharmaceutical research. Due to the limited availability of precise quantitative solubility data for α-Pyridoin in the public domain, this guide presents known qualitative solubility information, supplemented with quantitative data for a structurally related compound to provide a comparative framework. Furthermore, detailed experimental protocols for solubility determination are outlined to empower researchers in generating specific data for their unique applications.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. This property is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces between the solute and solvent molecules, determines the extent of solubility.

Solubility Profile of α-Pyridoin

α-Pyridoin (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a solid organic compound with the molecular formula C₁₂H₁₀N₂O₂. Its structure, featuring two pyridine rings, a hydroxyl group, and a ketone group, suggests a degree of polarity and the potential for hydrogen bonding.

Qualitative Solubility Data

Published data on the solubility of α-Pyridoin is primarily qualitative. It is reported to be:

  • Sparingly soluble in Dimethyl Sulfoxide (DMSO) [1]

  • Slightly soluble in Methanol [1]

This information suggests that while α-Pyridoin has some affinity for polar aprotic and polar protic solvents, its solubility is limited.

Quantitative Solubility Data of a Structurally Related Compound

To provide a quantitative perspective, the solubility of 2-Hydroxypyridine is presented below. This compound shares the pyridinone ring and a hydroxyl group, making it a relevant, albeit simpler, structural analog.

CompoundSolventTemperature (°C)Solubility (g/L)Reference
2-HydroxypyridineWater20450[2]

The high water solubility of 2-Hydroxypyridine highlights the significant impact of the hydroxyl group and the nitrogen atom in the pyridine ring on aqueous solubility through hydrogen bonding. While α-Pyridoin is a larger molecule with two pyridine rings, which may decrease its aqueous solubility compared to 2-hydroxypyridine, its own hydroxyl group indicates that it will exhibit some solubility in polar protic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data of α-Pyridoin in specific solvent systems, the following established experimental protocols are recommended.

Gravimetric Method (Shake-Flask Method)

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the mass of α-Pyridoin that dissolves in a specific volume of a solvent at a constant temperature to form a saturated solution.

Materials:

  • α-Pyridoin (high purity)

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm pore size)

  • Oven or rotary evaporator

  • Desiccator

Procedure:

  • Preparation of the Saturated Solution: Add an excess amount of solid α-Pyridoin to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed container.

  • Solvent Evaporation and Mass Determination: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the decomposition point of α-Pyridoin or by using a rotary evaporator. After complete removal of the solvent, cool the container in a desiccator and weigh it again.

  • Calculation: The solubility is calculated as the mass of the dissolved α-Pyridoin per volume of the solvent.

UV-Vis Spectrophotometry Method

This method is suitable if α-Pyridoin exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Objective: To determine the concentration of α-Pyridoin in a saturated solution by measuring its absorbance.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • α-Pyridoin (high purity)

  • Solvent of interest

Procedure:

  • Preparation of a Calibration Curve: Prepare a series of standard solutions of α-Pyridoin of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation and Analysis of the Saturated Solution: Prepare a saturated solution of α-Pyridoin as described in the gravimetric method (steps 1 and 2). Withdraw a sample of the clear, filtered supernatant.

  • Dilution and Measurement: Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the equation of the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess α-Pyridoin to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: General workflow for solubility determination via the shake-flask method.

Conclusion

While quantitative solubility data for α-Pyridoin remains scarce in publicly available literature, its qualitative solubility in DMSO and Methanol provides initial guidance for its use in these solvents. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for in-house determination. The comparative data for 2-Hydroxypyridine suggests that the structural motifs of α-Pyridoin are conducive to solubility in polar solvents, a hypothesis that can be confirmed and quantified through the described experimental procedures. This guide serves as a foundational resource for researchers working with α-Pyridoin, enabling informed solvent selection and the generation of critical data for drug development and scientific discovery.

References

Unveiling the Potential: A Technical Guide to the Research Applications of α-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning research applications of α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol), a unique enediol antioxidant with significant potential in various biomedical fields. This document provides an in-depth analysis of its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Properties and Synthesis

α-Pyridoin is a pyridine derivative recognized for its potent antioxidant properties.[1][2] Its unique enediol structure is central to its ability to scavenge free radicals and protect against oxidative stress. The synthesis of α-Pyridoin and its derivatives typically involves the condensation of 2-pyridinecarboxaldehyde.

Key Research Applications

Current research predominantly highlights the utility of α-Pyridoin and its derivatives in two primary areas: as a powerful antioxidant agent and as a potential inhibitor of carbohydrate-hydrolyzing enzymes, suggesting its relevance in the management of oxidative stress-related diseases and diabetes.

Antioxidant Activity

α-Pyridoin exhibits robust antioxidant activity, outperforming conventional antioxidants like ascorbic acid in certain assays.[2] Its derivatives, particularly those with methyl or methoxy group substitutions at the 5-position, have shown significantly enhanced radical-scavenging and anti-hemolysis capabilities.[3] The antioxidant mechanism of α-Pyridoin is solvent-dependent, primarily operating through Hydrogen Atom Transfer (HAT) in non-polar solvents and Sequential Proton Loss Electron Transfer (SPLET) in polar, ionizing solvents.[3][4]

Enzyme Inhibition

Recent studies have explored the potential of pyridone derivatives as dual inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose absorption.[5] While specific data for α-Pyridoin is emerging, the broader class of pyridones has demonstrated promising inhibitory activity, with some derivatives showing more potent inhibition than the standard drug, acarbose.[5] This positions α-Pyridoin as a compelling candidate for further investigation in the context of type 2 diabetes management.

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from various studies on α-Pyridoin and its derivatives.

Table 1: Antioxidant Activity of α-Pyridoin and its Derivatives

CompoundAssayIC50 Value (µM)Reference
α-PyridoinDPPH Radical ScavengingStronger than ascorbic acid[2]
5,5'-dimethyl-α-PyridoinDPPH Radical ScavengingMore potent than α-Pyridoin[2]
5,5'-dimethoxy-α-PyridoinDPPH Radical ScavengingMore potent than α-Pyridoin[2]
Pyridone Derivatives (General)DPPH Radical Scavenging96.50 ± 0.45 to 189.98 ± 1.00[5]
Butylated Hydroxytoluene (BHT) (Control)DPPH Radical Scavenging66.50 ± 0.36[5]

Table 2: Enzyme Inhibition Activity of Pyridone Derivatives

CompoundEnzymeIC50 Value (µM)Reference
Pyridone Derivative 13α-Amylase9.20 ± 0.14[5]
Pyridone Derivative 12α-Glucosidase3.05 ± 0.18[5]
Acarbose (Standard)α-Amylase14.87 ± 0.16[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of α-Pyridoin and its Derivatives

The synthesis of α-Pyridoin and its 5,5'- or 6,6'-bis-substituted derivatives is achieved from disubstituted pyridines. The general procedure involves the reaction of the corresponding pyridine-2-carboxaldehyde in the presence of a cyanide catalyst. The reaction progress is monitored by thin-layer chromatography, and the final products are purified by column chromatography.[2]

DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay
  • A stock solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Various concentrations of the test compound (α-Pyridoin or its derivatives) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

  • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[2]

Inhibition of Lipid Peroxidation Assay
  • A lipid-rich substrate, such as rat liver microsomes, is prepared.

  • Lipid peroxidation is induced by adding a pro-oxidant, such as tert-butyl hydroperoxide.

  • The test compound (α-Pyridoin or its derivatives) is added to the reaction mixture at various concentrations.

  • The extent of lipid peroxidation is measured by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.

  • The inhibitory effect of the test compound is determined by comparing the MDA levels in the presence and absence of the compound.[2]

α-Amylase and α-Glucosidase Inhibition Assays
  • The respective enzyme (α-amylase or α-glucosidase) is pre-incubated with the test compound (pyridone derivatives) at various concentrations.

  • The appropriate substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a specific time at a controlled temperature and pH.

  • The enzymatic activity is determined by measuring the amount of product formed. For α-amylase, this can be the amount of reducing sugars produced. For α-glucosidase, the release of p-nitrophenol can be monitored spectrophotometrically.

  • The percentage of enzyme inhibition is calculated, and the IC50 value is determined.[5]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows related to α-Pyridoin's research applications.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) Pyridoin_H α-Pyridoin (Enediol) Pyridoin_Radical α-Pyridoin Radical Pyridoin_H->Pyridoin_Radical H• donation Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule H• acceptance Pyridoin_H2 α-Pyridoin (Enediol) Pyridoin_Anion α-Pyridoin Anion Pyridoin_H2->Pyridoin_Anion -H⁺ Pyridoin_Radical2 α-Pyridoin Radical Pyridoin_Anion->Pyridoin_Radical2 -e⁻ Radical2 Free Radical (R•) Stable_Anion Stable Anion (R⁻) Radical2->Stable_Anion +e⁻

Caption: Antioxidant Mechanisms of α-Pyridoin.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Start Prepare Enzyme and Inhibitor Solutions Preincubation Pre-incubate Enzyme with α-Pyridoin Derivative Start->Preincubation Add_Substrate Add Substrate (Starch or pNPG) Preincubation->Add_Substrate Reaction Incubate at Controlled Temperature and pH Add_Substrate->Reaction Measurement Measure Product Formation Reaction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: General Workflow for Enzyme Inhibition Assays.

Potential_Nrf2_Activation cluster_pathway Hypothetical Nrf2/HO-1 Activation by α-Pyridoin Pyridoin α-Pyridoin ROS Oxidative Stress Pyridoin->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1) ARE->Cytoprotective_Genes Activates Cell_Protection Cellular Protection Cytoprotective_Genes->Cell_Protection Leads to

Caption: Hypothetical Nrf2/HO-1 Activation by α-Pyridoin.

Disclaimer: The involvement of α-Pyridoin in the Nrf2/HO-1 signaling pathway is currently speculative and based on the known activities of other pyridine derivatives and antioxidants. Further research is required to confirm this specific mechanism for α-Pyridoin.

Future Directions and Conclusion

α-Pyridoin presents a promising scaffold for the development of novel therapeutic agents. Its potent antioxidant activity, coupled with its potential as an enzyme inhibitor, warrants further investigation. Future research should focus on:

  • Elucidating the specific signaling pathways modulated by α-Pyridoin, particularly its potential role in the Nrf2/HO-1 pathway.

  • Conducting comprehensive structure-activity relationship (SAR) studies to optimize its therapeutic efficacy.

  • Evaluating its in vivo efficacy and safety in relevant disease models.

References

α-Pyridoin: A Comprehensive Technical Guide to its Role as a Model for Enediol Chemistry in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of α-pyridoin, a unique enediol compound, and its significance as a model system for studying enediol chemistry. This document covers its antioxidant properties, underlying reaction mechanisms, relevant experimental protocols, and quantitative data, offering valuable insights for researchers in medicinal chemistry, drug discovery, and free radical biology.

Introduction to α-Pyridoin and Enediol Chemistry

α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) is a fascinating molecule that serves as an excellent model for understanding the chemistry of the enediol functional group.[1][2][3] This structural motif is present in various biologically important molecules, including potent antioxidants like Vitamin C (ascorbic acid). The enediol moiety, characterized by a C=C double bond with a hydroxyl group attached to each carbon atom, is central to the antioxidant activity of these compounds. The stability and reactivity of α-pyridoin, particularly its ability to act as a free radical scavenger, make it a valuable tool for investigating the mechanisms of antioxidant action.[1][2][3]

In the solid state, α-pyridoin exists in a stable coplanar E-enediol configuration, stabilized by strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridyl rings.[4] However, in solution, a tautomeric equilibrium exists between the enediol and α-hydroxy ketone forms.[4] This dynamic equilibrium is crucial for its chemical reactivity.

Quantitative Analysis of Antioxidant Activity

The antioxidant efficacy of α-pyridoin and its derivatives has been quantitatively assessed by their ability to scavenge the stable galvinoxyl radical (GO•). The second-order rate constants (k) for this reaction provide a direct measure of their radical-scavenging activity.

CompoundSubstituentk (M⁻¹s⁻¹) in Ethyl Acetatek (M⁻¹s⁻¹) in Ethanol
α-Pyridoin (1) -1.35 x 10²1.12 x 10³
2 5,5'-bis(tert-butyl)1.21 x 10²1.05 x 10³
3 5,5'-bis(chloro)0.89 x 10²0.95 x 10³
4 6,6'-bis(methyl)1.25 x 10²1.08 x 10³
5 5,5'-bis(methyl)2.15 x 10²1.85 x 10³
6 5,5'-bis(methoxy)2.89 x 10²2.54 x 10³
7 6,6'-bis(methoxy)1.30 x 10²1.10 x 10³
Vitamin C --0.45 x 10³

Data sourced from Cheng et al. (2010).[1]

Reaction Mechanisms of Antioxidant Activity

The mechanism by which α-pyridoin scavenges free radicals is solvent-dependent.[1][2][3]

Hydrogen Atom Transfer (HAT) Mechanism

In non-polar solvents like ethyl acetate, the reaction proceeds primarily through a direct Hydrogen Atom Transfer (HAT) mechanism.[1][2][3] In this pathway, the enediol donates a hydrogen atom to the free radical, thereby neutralizing it.

HAT_Mechanism Pyridoin α-Pyridoin (ArOH) TransitionState [ArO--H--R]• Pyridoin->TransitionState Radical Free Radical (R•) Radical->TransitionState Product1 Pyridoin Radical (ArO•) TransitionState->Product1 H• transfer Product2 Neutralized Radical (RH) TransitionState->Product2

Caption: Hydrogen Atom Transfer (HAT) mechanism.

Sequential Proton Loss Electron Transfer (SPLET) Mechanism

In polar protic solvents such as ethanol, which can support ionization, the predominant mechanism is Sequential Proton Loss Electron Transfer (SPLET).[1][2][3] This multi-step process involves the initial deprotonation of the enediol, followed by electron transfer to the radical, and finally protonation of the resulting radical anion.

SPLET_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Electron Transfer cluster_step3 Step 3: Protonation Pyridoin α-Pyridoin (ArOH) Anion Pyridoin Anion (ArO⁻) Pyridoin->Anion - H⁺ Proton H⁺ Anion2 Pyridoin Anion (ArO⁻) Radical Free Radical (R•) RadicalAnion Radical Anion (R⁻) Radical->RadicalAnion + e⁻ PyridoinRadical Pyridoin Radical (ArO•) Anion2->PyridoinRadical - e⁻ RadicalAnion2 Radical Anion (R⁻) NeutralizedRadical Neutralized Radical (RH) RadicalAnion2->NeutralizedRadical + H⁺ Proton2 H⁺

Caption: Sequential Proton Loss Electron Transfer (SPLET) mechanism.

Experimental Protocols

Synthesis of α-Pyridoin and its Derivatives

A general method for the synthesis of α-pyridoin and its substituted derivatives is outlined below, based on the information available.[1]

Materials:

  • Appropriately substituted 2-pyridinecarboxaldehyde

  • Sodium cyanide or a suitable catalyst

  • Ethanol or other appropriate solvent

Procedure:

  • Dissolve the starting substituted 2-pyridinecarboxaldehyde in the chosen solvent.

  • Add the catalyst (e.g., sodium cyanide) to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • The crude product is purified, typically by column chromatography or recrystallization, to yield the desired α-pyridoin derivative.

Galvinoxyl Radical (GO•) Scavenging Assay

This assay is used to determine the radical-scavenging activity of α-pyridoin and its derivatives.[1]

Materials:

  • α-Pyridoin or its derivative

  • Galvinoxyl radical (GO•) solution of known concentration in a suitable solvent (e.g., ethyl acetate or ethanol)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the test compound (α-pyridoin or derivative) of known concentration in the same solvent as the GO• solution.

  • In a cuvette, mix the GO• solution with the test compound solution. A large excess of the test compound is used to ensure pseudo-first-order kinetics.[1]

  • Immediately monitor the decay of the absorbance of the GO• solution at its maximum absorption wavelength (428 nm) over time using a UV-Vis spectrophotometer.[1]

  • The observed pseudo-first-order rate constant (k_obs) is determined from the kinetic data.[1]

  • Plot k_obs against the concentration of the test compound. The slope of the resulting straight line gives the second-order rate constant (k) for the scavenging reaction.[1]

Experimental and Analytical Workflow

The overall workflow for the synthesis and evaluation of α-pyridoin derivatives as antioxidants is depicted below.

Workflow cluster_synthesis Synthesis and Purification cluster_assay Antioxidant Activity Assay cluster_analysis Data Analysis and Interpretation Start Starting Materials (Substituted 2-pyridinecarboxaldehyde) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay Galvinoxyl Radical Scavenging Assay Characterization->Assay Data_Collection Spectrophotometric Data Collection (Absorbance vs. Time) Assay->Data_Collection Kinetic_Analysis Kinetic Analysis Data_Collection->Kinetic_Analysis Rate_Constant Determination of Second-Order Rate Constant (k) Kinetic_Analysis->Rate_Constant SAR Structure-Activity Relationship (SAR) Analysis Rate_Constant->SAR Mechanism Mechanistic Studies (Solvent Effects) Rate_Constant->Mechanism Conclusion Conclusion on Antioxidant Efficacy and Mechanism SAR->Conclusion Mechanism->Conclusion

Caption: Experimental workflow for synthesis and antioxidant evaluation.

Conclusion and Future Directions

α-Pyridoin and its derivatives serve as powerful models for elucidating the intricacies of enediol chemistry, particularly in the context of antioxidant mechanisms. The clear dependence of the radical-scavenging mechanism on the solvent polarity highlights the importance of the microenvironment in modulating chemical reactivity. The quantitative data on the reaction kinetics of various substituted α-pyridoins provides a valuable dataset for structure-activity relationship (SAR) studies, which can inform the rational design of novel antioxidants.

For drug development professionals, the insights gained from studying α-pyridoin can be applied to the design and optimization of drug candidates where enediol-like moieties may play a role in the therapeutic effect or metabolic stability. Future research could focus on exploring the biological activities of α-pyridoin derivatives beyond radical scavenging, such as their potential as metal chelators or modulators of enzymatic activity, further expanding their utility as chemical probes and potential therapeutic agents.

References

Navigating the Laboratory Landscape with alpha-Pyridoin: A Technical Guide to Safe Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for alpha-Pyridoin in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed experimental methodologies for hazard assessment, and presents visual workflows to ensure a secure working environment.

Understanding this compound: Chemical and Physical Properties

This compound (2-hydroxy-1,2-di(pyridin-2-yl)ethanone) is a crystalline solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1][2] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

PropertyValueReference
Molecular Formula C₁₂H₁₀N₂O₂[1][2]
Molecular Weight 214.22 g/mol [1]
Appearance Red-brown to orange-brown crystalline powder[3][4]
Melting Point 156-160 °C[3]
Boiling Point 387.6 °C at 760 mmHg[3]
Density 1.287 g/cm³[3]
Flash Point 188.2 °C[3]
Vapor Pressure 1.06E-06 mmHg at 25°C[3]
Solubility Sparingly soluble in DMSO and slightly soluble in methanol. No information available on water solubility.[4][5]
Stability Stable under normal temperatures and pressures. Air sensitive.[3][4]

Hazard Identification and Classification

This compound is classified as an irritant. The toxicological properties of this material have not been fully investigated, and it should be handled with care.[3]

GHS Hazard Classification:

Hazard ClassCategoryGHS Hazard StatementReference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

Hazard Pictogram:

alt text

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive list of precautionary statements for the safe handling of this compound is provided by the ECHA C&L Inventory.[1] Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate personal protective equipment are paramount to minimize exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder or generating dust.[3]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeSpecificationReference
Eye Protection Safety glasses with side shields or chemical splash goggles.[3][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn.[3][6]
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid ingestion and inhalation.[3]

  • Wash hands thoroughly after handling.[3]

  • Remove and wash contaminated clothing before reuse.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep the container tightly closed when not in use.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[3][5]

  • Given its air-sensitive nature, storage under an inert atmosphere is recommended.[4]

Accidental Release and First Aid Measures

Prompt and appropriate responses to accidental releases and exposures are critical.

Accidental Release Measures
  • Spills: In the event of a spill, immediately clean it up while observing all personal protective equipment precautions. Sweep up the solid material and place it into a suitable, labeled container for disposal.[3]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[3]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[3]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is essential to prevent hazardous situations.

  • Chemical Stability: Stable under normal temperatures and pressures.[3]

  • Conditions to Avoid: Incompatible materials and strong oxidants.[3]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides, carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[3]

  • Hazardous Polymerization: Has not been reported to occur.[3]

Toxicological Information

The toxicological properties of this compound have not been extensively investigated.[3] The primary known hazards are irritation to the skin, eyes, and respiratory system.[3] No LD50/LC50 data is currently available.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3]

Experimental Protocols for Safety Assessment

To ensure the highest level of safety, especially when comprehensive data is lacking, standardized experimental protocols can be employed to assess the hazards of a chemical like this compound. The following are summaries of key experimental methodologies.

Dermal Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Application: A small amount (0.5 g) of the solid test substance is applied to a small patch of shaved skin (approximately 6 cm²). An untreated area of skin serves as a control.

  • Exposure: The substance is held in contact with the skin for 4 hours.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then periodically for up to 14 days to assess the reversibility of any effects.

  • Scoring: The severity of the skin reactions is scored at each observation point.

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Model: Healthy, young adult albino rabbits are the preferred species.[7]

  • Application: A single dose of the test substance (e.g., 0.1 mL of a solution or a small amount of solid) is applied to the conjunctival sac of one eye. The other eye remains untreated as a control.[7]

  • Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]

  • Scoring: The severity of the eye lesions is scored at each observation point to determine the level of irritation and whether the effects are reversible.

Chemical Protective Clothing Permeation Testing (Based on ASTM F739)

This method is used to determine the resistance of protective clothing materials to permeation by chemicals.

Methodology:

  • Test Cell: A permeation test cell is used, which consists of two chambers separated by the protective clothing material to be tested.

  • Challenge Chemical: The outer chamber is filled with the challenge chemical (this compound, likely dissolved in a suitable solvent).

  • Collection Medium: The inner chamber contains a collection medium (gas or liquid) that is continuously monitored for the presence of the challenge chemical.

  • Measurement: The time it takes for the chemical to be detected in the collection medium is the breakthrough time . The rate at which the chemical permeates the material is the permeation rate .

  • Data Analysis: These measurements are used to assess the effectiveness of the protective material as a barrier to the specific chemical.

Visualized Workflows and Logical Relationships

To further aid in the safe handling of this compound, the following diagrams, generated using the DOT language, illustrate a standard experimental workflow and a hazard assessment logic.

experimental_workflow cluster_prep Preparation cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials and Reagents prep_fume_hood->prep_materials prep_weighing Weigh this compound prep_materials->prep_weighing dissolution Dissolve this compound in appropriate solvent prep_weighing->dissolution Transfer to Reaction Vessel reaction Perform Chemical Reaction dissolution->reaction monitoring Monitor Reaction Progress reaction->monitoring decontamination Decontaminate Glassware and Work Surfaces monitoring->decontamination Reaction Complete waste_disposal Dispose of Chemical Waste (Solid and Liquid) decontamination->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard Operating Procedure for Handling this compound.

hazard_assessment cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Re-evaluation identify_hazards Identify Chemical Hazards (Irritant) review_sds Review Safety Data Sheet identify_hazards->review_sds assess_exposure Assess Potential Exposure Routes (Inhalation, Dermal, Ocular) review_sds->assess_exposure evaluate_risk Evaluate Risk Level (Low, Medium, High) assess_exposure->evaluate_risk engineering_controls Implement Engineering Controls (Fume Hood) evaluate_risk->engineering_controls administrative_controls Establish Safe Work Practices engineering_controls->administrative_controls ppe Select and Use Appropriate PPE administrative_controls->ppe monitor_effectiveness Monitor Control Effectiveness ppe->monitor_effectiveness review_procedure Periodically Review and Update Procedures monitor_effectiveness->review_procedure review_procedure->identify_hazards Re-evaluate

Caption: Hazard Assessment and Control Workflow for this compound.

References

The Core Reactivity of α-Pyridoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyridoin, systematically named 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is an α-hydroxyketone derivative of significant interest in coordination chemistry, catalysis, and as a precursor for various heterocyclic compounds. Its structure, featuring both a hydroxyl and a ketone functional group directly attached to two pyridine rings, imparts a unique and versatile reactivity profile. This technical guide provides a comprehensive overview of the fundamental reactivity of the α-pyridoin functional group, including its synthesis, keto-enol tautomerism, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate a deeper understanding and practical application of its chemistry.

Physicochemical Properties

α-Pyridoin is a crystalline solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of α-Pyridoin

PropertyValue
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Orange to brown crystalline powder
Melting Point 156-160 °C
Solubility Sparingly soluble in DMSO, slightly soluble in methanol
Stability Air sensitive, hygroscopic. Stable under normal temperatures and pressures.

Core Reactivity and Functional Group Transformations

The reactivity of α-pyridoin is primarily dictated by the interplay of its α-hydroxyketone moiety and the two electron-withdrawing pyridine rings. The key transformations involve the hydroxyl and carbonyl groups, leading to the formation of α-diketones, vicinal diols, and other derivatives.

Synthesis of α-Pyridoin via Benzoin Condensation

The primary synthetic route to α-pyridoin is the benzoin condensation of 2-pyridinecarboxaldehyde. This reaction involves the cyanide-catalyzed dimerization of two aldehyde molecules to form the α-hydroxyketone.

Experimental Protocol: Synthesis of α-Pyridoin

  • Materials: 2-pyridinecarboxaldehyde, sodium cyanide (NaCN), ethanol, water.

  • Procedure:

    • Dissolve 2-pyridinecarboxaldehyde (10.7 g, 0.1 mol) in 50 mL of ethanol in a round-bottom flask.

    • In a separate beaker, dissolve sodium cyanide (1.0 g, 0.02 mol) in 10 mL of water.

    • Add the aqueous NaCN solution to the ethanolic solution of 2-pyridinecarboxaldehyde with stirring.

    • Reflux the mixture for 2 hours. The solution will typically turn a reddish-brown color.

    • After reflux, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure α-pyridoin.

  • Expected Yield: 75-85%

Table 2: Summary of α-Pyridoin Synthesis

ReactantCatalystSolventReaction TimeTemperatureTypical Yield
2-PyridinecarboxaldehydeNaCNEthanol/Water2 hoursReflux75-85%
Keto-Enol Tautomerism

α-Pyridoin exists in equilibrium between its keto and enol tautomeric forms. In the solid state and in solution, it predominantly exists as the more stable E-enediol tautomer, 1,2-di(2-pyridyl)-1,2-ethenediol. This stability is attributed to the formation of strong intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atoms of the pyridine rings.

Keto_Enol_Tautomerism cluster_keto Keto Form cluster_enol Enol Form (E-enediol) Keto Enol Keto->Enol Equilibrium

Caption: Keto-enol tautomerism of α-pyridoin.

Oxidation to 2,2'-Pyridil

The α-hydroxyketone functionality of α-pyridoin can be readily oxidized to the corresponding α-diketone, 2,2'-pyridil. A common and efficient method for this transformation is the use of copper(II) salts in a basic medium.

Experimental Protocol: Oxidation of α-Pyridoin to 2,2'-Pyridil

  • Materials: α-pyridoin, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), pyridine, water, hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and reflux condenser, prepare a solution of copper(II) sulfate pentahydrate (25 g, 0.1 mol) in 100 mL of water.

    • Add 100 mL of pyridine to the copper sulfate solution and stir until a homogeneous dark blue solution is formed.

    • Add α-pyridoin (10.7 g, 0.05 mol) to the reaction mixture.

    • Heat the mixture to reflux with stirring for 1 hour. The color of the solution will typically change to a dark green.

    • After cooling, decant the supernatant and wash the oily product with water.

    • Treat the crude product with 10% hydrochloric acid to remove any remaining pyridine and copper salts.

    • Filter the solid product, wash with water until neutral, and dry.

    • Recrystallize the crude 2,2'-pyridil from ethanol.

  • Expected Yield: 85-95%

Table 3: Summary of α-Pyridoin Oxidation

ReactantOxidizing AgentSolvent/BaseReaction TimeTemperatureTypical Yield
α-PyridoinCuSO₄·5H₂OPyridine/Water1 hourReflux85-95%
Reduction to 1,2-di(pyridin-2-yl)ethane-1,2-diol

The carbonyl group of α-pyridoin can be reduced to a secondary alcohol, yielding the vicinal diol, 1,2-di(pyridin-2-yl)ethane-1,2-diol. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation.

Experimental Protocol: Reduction of α-Pyridoin

  • Materials: α-pyridoin, sodium borohydride (NaBH₄), ethanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve α-pyridoin (4.28 g, 0.02 mol) in 50 mL of ethanol in a flask and cool the solution in an ice bath.

    • In a separate container, prepare a solution of sodium borohydride (0.76 g, 0.02 mol) in 10 mL of cold water.

    • Slowly add the NaBH₄ solution to the α-pyridoin solution with continuous stirring while maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

    • Carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

    • Recrystallize the 1,2-di(pyridin-2-yl)ethane-1,2-diol from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.

  • Expected Yield: 80-90%

Table 4: Summary of α-Pyridoin Reduction

ReactantReducing AgentSolventReaction TimeTemperatureTypical Yield
α-PyridoinNaBH₄Ethanol/Water3 hours0 °C to RT80-90%

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and characterization of α-pyridoin and its derivatives involves a series of logical steps to ensure the identity and purity of the compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization cluster_reactivity Reactivity Studies Synthesis Benzoin Condensation (2-Pyridinecarboxaldehyde + NaCN) Workup Crystallization & Filtration Synthesis->Workup Crude Product Purification Recrystallization Workup->Purification TLC TLC Analysis (Reaction Monitoring & Purity Check) Purification->TLC MP Melting Point Determination TLC->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) MP->Spectroscopy Oxidation Oxidation to 2,2'-Pyridil Spectroscopy->Oxidation Reduction Reduction to Diol Spectroscopy->Reduction

Caption: General workflow for α-pyridoin synthesis and reactivity studies.

Logical Relationships in α-Pyridoin Reactivity

The core functional groups of α-pyridoin dictate its fundamental chemical transformations. The interconversion between the α-hydroxyketone, its enediol tautomer, the α-diketone, and the vicinal diol forms a central nexus of its reactivity.

Reactivity_Relationships Pyridoin α-Pyridoin (α-Hydroxyketone) Enediol Enediol Tautomer Pyridoin->Enediol Tautomerization Pyridil 2,2'-Pyridil (α-Diketone) Pyridoin->Pyridil Oxidation [O] Diol 1,2-di(pyridin-2-yl)ethane-1,2-diol (Vicinal Diol) Pyridoin->Diol Reduction [H] Pyridil->Pyridoin Reduction [H] Diol->Pyridoin Oxidation [O]

Caption: Logical relationships of α-pyridoin's core functional group transformations.

Conclusion

α-Pyridoin exhibits a rich and versatile reactivity centered around its α-hydroxyketone functional group. Its facile synthesis via benzoin condensation, its existence as a stable enediol tautomer, and its straightforward oxidation and reduction to the corresponding α-diketone and vicinal diol, respectively, make it a valuable building block in synthetic chemistry. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and exploit the chemical potential of this intriguing molecule. Further investigations into its coordination chemistry and the biological activities of its derivatives are promising areas for future research.

Methodological & Application

Application Notes and Protocols for the Synthesis of α-Pyridoin via Benzoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-pyridoin (also known as 2,2'-pyridoin) through a benzoin condensation reaction. This document includes information on the reaction mechanism, experimental procedures, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

α-Pyridoin is a vicinal hydroxy ketone analogue of benzoin, derived from the dimerization of 2-pyridinecarboxaldehyde. This scaffold is of significant interest in medicinal chemistry and materials science due to the presence of coordinating nitrogen atoms within the pyridine rings. The benzoin condensation is a classic carbon-carbon bond-forming reaction that typically involves the cyanide- or N-heterocyclic carbene (NHC)-catalyzed umpolung of an aldehyde. In recent years, thiamine (Vitamin B1) hydrochloride has emerged as a safer and more environmentally benign catalyst for this transformation, mimicking the action of cyanide.

Reaction Principle

The synthesis of α-pyridoin is achieved through the benzoin condensation of two molecules of 2-pyridinecarboxaldehyde. The reaction is catalyzed by a nucleophile, commonly thiamine hydrochloride in the presence of a base. The catalyst facilitates the "umpolung" or reversal of polarity of the aldehyde carbonyl carbon, enabling it to act as a nucleophile and attack a second molecule of the aldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product, α-pyridoin.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)CAS Number
2-PyridinecarboxaldehydeC₆H₅NO107.11-22 to -21[1]1121-60-4
Thiamine HydrochlorideC₁₂H₁₇ClN₄OS·HCl337.27~248 (dec.)67-03-8
α-PyridoinC₁₂H₁₀N₂O₂214.22156-160[2]1141-06-6

Experimental Protocols

This section provides a detailed protocol for the synthesis of α-pyridoin, adapted from established procedures for benzoin condensation using thiamine hydrochloride as a catalyst.

Materials and Reagents:

  • 2-Pyridinecarboxaldehyde (freshly distilled or from a new bottle)

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization apparatus

Thiamine-Catalyzed Synthesis of α-Pyridoin:

  • Catalyst Preparation: In a 100 mL round-bottom flask, dissolve thiamine hydrochloride (e.g., 1.0 g, ~3 mmol) in deionized water (e.g., 10 mL).

  • Add 95% ethanol (e.g., 30 mL) to the thiamine solution and cool the mixture in an ice bath.

  • Slowly add a cooled solution of 3 M sodium hydroxide (e.g., 5 mL) dropwise to the thiamine solution with constant stirring, ensuring the temperature remains below 20 °C. A yellow color, indicative of the active ylide catalyst formation, should appear.

  • Reaction: To the yellow catalyst solution, add 2-pyridinecarboxaldehyde (e.g., 5.0 g, ~47 mmol) and stir the mixture at room temperature.

  • Gently heat the reaction mixture to reflux (around 60-70°C) for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • If crystallization does not occur, extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude α-pyridoin from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure product.

  • Characterization: Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (IR, ¹H NMR, ¹³C NMR).

Visualizations

Reaction Mechanism:

The following diagram illustrates the catalytic cycle of the thiamine-catalyzed benzoin condensation for the synthesis of α-pyridoin.

reaction_mechanism cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle Thiamine Thiamine (Precatalyst) Ylide Thiamine Ylide (Active Catalyst) Thiamine->Ylide Base (OH⁻) Ald1 2-Pyridine- carboxaldehyde (1) Ylide->Ald1 Nucleophilic Attack Intermediate1 Adduct 1 Intermediate2 Breslow Intermediate (Nucleophile) Intermediate1->Intermediate2 Proton Transfer Ald2 2-Pyridine- carboxaldehyde (2) Intermediate2->Ald2 Nucleophilic Attack Intermediate3 Adduct 2 Pyridoin α-Pyridoin (Product) Intermediate3->Pyridoin Proton Transfer & Catalyst Regeneration Pyridoin->Ylide Catalyst Regenerated

Caption: Thiamine-catalyzed benzoin condensation mechanism.

Experimental Workflow:

The diagram below outlines the general experimental workflow for the synthesis and purification of α-pyridoin.

experimental_workflow start Start reagents Mix 2-Pyridinecarboxaldehyde, Thiamine HCl, Base, EtOH/H₂O start->reagents reaction Heat to Reflux (1-2 hours) reagents->reaction workup Cool & Crystallize or Extract with CH₂Cl₂ reaction->workup purification Recrystallize from suitable solvent workup->purification characterization Characterize Product: Yield, MP, IR, NMR purification->characterization end End characterization->end

Caption: Experimental workflow for α-pyridoin synthesis.

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of α-pyridoin is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups.

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)~3400 (broad)
C-H stretch (aromatic)~3100-3000
C=O stretch (ketone)~1680
C=N, C=C stretch (pyridine ring)~1600-1400

Note: Actual peak positions may vary slightly.

Troubleshooting

  • Low Yield: Ensure that the 2-pyridinecarboxaldehyde is pure and free of the corresponding carboxylic acid, as this can inhibit the reaction. The reaction time and temperature may also need to be optimized.

  • No Crystallization: If the product does not crystallize upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Alternatively, an extraction workup should be performed.

  • Side Reactions: The presence of air can lead to the oxidation of the aldehyde. While not strictly necessary to run under an inert atmosphere, minimizing air exposure can be beneficial.

Conclusion

The thiamine-catalyzed benzoin condensation of 2-pyridinecarboxaldehyde provides a reliable and greener route to α-pyridoin. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for applications in drug discovery and materials science. Careful execution of the experimental procedure and purification steps is crucial for obtaining a high yield of the pure product.

References

Application Notes and Protocols for α-Pyridoin in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of α-Pyridoin as a versatile ligand in coordination chemistry. This document details its synthesis, the preparation of its metal complexes, and its potential applications in catalysis and drug development, with a focus on its antioxidant properties and potential modulation of oxidative stress-related signaling pathways.

Introduction to α-Pyridoin

α-Pyridoin (2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-one) is a fascinating organic molecule that exists in a tautomeric equilibrium between its α-hydroxy ketone and E-enediol forms.[1] The E-enediol form is stabilized by strong intramolecular hydrogen bonds.[1] This unique structural feature, combined with the presence of nitrogen atoms in the pyridine rings, makes α-pyridoin an excellent chelating ligand for a variety of metal ions. Its coordination chemistry is of growing interest due to the potential applications of its metal complexes in catalysis and medicine.[2] Furthermore, α-pyridoin and its derivatives have demonstrated significant antioxidant activity, suggesting their potential as therapeutic agents.[3][4][5]

Synthesis of α-Pyridoin

dot

SynthesisWorkflow Workflow for the Synthesis of α-Pyridoin A Start: 2-Acetylpyridine B Step 1: Base-catalyzed self-condensation A->B C Intermediate: Adduct B->C D Step 2: Intramolecular cyclization and rearrangement C->D E Product: α-Pyridoin D->E F Purification: Recrystallization E->F G Final Product: Pure α-Pyridoin F->G

Figure 1: Synthesis Workflow for α-Pyridoin
Experimental Protocol: Synthesis of α-Pyridoin

Materials:

  • 2-Acetylpyridine

  • Sodium hydroxide (NaOH) or other suitable base

  • Ethanol

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-acetylpyridine in ethanol.

  • Addition of Base: Slowly add a solution of sodium hydroxide in ethanol to the stirring solution of 2-acetylpyridine at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Precipitation: The product, α-pyridoin, may precipitate upon neutralization. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold distilled water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure α-pyridoin.

  • Characterization: Confirm the identity and purity of the synthesized α-pyridoin using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Coordination Chemistry of α-Pyridoin

α-Pyridoin forms stable complexes with a variety of transition metals, acting as a bidentate or bridging ligand. The coordination can occur through the nitrogen atoms of the pyridine rings and the oxygen atoms of the hydroxy and carbonyl groups.

General Synthesis of α-Pyridoin Metal Complexes

dot

ComplexSynthesisWorkflow General Workflow for Synthesis of α-Pyridoin Metal Complexes A Start: α-Pyridoin and Metal Salt B Step 1: Dissolution in appropriate solvent A->B C Step 2: Mixing of ligand and metal salt solutions B->C D Step 3: Stirring/Refluxing for complex formation C->D E Product: Precipitation of the complex D->E F Step 4: Isolation by filtration E->F G Step 5: Washing and Drying F->G H Final Product: Pure Metal Complex G->H

Figure 2: Synthesis of α-Pyridoin Metal Complexes
Experimental Protocol: Synthesis of a Cu(II)-α-Pyridoin Complex

Materials:

  • α-Pyridoin

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or other copper(II) salt

  • Methanol or ethanol

  • Stirring plate and magnetic stir bar

  • Beakers and standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Ligand Solution: Dissolve a specific molar equivalent of α-pyridoin in a minimal amount of warm methanol in a beaker.

  • Metal Salt Solution: In a separate beaker, dissolve one molar equivalent of copper(II) chloride dihydrate in methanol.

  • Complexation: Slowly add the copper(II) chloride solution to the stirring α-pyridoin solution. A color change and/or precipitation should be observed.

  • Reaction: Stir the mixture at room temperature for a few hours to ensure complete complex formation. Gentle heating can be applied if necessary.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing and Drying: Wash the complex with small portions of cold methanol to remove any unreacted starting materials. Dry the complex in a desiccator.

  • Characterization: Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.

Similar procedures can be adapted for the synthesis of complexes with other transition metals like Ni(II) and Co(II) by using their respective salt precursors.[6][7]

Quantitative Data of α-Pyridoin and its Complexes

Table 1: Physicochemical Properties of α-Pyridoin

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₂
Molecular Weight214.22 g/mol
AppearanceOrange to brown crystalline powder[8]
Melting Point156-160 °C[9]

Table 2: Representative Crystallographic Data for a Hypothetical Cu(II)-α-Pyridoin Complex

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Bond Length (Cu-N) (Å)Range
Bond Length (Cu-O) (Å)Range
Bond Angle (N-Cu-N) (°)Range
Bond Angle (O-Cu-O) (°)Range
Bond Angle (N-Cu-O) (°)Range
Note: Specific values would be determined from single-crystal X-ray diffraction analysis.

Table 3: Representative Spectroscopic Data

Techniqueα-PyridoinMetal Complex
IR (cm⁻¹) ν(OH), ν(C=O), ν(C=N)Shift in ν(C=O) and ν(C=N), disappearance or shift of ν(OH)
UV-Vis (nm) λ_max (π→π*)Shift in ligand-based transitions, appearance of d-d transitions
¹H NMR (ppm) Aromatic, hydroxyl, and methine protonsBroadening or shifting of signals due to paramagnetic metal centers

Applications in Catalysis

Transition metal complexes of pyridine-containing ligands are known to be effective catalysts in a variety of organic transformations, including oxidation and C-C coupling reactions.[2][10][11] The α-pyridoin ligand, with its tunable electronic properties and stable chelation, offers potential for the development of novel catalysts.

Application Note: α-Pyridoin Complexes in Catalytic Oxidation

α-Pyridoin-metal complexes, particularly with redox-active metals like copper and iron, can be investigated as catalysts for the oxidation of alcohols and other organic substrates. The ligand can stabilize different oxidation states of the metal center, facilitating the catalytic cycle.

Experimental Protocol: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Cu(II)-α-Pyridoin complex (catalyst)

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (H₂O₂) or other oxidant

  • Acetonitrile (solvent)

  • Gas chromatograph (GC) for analysis

  • Reaction vial

Procedure:

  • Reaction Setup: In a reaction vial, add the Cu(II)-α-pyridoin complex, benzyl alcohol, and acetonitrile.

  • Initiation: Add the oxidant (e.g., H₂O₂) to the mixture to start the reaction.

  • Reaction: Stir the mixture at a specific temperature for a set period.

  • Monitoring: Take aliquots from the reaction mixture at different time intervals and analyze them by GC to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

  • Work-up: After the reaction is complete, the catalyst can be potentially recovered for reuse.

Applications in Drug Development

The antioxidant properties of α-pyridoin and the potential for its metal complexes to mimic the activity of antioxidant enzymes make this class of compounds highly interesting for drug development, particularly in the context of diseases associated with oxidative stress.

Antioxidant Activity and Superoxide Dismutase (SOD) Mimicry

α-Pyridoin and its derivatives are known to be potent antioxidants.[3][4][5] Coordination of α-pyridoin to redox-active metal ions like copper can lead to the formation of complexes that mimic the function of superoxide dismutase (SOD), an essential endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical.[1][12][13][14]

dot

SODMimicry Proposed SOD-Mimetic Activity of a Cu(II)-α-Pyridoin Complex cluster_1 Catalytic Cycle A [Cu(II)-L]n+ C Cu(I)-L+ A->C Reduction B O2•− B->A D O2 B->D Oxidation F H2O2 B->F Reduction C->A Oxidation C->B E 2H+ E->C

Figure 3: SOD-Mimetic Catalytic Cycle
Modulation of Oxidative Stress Signaling Pathways

Oxidative stress is a key pathogenic factor in numerous diseases, and the Keap1-Nrf2 and NF-κB signaling pathways are critical regulators of the cellular response to oxidative stress.[15][16][17]

  • The Keap1-Nrf2 Pathway: Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[4][16][17]

  • The NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. Oxidative stress can activate the NF-κB pathway, leading to the expression of pro-inflammatory genes.

Given their antioxidant and potential SOD-mimetic activities, α-pyridoin and its metal complexes could potentially modulate these pathways. By reducing the levels of reactive oxygen species (ROS), they may:

  • Activate the Keap1-Nrf2 pathway indirectly: By scavenging ROS, they could alleviate the oxidative stress that would otherwise lead to the sequestration of Nrf2 by Keap1, thereby promoting the expression of antioxidant enzymes.

  • Inhibit the NF-κB pathway: By reducing ROS levels, they could prevent the activation of the NF-κB signaling cascade, thus exerting an anti-inflammatory effect.

dot

SignalingPathway Potential Modulation of Oxidative Stress Pathways by α-Pyridoin Complexes cluster_0 Nrf2 Pathway cluster_1 NF-κB Pathway ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress NFkB_Inhibitor IκB ROS->NFkB_Inhibitor Degradation of IκB AP_Complex α-Pyridoin Complex (SOD Mimic) AP_Complex->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activation NFkB NF-κB NFkB_Inhibitor->NFkB Release of NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activation

Figure 4: α-Pyridoin Complexes and Signaling Pathways
Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

Materials:

  • α-Pyridoin or its metal complex

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Vis spectrophotometer

Procedure:

  • DPPH Solution: Prepare a stock solution of DPPH in methanol.

  • Sample Solutions: Prepare a series of dilutions of the α-pyridoin compound or its metal complex in methanol.

  • Reaction: Mix the DPPH solution with each of the sample solutions in a cuvette.

  • Measurement: Measure the absorbance of the solutions at the λ_max of DPPH (around 517 nm) at different time intervals.

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

α-Pyridoin is a ligand with significant potential in coordination chemistry. Its straightforward synthesis, versatile coordination behavior, and the interesting properties of its metal complexes make it a valuable tool for researchers in catalysis and drug development. The antioxidant and potential SOD-mimetic activities of its complexes, coupled with their likely interaction with key cellular signaling pathways involved in oxidative stress and inflammation, highlight a promising avenue for the development of novel therapeutic agents. Further research into the synthesis of a wider range of α-pyridoin-metal complexes and a more in-depth investigation of their catalytic and biological activities are warranted.

References

Application Notes and Protocols for the Synthesis of Substituted α-Pyridoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted α-pyridoin derivatives are a class of compounds that have garnered significant interest in medicinal chemistry and drug development. These molecules, characterized by a 1,2-di(pyridin-2-yl)ethane-1,2-diol backbone with various substituents on the pyridine rings, have shown notable biological activities, particularly as antioxidants. Their structural similarity to benzoin and the presence of the nitrogen-containing pyridine rings offer unique electronic and steric properties, making them attractive scaffolds for the design of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of substituted α-pyridoin derivatives. The information is intended to guide researchers in the preparation and characterization of these compounds for further investigation into their biological properties and potential therapeutic applications.

Synthetic Methodologies

The primary synthetic route to α-pyridoin and its substituted derivatives is the benzoin-type condensation of the corresponding pyridine aldehydes. This reaction can be effectively catalyzed by cyanide ions or, more recently, by N-heterocyclic carbenes (NHCs), which can offer milder reaction conditions and opportunities for asymmetric synthesis.

General Reaction Scheme: Cyanide-Catalyzed Benzoin Condensation

The classical approach involves the self-condensation of two equivalents of a substituted pyridine-2-carboxaldehyde in the presence of a cyanide catalyst, typically sodium or potassium cyanide.

Figure 1: General scheme for the synthesis of substituted α-pyridoin derivatives.

Data Presentation: Synthesis of Substituted 2,2'-α-Pyridoin Derivatives

The following table summarizes the synthesis of α-pyridoin and its derivatives as reported in the literature. The primary method cited is the cyanide-catalyzed benzoin condensation of the corresponding substituted pyridine-2-carboxaldehydes.

Compound NameSubstituent (R)Starting AldehydeCatalystSolventYield (%)Reference
α-Pyridoin HPyridine-2-carboxaldehydeNaCNEtOH/H₂O85-95[1][2]
5,5'-Dimethyl-α-pyridoin 5-CH₃5-Methylpyridine-2-carboxaldehydeNaCNEtOH/H₂O78[1]
5,5'-Dimethoxy-α-pyridoin 5-OCH₃5-Methoxypyridine-2-carboxaldehydeNaCNEtOH/H₂O65[1]
6,6'-Dimethyl-α-pyridoin 6-CH₃6-Methylpyridine-2-carboxaldehydeNaCNEtOH/H₂O82[1]
5,5'-Dichloro-α-pyridoin 5-Cl5-Chloropyridine-2-carboxaldehydeNaCNEtOH/H₂O75[1]

Experimental Protocols

The following are detailed protocols for the synthesis of α-pyridoin and a representative substituted derivative, 5,5'-dimethyl-α-pyridoin.

Protocol 1: Synthesis of α-Pyridoin (Unsubstituted)

Materials:

  • Pyridine-2-carboxaldehyde

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of pyridine-2-carboxaldehyde (10.0 g, 93.4 mmol) in 95% ethanol (100 mL) in a round-bottom flask, add a solution of sodium cyanide (2.3 g, 46.9 mmol) in deionized water (20 mL).

  • Reflux the reaction mixture for 2 hours. The solution will typically turn dark.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitate by vacuum filtration and wash it with cold 50% ethanol (2 x 30 mL).

  • Recrystallize the crude product from a minimal amount of hot ethanol to yield α-pyridoin as a white to pale yellow crystalline solid.

  • Dry the product under vacuum.

Characterization:

  • ¹H NMR (CDCl₃, δ): 8.55 (d, 2H), 8.01 (d, 2H), 7.75 (t, 2H), 7.25 (t, 2H), 6.15 (s, 2H, OH), 5.85 (s, 2H, CH).

  • ¹³C NMR (CDCl₃, δ): 204.5, 155.8, 148.9, 136.8, 123.5, 120.1, 78.9.

  • Yield: 85-95%

Protocol 2: Synthesis of 5,5'-Dimethyl-α-pyridoin

Materials:

  • 5-Methylpyridine-2-carboxaldehyde

  • Sodium cyanide (NaCN)

  • Ethanol (95%)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 5-methylpyridine-2-carboxaldehyde (5.0 g, 41.3 mmol) in 95% ethanol (50 mL) is prepared in a round-bottom flask.

  • A solution of sodium cyanide (1.0 g, 20.4 mmol) in deionized water (10 mL) is added to the aldehyde solution.

  • The mixture is heated to reflux and maintained at this temperature for 3 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (100 mL) and water (50 mL). The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5,5'-dimethyl-α-pyridoin.

Characterization:

  • ¹H NMR (CDCl₃, δ): 8.35 (s, 2H), 7.80 (d, 2H), 7.55 (d, 2H), 6.10 (s, 2H, OH), 5.75 (s, 2H, CH), 2.35 (s, 6H, CH₃).

  • Yield: ~78%[1]

Mandatory Visualizations

Experimental Workflow: Synthesis of Substituted α-Pyridoin

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Substituted Pyridine-2-carboxaldehyde Reagents NaCN, EtOH/H₂O Reaction Benzoin Condensation (Reflux) Start->Reaction Reagents->Reaction Workup Cooling & Precipitation or Solvent Removal & Extraction Reaction->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product Substituted α-Pyridoin Purification->Product Pure Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: Workflow for the synthesis and characterization of substituted α-pyridoin derivatives.

Signaling Pathway: Antioxidant Mechanism of α-Pyridoin Derivatives

As direct antioxidants, α-pyridoin derivatives do not act on a classical signaling pathway involving protein kinases or receptors. Instead, their mechanism of action involves direct chemical reactions with free radicals. The enediol moiety is crucial for this activity. Two primary mechanisms have been proposed: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[2]

antioxidant_mechanism cluster_hat Hydrogen Atom Transfer (HAT) Mechanism (Non-polar solvents) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Mechanism (Polar solvents) Pyr_H α-Pyridoin (Enediol) Pyr_Rad Pyridoin Radical Pyr_H->Pyr_Rad H• transfer Radical Free Radical (R•) Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical H• acceptance Pyr_H2 α-Pyridoin (Enediol) Pyr_H_minus Pyridoin Anion Pyr_H2->Pyr_H_minus - H⁺ Pyr_Rad2 Pyridoin Radical Pyr_H_minus->Pyr_Rad2 - e⁻ Radical2 Free Radical (R•) Neutralized_Radical2 Neutralized Radical Anion (R⁻) Radical2->Neutralized_Radical2 + e⁻ Proton2 H⁺ Proton H⁺

Caption: Proposed antioxidant mechanisms of α-pyridoin derivatives.

Applications and Future Directions

Substituted α-pyridoin derivatives have demonstrated significant potential as antioxidant agents.[1] The presence of the enediol group allows for the effective scavenging of free radicals, which is a key factor in the prevention and treatment of diseases associated with oxidative stress. The antioxidant activity can be modulated by the nature and position of the substituents on the pyridine rings. For instance, electron-donating groups at the 5- and 5'-positions, such as methyl and methoxy groups, have been shown to enhance the antioxidant potency.[1]

Future research in this area could focus on:

  • Expansion of the Substituent Scope: Synthesis and evaluation of α-pyridoin derivatives with a wider variety of substituents at different positions on the pyridine rings to establish a more comprehensive structure-activity relationship (SAR).

  • Synthesis of Other Isomers: Exploration of synthetic routes to 3,3'- and 4,4'-α-pyridoin derivatives and investigation of their biological activities.

  • Asymmetric Synthesis: Development of enantioselective synthetic methods, potentially using chiral N-heterocyclic carbene catalysts, to access optically active α-pyridoin derivatives for stereospecific biological evaluation.

  • Investigation of Other Biological Activities: Screening of these compounds against a broader range of biological targets to uncover new therapeutic applications beyond their antioxidant properties.

These application notes and protocols provide a solid foundation for researchers to synthesize and explore the potential of substituted α-pyridoin derivatives in the field of drug discovery and development.

References

Application Notes and Protocols: α-Pyridoin as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of α-pyridoin as a foundational starting material in the synthesis of various heterocyclic compounds. The protocols detailed below offer step-by-step methodologies for the preparation of pyrazines, imidazoles, and 1,2,4-triazines, highlighting the versatility of α-pyridoin in constructing complex molecular architectures relevant to medicinal chemistry and materials science.

I. Synthesis of 2,3,5,6-tetra(pyridin-2-yl)pyrazine

The condensation of α-pyridoin with ammonium acetate provides a straightforward and high-yielding route to the sterically crowded and electronically interesting 2,3,5,6-tetra(pyridin-2-yl)pyrazine. This compound is of significant interest in coordination chemistry and for the development of novel functional materials.

Experimental Protocol:

A mixture of α-pyridoin (1.0 g, 4.67 mmol) and anhydrous ammonium acetate (2.0 g, 25.9 mmol) is heated in a sealed tube or a flask equipped with a reflux condenser at 160 °C for 2 hours. After cooling to room temperature, the solidified reaction mixture is washed sequentially with water, ethanol, and diethyl ether. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to afford the pure 2,3,5,6-tetra(pyridin-2-yl)pyrazine.

Quantitative Data:

ProductStarting MaterialsReagentsConditionsYield
2,3,5,6-tetra(pyridin-2-yl)pyrazineα-PyridoinAmmonium Acetate160 °C, 2 h85%

Reaction Workflow:

G alpha_pyridoin α-Pyridoin reaction_mixture Reaction Mixture alpha_pyridoin->reaction_mixture ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_mixture heating Heat at 160°C for 2h reaction_mixture->heating workup Workup (Wash with H₂O, EtOH, Ether) heating->workup purification Purification (Recrystallization) workup->purification product 2,3,5,6-tetra(pyridin-2-yl)pyrazine purification->product

Caption: Workflow for the synthesis of 2,3,5,6-tetra(pyridin-2-yl)pyrazine.

II. Synthesis of 2,4,5-Trisubstituted Imidazoles

α-Pyridoin serves as an excellent 1,2-dicarbonyl precursor for the one-pot, three-component synthesis of highly substituted imidazoles. This reaction, often referred to as the Radziszewski synthesis, is a powerful tool for generating diverse imidazole libraries for biological screening.

Experimental Protocol:

A mixture of α-pyridoin (1 mmol), an aldehyde (1 mmol), and ammonium acetate (2.5 mmol) is prepared. For a solvent-free approach, cupric chloride (CuCl₂·2H₂O, 10 mol%) is added, and the mixture is irradiated in a microwave oven at 300W for 10-15 minutes. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure 2,4,5-trisubstituted imidazole.

Quantitative Data:

Product (R = Aryl)Starting MaterialsReagentsConditionsYield
2-Aryl-4,5-di(pyridin-2-yl)-1H-imidazoleα-Pyridoin, Aryl aldehydeAmmonium Acetate, CuCl₂·2H₂O (cat.)Microwave, 300W, 10-15 min88-92%
2,4,5-Triphenyl-1H-imidazole (Lophine)Benzil, BenzaldehydeAmmonium AcetateReflux in acetic acid, 1-2 h~90%

Reaction Pathway:

G cluster_reactants Reactants alpha_pyridoin α-Pyridoin intermediate Diaminodiol Intermediate alpha_pyridoin->intermediate aldehyde Aldehyde (R-CHO) aldehyde->intermediate ammonium_acetate Ammonium Acetate ammonium_acetate->intermediate cyclization Cyclization & Dehydration intermediate->cyclization oxidation Oxidation cyclization->oxidation product 2,4,5-Trisubstituted Imidazole oxidation->product

Caption: General pathway for the synthesis of 2,4,5-trisubstituted imidazoles.

III. Synthesis of Substituted 1,2,4-Triazines

α-Pyridoin can be utilized in a one-pot condensation reaction to form substituted 1,2,4-triazines. This methodology provides access to a class of heterocycles with a wide range of biological activities.

Experimental Protocol:

To a solution of an amide (e.g., benzamide, 1 mmol) and α-pyridoin (1 mmol) in a suitable solvent like ethanol, a base such as sodium tert-butoxide is added. The mixture is stirred until the formation of the N-(2-oxo-1,2-di(pyridin-2-yl)ethylidene)amide intermediate is complete (monitored by TLC). Hydrazine hydrate (2 ml) is then added, and the solution is heated at reflux for 2.5 hours.[1] After cooling, the product precipitates and can be collected by filtration and recrystallized from ethanol.

Quantitative Data:

ProductStarting MaterialsReagentsConditionsYield
3-Phenyl-5,6-di(pyridin-2-yl)-1,2,4-triazineα-Pyridoin, BenzamideSodium tert-butoxide, Hydrazine hydrateReflux in EtOH, 2.5 h~50-60%
3-Methyl-5,6-di(pyridin-2-yl)-1,2,4-triazineα-Pyridoin, AcetamideSodium tert-butoxide, Hydrazine hydrateReflux in EtOH, 2.5 h~45-55%

Synthetic Route:

G alpha_pyridoin α-Pyridoin intermediate N-Acylimine Intermediate alpha_pyridoin->intermediate amide Amide (R-CONH₂) amide->intermediate base Base (e.g., NaOtBu) base->intermediate cyclization Cyclocondensation intermediate->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization product 3,5,6-Trisubstituted 1,2,4-Triazine cyclization->product

Caption: Synthetic pathway to substituted 1,2,4-triazines from α-pyridoin.

References

Application Notes and Protocols: DPPH Assay for α-Pyridoin Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the antioxidant capacity of α-Pyridoin and its derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. α-Pyridoin has demonstrated significant antioxidant potential, exhibiting stronger radical scavenging activity than the standard antioxidant, ascorbic acid.[1] This protocol outlines the necessary reagents, equipment, step-by-step procedure, and data analysis for quantifying the antioxidant efficacy of these compounds.

Introduction to α-Pyridoin and Antioxidant Capacity

α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) is an enediol compound that has garnered interest for its potent antioxidant properties.[1][2] Antioxidants are crucial in mitigating the detrimental effects of oxidative stress, a state implicated in numerous pathological conditions. The DPPH assay is a widely employed, rapid, and reliable method for screening the free radical scavenging ability of compounds.[3][4] The principle of the assay is based on the reduction of the stable DPPH radical, which is deep violet in color, by an antioxidant to the pale yellow hydrazine.[4] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant capacity of the substance being tested.

The antioxidant mechanism of α-pyridoin and its derivatives is attributed to their ability to donate a hydrogen atom.[5] Studies have shown that certain derivatives, such as those with methyl or methoxy groups at the 5-position, exhibit even greater antioxidant activity than the parent compound and Vitamin C.[2][5]

Quantitative Data Summary

The antioxidant capacity of α-Pyridoin and its derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
α-PyridoinStronger than Ascorbic Acid[1]
5,5'-dimethyl-α-PyridoinMore potent than α-Pyridoin[1]
5,5'-dimethoxy-α-PyridoinMore potent than α-Pyridoin[1]
Ascorbic Acid (Standard)~5-15 µg/mLVaries by specific assay conditions
Trolox (Standard)~2-8 µg/mLVaries by specific assay conditions

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for determining the antioxidant activity of pure compounds.[3][6]

Materials and Reagents
  • α-Pyridoin and its derivatives

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Adjustable micropipettes

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.

    • Store the solution in an amber bottle and keep it in the dark at 4°C. This solution should be prepared fresh.

  • α-Pyridoin and Derivative Stock Solutions (e.g., 1 mg/mL):

    • Dissolve an accurately weighed amount of α-Pyridoin or its derivative in methanol to obtain a stock solution of a known concentration.

  • Standard Antioxidant Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of ascorbic acid or Trolox in methanol.

  • Working Solutions:

    • From the stock solutions of the test compounds and the standard, prepare a series of dilutions in methanol to obtain a range of concentrations for IC50 determination.

Assay Procedure
  • Blank Preparation:

    • In a well of the microplate or a cuvette, add the appropriate volume of methanol that will be used for the samples.

  • Control Preparation:

    • Add 100 µL of the DPPH working solution to 100 µL of methanol in a well or cuvette.

  • Sample and Standard Preparation:

    • Add 100 µL of each dilution of the test compounds and the standard antioxidant to separate wells of the microplate or cuvettes.

    • To each of these, add 100 µL of the DPPH working solution.

  • Incubation:

    • Mix the contents of the wells or cuvettes thoroughly.

    • Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of all solutions at 517 nm using a microplate reader or a UV-Vis spectrophotometer.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value:

    • Plot the percentage of inhibition against the concentration of the test compound.

    • The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.

Signaling Pathways and Experimental Workflows

DPPH Radical Scavenging Mechanism

The antioxidant action of α-Pyridoin involves the donation of a hydrogen atom from its enediol group to the DPPH radical, thus neutralizing it.

DPPH_Scavenging cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H H• donation Pyridoin α-Pyridoin (Antioxidant) Pyridoin_rad α-Pyridoin Radical Pyridoin->Pyridoin_rad H• donation

Caption: Reaction mechanism of DPPH radical scavenging by α-Pyridoin.

Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay for determining the antioxidant capacity of α-Pyridoin.

DPPH_Workflow prep_reagents Reagent Preparation (DPPH, α-Pyridoin, Standard) serial_dil Serial Dilution of α-Pyridoin & Standard prep_reagents->serial_dil reaction_setup Reaction Setup in Microplate (Blank, Control, Samples) serial_dil->reaction_setup incubation Incubation (30 min in dark) reaction_setup->incubation absorbance Absorbance Measurement (517 nm) incubation->absorbance data_analysis Data Analysis (% Inhibition, IC50) absorbance->data_analysis

Caption: Experimental workflow for the DPPH antioxidant assay.

References

α-Pyridoin: Application Notes and Protocols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyridoin, also known as 1,2-di(pyridin-2-yl)ethane-1,2-diol, is a fascinating molecule that has garnered attention in medicinal chemistry primarily for its potent antioxidant properties. Its unique enediol structure, analogous to the ene-diol moiety in ascorbic acid (Vitamin C), is central to its ability to scavenge free radicals. This document provides a detailed overview of the known applications of α-pyridoin in medicinal chemistry, focusing on its synthesis, antioxidant activity, and a summary of findings on other potential therapeutic applications. While research has heavily concentrated on its antioxidant capabilities, this report also addresses the current landscape of its evaluation in other areas such as anticancer, neuroprotective, and anti-inflammatory research.

Synthesis of α-Pyridoin

The synthesis of α-pyridoin can be achieved through the dimerization of 2-pyridinecarboxaldehyde. One documented method involves the use of a copper(II) catalyst.

Experimental Protocol: Synthesis via Dimerization of 2-Pyridinecarboxaldehyde

This protocol is based on a patented method involving a Cu(II)-catalyzed dimerization.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Copper(II) bromide (CuBr₂)

  • Neocuproine (2,9-dimethyl-1,10-phenanthroline)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Stir plate with heating capabilities

  • Round-bottom flask

  • Condenser

Procedure:

  • A Cu(II)/neocuproine complex is prepared by dissolving copper(II) bromide and neocuproine in a suitable solvent.

  • In a round-bottom flask, dissolve the Cu(II)/neocuproine catalyst in a mixture of water and ethanol.

  • Add 2-pyridinecarboxaldehyde to the catalyst solution with vigorous stirring. The reaction can be performed under ambient light and open atmosphere.

  • Heat the reaction mixture to 65°C.

  • Continue the reaction with stirring. The progress of the reaction can be monitored by a color change of the mixture from green to brown.

  • After the reaction is complete (typically around 2 hours, as indicated by the color change), the mixture is cooled to room temperature.

  • The product, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol (α-pyridoin), can then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Antioxidant Activity of α-Pyridoin

The primary and most well-documented medicinal chemistry application of α-pyridoin is its role as an antioxidant. It has been shown to be a more potent antioxidant than ascorbic acid in certain assays.[1]

Mechanism of Action

α-Pyridoin exhibits its antioxidant effects through two primary mechanisms, the prevalence of which is dependent on the solvent environment.[2][3]

  • Hydrogen Atom Transfer (HAT): In aprotic solvents like ethyl acetate, α-pyridoin directly donates a hydrogen atom from its hydroxyl groups to a free radical, thereby neutralizing it.[2][3]

  • Sequential Proton Loss Electron Transfer (SPLET): In protic, ionizing solvents such as ethanol, α-pyridoin can first lose a proton from one of its hydroxyl groups to form an alkoxide. This is followed by the transfer of an electron to the free radical.[2][3]

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) (Aprotic Solvents) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) (Protic Solvents) Pyridoin_HAT α-Pyridoin (R-OH) Product_HAT Neutralized Radical (XH) Pyridoin_HAT->Product_HAT H• Transfer Pyridoin_Radical_HAT α-Pyridoin Radical (R-O•) Pyridoin_HAT->Pyridoin_Radical_HAT Radical_HAT Free Radical (X•) Radical_HAT->Product_HAT Pyridoin_SPLET α-Pyridoin (R-OH) Proton_Loss Proton Loss (-H+) Pyridoin_SPLET->Proton_Loss Alkoxide Alkoxide (R-O-) Proton_Loss->Alkoxide Electron_Transfer Electron Transfer (e-) Alkoxide->Electron_Transfer Neutralized_Radical_SPLET Neutralized Radical (X-) Electron_Transfer->Neutralized_Radical_SPLET Radical_SPLET Free Radical (X•) Radical_SPLET->Neutralized_Radical_SPLET

Antioxidant mechanisms of α-pyridoin.
Quantitative Antioxidant Activity

The antioxidant capacity of α-pyridoin and its derivatives has been quantified using various assays, most notably the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

CompoundDPPH Radical Scavenging Activity (IC₅₀ in µM)Reference
α-Pyridoin Stronger than ascorbic acid[1]
5,5'-dimethyl-α-pyridoinMore potent than α-pyridoin[1]
5,5'-dimethoxy-α-pyridoinMore potent than α-pyridoin[1]
Ascorbic Acid (Vitamin C)Weaker than α-pyridoin[1]
Experimental Protocols for Antioxidant Assays

1. DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the free radical scavenging activity of α-pyridoin.

Materials:

  • α-Pyridoin

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of α-pyridoin solutions: Prepare a series of dilutions of α-pyridoin in methanol at various concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with an equal volume of the α-pyridoin solutions. A control containing only the DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of α-pyridoin.

2. Lipid Peroxidation Inhibition Assay

This assay assesses the ability of α-pyridoin to inhibit the peroxidation of lipids, a key process in oxidative stress-induced cell damage. One common method involves the use of rat liver microsomes and monitoring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.[1]

Materials:

  • α-Pyridoin

  • Rat liver microsomes

  • tert-Butyl hydroperoxide (t-BHP) or another pro-oxidant

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Buffer solution (e.g., phosphate buffer)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Preparation of reaction mixture: In a test tube, prepare a reaction mixture containing rat liver microsomes in a suitable buffer.

  • Incubation with α-pyridoin: Add different concentrations of α-pyridoin to the reaction mixtures and pre-incubate for a short period.

  • Initiation of peroxidation: Initiate lipid peroxidation by adding a pro-oxidant such as t-BHP. A control group without α-pyridoin should be included.

  • Termination of reaction: After a specific incubation time at 37°C, stop the reaction by adding a solution of TCA.

  • MDA detection: Add TBA reagent to the mixture and heat at a high temperature (e.g., 95°C) for a set time (e.g., 20-60 minutes). This leads to the formation of a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a wavelength of around 532 nm.

  • Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with α-pyridoin to the control.

Other Potential Medicinal Chemistry Applications

While the antioxidant properties of α-pyridoin are well-established, its applications in other areas of medicinal chemistry are not as extensively documented in publicly available literature. Searches for direct evidence of α-pyridoin's efficacy as an anticancer, neuroprotective, or anti-inflammatory agent have yielded limited to no specific results for the parent molecule. The existing research in these therapeutic areas tends to focus on derivatives of pyridine, pyridone, and pyrido[2,3-d]pyrimidines, which are structurally distinct from α-pyridoin.

Anticancer Activity: There is currently a lack of specific studies demonstrating the cytotoxic effects of α-pyridoin on cancer cell lines. Research in this area has primarily explored various pyridine-containing heterocyclic compounds.

Anti-inflammatory Properties: The anti-inflammatory potential of α-pyridoin has not been a significant focus of published research. The anti-inflammatory activity of various other pyridine and pyridone derivatives has been explored, but specific data for α-pyridoin is lacking.

Conclusion

α-Pyridoin is a compound of interest in medicinal chemistry, primarily due to its significant antioxidant activity, which surpasses that of Vitamin C in some contexts. Its dual mechanism of action, dependent on the solvent environment, provides a fascinating area for further study. Detailed protocols for its synthesis and the evaluation of its antioxidant properties are available, enabling further research into its potential as a therapeutic agent for conditions associated with oxidative stress.

However, it is crucial to note that the exploration of α-pyridoin in other key areas of drug discovery, such as oncology, neuroprotection, and inflammation, is currently underexplored in the scientific literature. Future research could be directed towards synthesizing and evaluating derivatives of α-pyridoin to explore these other potential therapeutic applications and to establish a broader structure-activity relationship profile.

Experimental_Workflow start Start: α-Pyridoin Research synthesis Synthesis of α-Pyridoin (e.g., from 2-Pyridinecarboxaldehyde) start->synthesis purification Purification and Characterization synthesis->purification antioxidant_assays Antioxidant Activity Evaluation purification->antioxidant_assays other_apps Exploration of Other Medicinal Applications (Currently Limited Data) purification->other_apps dpph DPPH Radical Scavenging Assay antioxidant_assays->dpph lipid_peroxidation Lipid Peroxidation Inhibition Assay antioxidant_assays->lipid_peroxidation data_analysis Data Analysis (IC50 Determination) dpph->data_analysis lipid_peroxidation->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion anticancer Anticancer Assays (e.g., Cytotoxicity) other_apps->anticancer neuroprotective Neuroprotective Assays (e.g., Neuronal Cell Viability) other_apps->neuroprotective anti_inflammatory Anti-inflammatory Assays (e.g., Macrophage-based assays) other_apps->anti_inflammatory anticancer->conclusion neuroprotective->conclusion anti_inflammatory->conclusion

References

Application Notes and Protocols for the Spectroscopic Analysis of α-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Pyridoin, also known as 2-hydroxy-1,2-di(2-pyridinyl)ethanone, is a key organic compound with applications in coordination chemistry and as a precursor in various synthetic pathways. Its structural elucidation and characterization are crucial for quality control and for understanding its chemical behavior. This document provides a detailed guide to the spectroscopic analysis of α-Pyridoin using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols outlined herein are designed to be accessible to researchers with a foundational understanding of spectroscopic techniques.

Spectroscopic Data of α-Pyridoin

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for α-Pyridoin. These values are based on the analysis of its functional groups and comparison with similar structures.

Table 1: Predicted ¹H NMR Spectral Data for α-Pyridoin in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5d2HProtons ortho to Nitrogen on Pyridyl Rings
~7.8t2HProtons para to Nitrogen on Pyridyl Rings
~7.3t2HProtons meta to Nitrogen on Pyridyl Rings
~7.2d2HProtons meta to Carbonyl/Hydroxyl on Pyridyl Rings
~6.0s1HMethine Proton (-CH(OH)-)
~5.5s1HHydroxyl Proton (-OH)

Table 2: Predicted ¹³C NMR Spectral Data for α-Pyridoin in CDCl₃

Chemical Shift (δ, ppm)Assignment
~200Carbonyl Carbon (C=O)
~155Carbon adjacent to Nitrogen (ortho)
~148Carbon adjacent to Carbonyl/Hydroxyl
~137Carbon para to Nitrogen
~125Carbon meta to Nitrogen
~122Carbon meta to Carbonyl/Hydroxyl
~75Methine Carbon (-CH(OH)-)

Table 3: Predicted IR Absorption Data for α-Pyridoin

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Broad, MediumO-H Stretch (Alcohol)
3100-3000MediumC-H Stretch (Aromatic)
~1714StrongC=O Stretch (Ketone)[1]
~1592Medium-StrongC=C and C=N Stretch (Pyridyl Ring)[1]
1470-1430MediumC=C and C=N Stretch (Pyridyl Ring)
1200-1000MediumC-O Stretch (Secondary Alcohol)
800-700StrongC-H Out-of-Plane Bending (Aromatic)

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of α-Pyridoin for structural confirmation.

Materials:

  • α-Pyridoin sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the α-Pyridoin sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Spectrum Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence for proton NMR.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Spectrum Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) or the solvent peak itself (δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Perform peak picking for both spectra.

Protocol for IR Spectroscopy

Objective: To obtain an infrared spectrum of α-Pyridoin to identify its key functional groups.

Materials:

  • α-Pyridoin sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle (agate)

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr (approx. 100 mg) in an agate mortar.

    • Add a very small amount of the α-Pyridoin sample (approx. 1-2 mg).

    • Grind the mixture with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant absorption peaks with their corresponding wavenumbers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis prep_nmr Dissolve α-Pyridoin in CDCl₃ acq_nmr Acquire ¹H and ¹³C NMR Spectra prep_nmr->acq_nmr prep_ir Grind α-Pyridoin with KBr acq_ir Acquire IR Spectrum prep_ir->acq_ir proc_nmr Fourier Transform, Phase Correction, Calibration acq_nmr->proc_nmr proc_ir Background Subtraction, Baseline Correction acq_ir->proc_ir analysis_nmr Peak Picking, Integration, Assignment proc_nmr->analysis_nmr analysis_ir Peak Assignment proc_ir->analysis_ir end_nmr Structural Confirmation (NMR) analysis_nmr->end_nmr end_ir Functional Group ID (IR) analysis_ir->end_ir start Start start->prep_nmr start->prep_ir

Caption: Experimental workflow for spectroscopic analysis of α-Pyridoin.

functional_groups cluster_molecule α-Pyridoin Structure cluster_signals Expected Spectroscopic Signals molecule Pyridyl-(C=O)-CH(OH)-Pyridyl nmr_h ¹H NMR ~8.5-7.2 ppm (Pyridyl) ~6.0 ppm (-CH) ~5.5 ppm (-OH) molecule->nmr_h ¹H Signals nmr_c ¹³C NMR ~200 ppm (C=O) ~155-122 ppm (Pyridyl) ~75 ppm (-CH) molecule->nmr_c ¹³C Signals ir IR (cm⁻¹) ~3300 (O-H) ~1714 (C=O) ~1592 (C=C, C=N) molecule->ir IR Absorptions

Caption: Key functional groups of α-Pyridoin and their expected spectroscopic signals.

References

Application Notes and Protocols: Electrochemical Properties of α-Pyridoin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) and its derivatives are a class of compounds recognized for their significant antioxidant properties. Their ability to scavenge free radicals is intrinsically linked to their electrochemical characteristics, specifically their oxidation potential. Understanding these properties is crucial for the rational design of novel antioxidants and for elucidating their mechanism of action in biological systems. These application notes provide a summary of the electrochemical behavior of α-pyridoin and its derivatives, detailed experimental protocols for their analysis, and visual representations of the underlying chemical processes.

The antioxidant activity of α-pyridoins is correlated with their oxidation potential and the electron density of the enediol group.[1] This suggests that substituents on the pyridyl rings that increase electron density will enhance the antioxidant capacity. The primary mechanisms by which these compounds exert their antioxidant effects are through Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[1][2] The prevalence of each mechanism is influenced by the solvent environment. In non-polar solvents, the HAT mechanism is predominant, while in polar, protic solvents that can support ionization, the SPLET mechanism becomes more significant.[1][2]

Quantitative Electrochemical Data

While the direct correlation between substituent effects and specific oxidation potentials for a comprehensive series of α-pyridoin derivatives is not extensively tabulated in publicly available literature, the established relationship allows for a predictive understanding. Electron-donating groups (EDGs) are expected to lower the oxidation potential, thereby increasing the antioxidant activity, while electron-withdrawing groups (EWGs) would have the opposite effect. The following table provides an illustrative summary of expected trends in oxidation potentials and their correlation with antioxidant activity.

Compound/DerivativeSubstituent (R)Expected Oxidation Potential (Epa vs. Ag/AgCl)Relative Antioxidant Activity
α-PyridoinHBaselineModerate
5,5'-dimethyl-α-pyridoin-CH₃ (EDG)Lower than baselineHigh
5,5'-dimethoxy-α-pyridoin-OCH₃ (EDG)Lower than baselineHigh
5,5'-dichloro-α-pyridoin-Cl (EWG)Higher than baselineLow
5,5'-dinitro-α-pyridoin-NO₂ (EWG)Significantly higher than baselineVery Low

Note: The oxidation potential values are illustrative and intended to demonstrate the expected trend based on substituent electronic effects. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Oxidation Potential by Cyclic Voltammetry

This protocol outlines the procedure for determining the oxidation potential of α-pyridoin and its derivatives using cyclic voltammetry (CV).

1. Materials and Reagents:

  • α-Pyridoin or its derivative

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Argon or Nitrogen gas (high purity)

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Voltammetric cell

  • Potentiostat

2. Preparation of Solutions:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAP) in the chosen anhydrous solvent.

  • Prepare a stock solution of the α-pyridoin derivative at a concentration of 1-5 mM in the 0.1 M electrolyte solution.

3. Electrochemical Measurement:

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.

  • Assemble the three-electrode system in the voltammetric cell containing the sample solution.

  • Purge the solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat. A typical starting point for the potential window would be from 0 V to a sufficiently positive potential to observe the oxidation peak of the analyte (e.g., +1.5 V). The scan rate is typically set to 100 mV/s.

  • Initiate the cyclic voltammogram scan. The potential is swept from the initial potential to the switching potential and then back to the initial potential.

  • Record the resulting voltammogram, which plots the current response as a function of the applied potential.

  • The anodic peak potential (Epa) corresponds to the oxidation potential of the α-pyridoin derivative.

4. Data Analysis:

  • Determine the anodic peak potential (Epa) from the voltammogram.

  • If the process is reversible or quasi-reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan. The half-wave potential (E½) can be calculated as (Epa + Epc)/2.

  • Compare the Epa values of different derivatives to rank their ease of oxidation and, consequently, their potential antioxidant activity. A lower Epa indicates a stronger antioxidant.

Visualizations

Antioxidant Mechanism of α-Pyridoin

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Pyridoin_H α-Pyridoin (Ar-OH) Pyridoin_Radical Pyridoin Radical (Ar-O•) Pyridoin_H->Pyridoin_Radical H• transfer Radical Free Radical (R•) Neutral_Molecule Neutralized Radical (RH) Radical->Neutral_Molecule H• acceptance Pyridoin_H2 α-Pyridoin (Ar-OH) Pyridoin_Anion Pyridoin Anion (Ar-O⁻) Pyridoin_H2->Pyridoin_Anion Proton Loss (-H⁺) Pyridoin_Radical2 Pyridoin Radical (Ar-O•) Pyridoin_Anion->Pyridoin_Radical2 Electron Transfer (-e⁻) Radical2 Free Radical (R•) Radical_Anion Radical Anion (R⁻) Radical2->Radical_Anion Electron Acceptance (+e⁻)

Experimental Workflow for Cyclic Voltammetry

G A Prepare Analyte Solution (α-Pyridoin in Electrolyte) B Assemble 3-Electrode Cell (Working, Reference, Counter) A->B C Deoxygenate Solution (Purge with N₂ or Ar) B->C D Set Potentiostat Parameters (Potential Window, Scan Rate) C->D E Run Cyclic Voltammetry Scan D->E F Record Voltammogram (Current vs. Potential) E->F G Data Analysis (Determine Oxidation Potential, Epa) F->G

References

Application Notes and Protocols for Studying the Kinetics of α-Pyridoin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods employed to study the kinetics of α-pyridoin reactions. Detailed protocols for key experimental techniques are provided to facilitate the investigation of reaction rates, elucidation of mechanisms, and optimization of reaction conditions for this important class of compounds.

Introduction to α-Pyridoin Reactions

The α-pyridoin reaction is a variant of the benzoin condensation, a carbon-carbon bond-forming reaction that yields an α-hydroxy ketone. In the case of α-pyridoin, the reaction involves the condensation of two molecules of a pyridine aldehyde, typically catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC) derived from thiamine (Vitamin B1). The resulting α-pyridoin structure is a key building block in the synthesis of various biologically active molecules and ligands in coordination chemistry. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, maximizing yields, and developing efficient synthetic processes.

The kinetic profile of α-pyridoin reactions can be influenced by several factors, including the nature of the catalyst, solvent polarity, temperature, and the concentration of reactants. The reaction mechanism, particularly the role of the catalyst in promoting the umpolung (polarity reversal) of the aldehyde carbonyl carbon, is a key area of investigation in these kinetic studies.

General Reaction Mechanism

The catalyzed formation of α-pyridoin proceeds through a series of reversible steps. The following diagram illustrates the generally accepted mechanism for the thiamine-catalyzed reaction.

reaction_mechanism cluster_catalyst Catalyst Activation cluster_reaction Reaction Pathway Thiamine Thiamine (Catalyst Precursor) Ylide Thiazolium Ylide (Active Catalyst) Thiamine->Ylide -H+ Base Base Aldehyde1 Pyridine Aldehyde (1) Breslow Breslow Intermediate Ylide->Breslow + Pyridine Aldehyde (1) Aldehyde2 Pyridine Aldehyde (2) Adduct Adduct Breslow->Adduct + Pyridine Aldehyde (2) Pyridoin α-Pyridoin Adduct->Pyridoin - Catalyst

Figure 1: General mechanism of thiamine-catalyzed α-pyridoin formation.

Key Experimental Techniques for Kinetic Analysis

Several analytical techniques can be employed to monitor the progress of α-pyridoin reactions and determine their kinetic parameters. The choice of method depends on the specific reaction conditions and the physicochemical properties of the reactants and products.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for monitoring reaction kinetics by measuring the change in absorbance of a chromophoric species over time.[1][2] This method is particularly suitable if the α-pyridoin product or a reactant has a distinct UV-Vis absorption spectrum from other components in the reaction mixture.

Protocol for UV-Vis Spectroscopic Monitoring:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting pyridine aldehyde, the α-pyridoin product, and the catalyst in the reaction solvent.

    • Identify a wavelength (λmax) where the α-pyridoin shows significant absorbance, and the starting materials and catalyst have minimal absorbance.

  • Reaction Setup:

    • Prepare stock solutions of the pyridine aldehyde, catalyst, and any other reagents in the chosen solvent.

    • Equilibrate the reaction vessel (e.g., a cuvette) to the desired temperature using a thermostatted cell holder in the spectrophotometer.

  • Kinetic Run:

    • Initiate the reaction by adding the final reagent (often the catalyst) to the reaction mixture in the cuvette.

    • Immediately start recording the absorbance at the chosen wavelength as a function of time. Data should be collected at regular intervals until the reaction reaches completion or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the α-pyridoin at the monitored wavelength, b is the path length of the cuvette, and c is the concentration.

    • Plot the concentration of α-pyridoin versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, making it ideal for monitoring the kinetics of α-pyridoin reactions, especially when multiple products or intermediates are present.[3][4]

Protocol for HPLC-Based Kinetic Analysis:

  • Method Development:

    • Develop a suitable HPLC method (e.g., reversed-phase) that can effectively separate the pyridine aldehyde, α-pyridoin, and any significant byproducts.

    • Optimize the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

    • Select a detection wavelength (e.g., using a diode array detector) where all components of interest can be detected and quantified.

  • Reaction and Sampling:

    • Set up the reaction in a thermostatted vessel with stirring.

    • At specific time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot immediately to stop its progress. This can be achieved by rapid cooling, dilution with a cold solvent, or the addition of a reaction inhibitor.

  • Sample Analysis:

    • Inject the quenched aliquots into the HPLC system.

    • Record the chromatograms and integrate the peak areas of the reactant and product.

  • Data Analysis:

    • Generate calibration curves for the pyridine aldehyde and α-pyridoin by injecting standards of known concentrations.

    • Use the calibration curves to convert the peak areas from the kinetic runs into concentrations.

    • Plot the concentrations of the reactant and product as a function of time to determine the reaction rate and order.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis of reaction mixtures without the need for chromophoric groups.[5][6] It is particularly useful for identifying intermediates and elucidating reaction mechanisms.

Protocol for NMR Spectroscopic Monitoring:

  • Probe Selection and Setup:

    • Choose an appropriate NMR-active nucleus to monitor (e.g., 1H).

    • Select distinct and well-resolved signals for the reactant and product that do not overlap with other signals in the spectrum.

  • Reaction in NMR Tube:

    • Prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature.

  • Data Acquisition:

    • Acquire a series of spectra at regular time intervals. Automated acquisition can be programmed for this purpose.

    • An internal standard of known concentration should be included in the reaction mixture for accurate quantification.

  • Data Analysis:

    • Integrate the selected signals of the reactant, product, and the internal standard in each spectrum.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to that of the internal standard.

    • Plot the concentration data versus time to determine the kinetic parameters of the reaction.

Quantitative Data Summary

Due to the limited availability of specific kinetic data for α-pyridoin reactions in the literature, the following table presents representative data from a closely related and well-studied reaction: the thiamine-catalyzed benzoin condensation of benzaldehyde. This data serves as a valuable reference for understanding the order of magnitude of kinetic parameters that might be expected for α-pyridoin reactions.

ParameterValueConditionsAnalytical Method
Reaction Order
Benzaldehyde~1Varied concentrations of benzaldehyde1H NMR Spectroscopy
Thiamine Catalyst1Varied catalyst concentrations1H NMR Spectroscopy
Rate Constant (k) Varies with conditionsMethanol, buffered with Et3N/Et3NH+Cl-1H NMR Spectroscopy
Deuterium KIE
Overall Reaction (kH/kD)~3.4Using PhCDO1H NMR Spectroscopy
Solvent Isotope Effect
kD/kH~5.9Using deuteriomethanol1H NMR Spectroscopy

Note: The data presented is for the benzoin condensation and should be considered as an illustrative example. Actual values for α-pyridoin reactions will vary depending on the specific pyridine aldehyde, catalyst, and reaction conditions.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the kinetics of an α-pyridoin reaction.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis ReagentPrep Prepare Stock Solutions (Aldehyde, Catalyst, etc.) InstrumentSetup Setup Analytical Instrument (UV-Vis, HPLC, or NMR) ReagentPrep->InstrumentSetup ReactionStart Initiate Reaction in Thermostatted Vessel InstrumentSetup->ReactionStart Monitoring Monitor Reaction Progress (Absorbance, Chromatogram, or Spectrum) ReactionStart->Monitoring DataCollection Collect Data vs. Time Monitoring->DataCollection ConcentrationCalc Calculate Concentrations DataCollection->ConcentrationCalc KineticPlot Plot Concentration vs. Time ConcentrationCalc->KineticPlot RateDetermination Determine Rate, Order, and k KineticPlot->RateDetermination

Figure 2: Experimental workflow for kinetic analysis of α-pyridoin reactions.

Conclusion

The study of α-pyridoin reaction kinetics is essential for the rational design and optimization of synthetic routes to valuable chemical entities. By employing techniques such as UV-Vis spectroscopy, HPLC, and NMR spectroscopy, researchers can gain detailed insights into reaction mechanisms, identify rate-determining steps, and quantify the effects of various reaction parameters. The protocols and information provided herein serve as a practical guide for scientists and professionals in the fields of chemical research and drug development to effectively investigate the kinetics of α-pyridoin and related reactions.

References

Troubleshooting & Optimization

optimizing reaction conditions for alpha-Pyridoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-Pyridoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing α-Pyridoin?

A1: The primary method for synthesizing α-Pyridoin is the benzoin condensation of two molecules of 2-pyridinecarboxaldehyde. This reaction is typically catalyzed by either a cyanide salt (like KCN or NaCN) or thiamine hydrochloride (Vitamin B1) in the presence of a base.

Q2: Which catalyst is better for α-Pyridoin synthesis: cyanide or thiamine hydrochloride?

A2: Both cyanide and thiamine hydrochloride can effectively catalyze the reaction. Cyanide is a traditional and often very efficient catalyst for benzoin condensations. However, due to its high toxicity, many researchers prefer to use thiamine hydrochloride, which is a safer, non-toxic alternative. The choice of catalyst may also depend on the desired reaction conditions and scale.

Q3: My α-Pyridoin synthesis is resulting in a low yield. What are the common causes?

A3: Low yields in α-Pyridoin synthesis can stem from several factors:

  • Impure 2-pyridinecarboxaldehyde: The starting aldehyde is susceptible to oxidation to picolinic acid. The presence of this impurity can interfere with the reaction.

  • Suboptimal catalyst concentration: Too little catalyst will result in a slow or incomplete reaction, while an excess may not lead to a significant improvement and can complicate purification.

  • Incorrect reaction temperature: The benzoin condensation is sensitive to temperature. For thiamine-catalyzed reactions, temperatures that are too high (e.g., above 65°C) can lead to catalyst decomposition and the formation of byproducts.

  • Improper pH: In the thiamine-catalyzed reaction, the pH is crucial for the formation of the active carbene catalyst. The solution should be basic, but excessively high pH can promote side reactions of the aldehyde.

  • Presence of oxygen: The enediol intermediate of the reaction can be sensitive to oxidation, which can lead to the formation of byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield.

Q4: I am observing a color change in my reaction mixture. What does this indicate?

A4: In the thiamine-catalyzed synthesis, the reaction mixture typically turns yellow upon addition of the base. This is due to the formation of the active ylide form of thiamine. If the reaction mixture darkens significantly to a brown or black color, it may indicate decomposition of the starting material or product, possibly due to excessive heat.

Q5: How can I effectively purify the crude α-Pyridoin product?

A5: The most common method for purifying α-Pyridoin is recrystallization. A solvent pair system, such as ethanol and water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, pure α-Pyridoin should crystallize. Washing the collected crystals with a cold ethanol/water mixture helps to remove soluble impurities.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Impure starting aldehyde (2-pyridinecarboxaldehyde)Purify the 2-pyridinecarboxaldehyde by distillation before use. Ensure it is stored under an inert atmosphere to prevent oxidation.
Inactive or insufficient catalystFor thiamine-catalyzed reactions, ensure the thiamine hydrochloride is of good quality and that the base is added correctly to generate the active catalyst. For cyanide-catalyzed reactions, use freshly prepared solutions of the cyanide salt.
Incorrect reaction pH (thiamine-catalyzed)The pH of the reaction mixture should be basic (around 8-10). Use a pH meter or pH paper to verify and adjust as needed with a suitable base (e.g., NaOH solution).
Formation of a Dark Tar-like Substance Reaction temperature is too highCarefully control the reaction temperature. For thiamine-catalyzed reactions, maintain the temperature between 60-65°C. For cyanide-catalyzed reactions, the optimal temperature may vary, but overheating should be avoided.
Presence of air/oxygenDegas the solvent before use and run the reaction under an inert atmosphere of nitrogen or argon, especially if byproduct formation is a significant issue.
Product Fails to Crystallize During Workup Solution is not saturatedConcentrate the solution by evaporating some of the solvent.
Presence of impurities inhibiting crystallizationTry scratching the inside of the flask with a glass rod to induce crystallization. If that fails, a seed crystal of pure α-Pyridoin can be added. If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.
Purified Product is Colored (not off-white/pale yellow) Incomplete removal of colored impuritiesDuring recrystallization, ensure the product is fully dissolved in the hot solvent. The use of a small amount of activated charcoal during the hot filtration step can help to remove colored impurities. Wash the final crystals thoroughly with a cold solvent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the expected impact of key reaction parameters on the yield of α-Pyridoin. This data is compiled from general principles of benzoin condensation and qualitative reports on α-Pyridoin synthesis.

Table 1: Effect of Catalyst and Concentration on α-Pyridoin Yield

CatalystCatalyst Loading (mol%)Typical Reaction Time (hours)Expected Yield (%)Notes
KCN51 - 270 - 85Highly effective but toxic. Requires careful handling.
KCN10175 - 90Higher loading may slightly increase the rate but also the risk of side reactions.
Thiamine HCl102 - 460 - 75Safer alternative to cyanide. Requires basic conditions.
Thiamine HCl202 - 365 - 80Higher loading can improve yield up to a certain point.

Table 2: Effect of Temperature and Reaction Time on α-Pyridoin Yield (Thiamine-catalyzed)

Temperature (°C)Reaction Time (hours)Expected Yield (%)Notes
Room Temperature24< 30Reaction is very slow at room temperature.
50450 - 60Moderate yield with a reasonable reaction time.
60 - 652 - 365 - 80Optimal temperature range for good yield and minimal decomposition.
> 701 - 2< 50Higher temperatures can lead to catalyst and product decomposition, resulting in lower yields and more byproducts.

Experimental Protocols

Protocol 1: α-Pyridoin Synthesis using Thiamine Hydrochloride Catalyst

Materials:

  • 2-Pyridinecarboxaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiamine hydrochloride (e.g., 10 mol%) in a minimal amount of water.

  • Add ethanol to the flask.

  • Cool the mixture in an ice bath and slowly add a solution of NaOH (e.g., 2 M) dropwise with stirring until the solution turns a persistent pale yellow, indicating the formation of the active catalyst. The pH should be basic.

  • To this solution, add 2-pyridinecarboxaldehyde.

  • Heat the reaction mixture in a water bath to 60-65°C and maintain this temperature with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold 1:1 ethanol/water.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Protocol 2: α-Pyridoin Synthesis using Potassium Cyanide Catalyst

Materials:

  • 2-Pyridinecarboxaldehyde

  • Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Ethanol

  • Deionized water

Procedure:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarboxaldehyde in ethanol.

  • In a separate container, prepare a solution of potassium cyanide (e.g., 5 mol%) in a small amount of water.

  • Slowly add the KCN solution to the stirred solution of 2-pyridinecarboxaldehyde.

  • Heat the reaction mixture to reflux (around 80°C) for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to promote crystallization.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol.

  • Decontaminate all glassware and waste materials that have come into contact with cyanide using an appropriate bleach or hydrogen peroxide solution according to safety protocols.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine 2-Pyridinecarboxaldehyde and Solvent start->reagents catalyst Prepare and Add Catalyst Solution (Thiamine/Base or Cyanide) reagents->catalyst heat Heat Reaction Mixture (e.g., 60-65°C for Thiamine) catalyst->heat monitor Monitor by TLC heat->monitor monitor->heat Continue heating if incomplete cool Cool to Induce Crystallization monitor->cool Reaction complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Pure α-Pyridoin recrystallize->dry end End Product dry->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of α-Pyridoin? impure_reagents Impure Starting Material? start->impure_reagents bad_temp Incorrect Temperature? start->bad_temp bad_catalyst Catalyst Issue? start->bad_catalyst purify_aldehyde Distill 2-Pyridinecarboxaldehyde impure_reagents->purify_aldehyde control_temp Maintain 60-65°C (Thiamine) bad_temp->control_temp check_catalyst Check Catalyst Quality and Concentration/ Ensure Proper pH bad_catalyst->check_catalyst

Technical Support Center: Purification of alpha-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of alpha-pyridoin.

Frequently Asked Questions (FAQs)

Question Answer
What are the main challenges in purifying this compound? The primary challenges include its air sensitivity, potential for tautomerization, and the presence of structurally similar impurities from its synthesis.[1][2] this compound's hygroscopic nature can also introduce water, complicating purification and analysis.[1]
What are the common impurities found in crude this compound? Impurities often include unreacted starting materials from the synthesis, byproducts from side reactions inherent to acyloin condensation, and potential degradation products.[3][4] Diketone intermediates have been observed as minor byproducts in acyloin condensations.[4]
How can I assess the purity of my this compound sample? A multi-detector approach is recommended. High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometry (MS) detection can effectively separate and identify impurities.[5][6] Quantitative ¹H NMR (qNMR) can also be a powerful tool for determining absolute purity.[7]
What are the optimal storage conditions for purified this compound? Due to its air and moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) in a tightly sealed, dark container to prevent degradation.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: Difficulty in finding a suitable solvent for recrystallization.

  • Possible Cause: this compound exhibits limited solubility in common solvents. It is sparingly soluble in DMSO and slightly soluble in methanol.[1]

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with a range of solvents and solvent mixtures. Given its structure, consider polar aprotic solvents or mixtures such as ethanol/water or acetone/water.[2]

    • Two-Solvent System: If a single solvent is ineffective, employ a two-solvent system. Dissolve the crude this compound in a small amount of a "good" solvent (like hot DMSO or methanol) and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity is observed. Then, gently heat to redissolve and allow to cool slowly.

    • Salt Formation: For pyridine-containing compounds, crystallization of a salt form can sometimes be advantageous. Consider careful addition of an acid to form a salt which may have different crystallization properties.

Problem: Oiling out during recrystallization.

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution may be supersaturated.

  • Troubleshooting Steps:

    • Lower the Temperature: Use a solvent with a lower boiling point.

    • Reduce Concentration: Use a larger volume of solvent to prevent supersaturation.

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.

Chromatography Challenges

Problem: Poor separation of this compound from impurities during column chromatography.

  • Possible Cause:

    • Tautomerism: The presence of both keto and enol tautomers of this compound can lead to peak broadening or the appearance of multiple peaks for a single compound, complicating separation.[2]

    • Strong Interaction with Silica Gel: The basic nature of the pyridine rings can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in peak tailing and poor resolution.[2]

  • Troubleshooting Steps:

    • Neutralize Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites. This can be done by adding a small percentage of triethylamine (e.g., 0.1-1%) to the mobile phase.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral or basic alumina, or a C18 reverse-phase column.

    • Solvent System Optimization: Systematically screen different mobile phase compositions to improve separation. A gradient elution from a non-polar to a more polar solvent system may be effective.

    • Ion-Exchange Chromatography: For pyridine derivatives, cation-exchange chromatography can be an effective purification method.

Problem: Apparent degradation of this compound on the column.

  • Possible Cause: this compound is sensitive to air and may degrade in the presence of oxygen, especially when adsorbed onto a high-surface-area support like silica gel. The acidic nature of silica gel can also catalyze degradation.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been thoroughly degassed to minimize exposure to oxygen.

    • Work Quickly: Perform the chromatography as quickly as possible to reduce the contact time between the compound and the stationary phase.

    • Use Neutralized Silica: As mentioned above, use silica gel that has been treated with a base.

Experimental Protocols

Purity Assessment by HPLC

This protocol provides a general starting point for assessing the purity of this compound. Optimization will likely be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm and 280 nm. Mass spectrometry detection can provide additional information on the identity of impurities.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total peak area to estimate the purity.

    • Use the mass spectrometry data to identify the molecular weights of any observed impurities.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

alpha_Pyridoin_Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Attempt Recrystallization start->recrystallization chromatography Attempt Column Chromatography start->chromatography purity_assessment Assess Purity (HPLC, NMR) recrystallization->purity_assessment oiling_out Problem: Oiling Out recrystallization->oiling_out no_crystals Problem: No Crystals Form recrystallization->no_crystals chromatography->purity_assessment poor_separation Problem: Poor Separation chromatography->poor_separation degradation Problem: Degradation on Column chromatography->degradation purity_assessment->recrystallization Purity < 98% purity_assessment->chromatography Purity < 98% pure_product Pure this compound purity_assessment->pure_product Purity > 98% troubleshoot_recrystallization Troubleshoot Recrystallization - Change solvent - Slow cooling - Scratch flask oiling_out->troubleshoot_recrystallization no_crystals->troubleshoot_recrystallization troubleshoot_chromatography Troubleshoot Chromatography - Neutralize silica - Change stationary phase - Optimize mobile phase poor_separation->troubleshoot_chromatography degradation->troubleshoot_chromatography troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->chromatography

Caption: A logical workflow for troubleshooting common issues in the purification of this compound.

Signaling Pathway of Potential this compound Degradation

alpha_Pyridoin_Degradation Potential Degradation Pathways of this compound alpha_pyridoin This compound (Acyloin) diketone 1,2-Diketone (Oxidation Product) alpha_pyridoin->diketone Oxidizing Agent other_byproducts Other Degradation Byproducts alpha_pyridoin->other_byproducts acid_catalyzed Acid-Catalyzed Decomposition acid_catalyzed->other_byproducts air_oxidation Air Oxidation air_oxidation->diketone

Caption: Potential degradation pathways of this compound under purification conditions.

References

Technical Support Center: Troubleshooting α-Pyridoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for identifying and managing byproducts in the synthesis of α-Pyridoin.

Frequently Asked Questions (FAQs)

Q1: What is α-Pyridoin and how is it synthesized?

A1: α-Pyridoin, also known as 2-hydroxy-1,2-di(pyridin-2-yl)ethanone, is an α-hydroxyketone. It is typically synthesized through a benzoin-type condensation reaction of two molecules of pyridine-2-carboxaldehyde. This reaction is commonly catalyzed by a nucleophile such as the cyanide ion.[1][2][3]

Q2: I am observing unexpected spots on my TLC plate after my α-Pyridoin synthesis. What could they be?

A2: Unexpected spots on your TLC plate likely indicate the presence of byproducts. Based on the reaction mechanism and conditions, several side reactions can occur. The most probable byproducts are 2-picolinic acid and 2-pyridinemethanol, which arise from a competing Cannizzaro reaction. Another potential byproduct is pyridil, resulting from the oxidation of the α-pyridoin product.

Q3: What is the Cannizzaro reaction and why would it occur during my α-Pyridoin synthesis?

A3: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde (an aldehyde without a hydrogen atom on the carbon adjacent to the carbonyl group), to produce a primary alcohol and a carboxylic acid. Pyridine-2-carboxaldehyde is a non-enolizable aldehyde. In the presence of basic conditions, which can arise during the cyanide-catalyzed reaction, some of the aldehyde may undergo this competing reaction instead of the desired benzoin condensation.

Q4: How can I confirm the presence of these suspected byproducts?

A4: The presence of these byproducts can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): Compare the Rf values of the spots in your reaction mixture with those of commercially available standards of 2-picolinic acid, 2-pyridinemethanol, and pyridil.

  • High-Performance Liquid Chromatography (HPLC): This technique provides better separation and quantification of the components in your mixture. Co-injection with authentic standards will help in peak identification.

  • Mass Spectrometry (MS): Analysis of the reaction mixture by LC-MS or GC-MS can help identify the molecular weights of the impurities, which should correspond to the suspected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic signals of the byproducts in your crude product.

Q5: How can I minimize the formation of byproducts in my α-Pyridoin synthesis?

A5: To minimize byproduct formation, consider the following optimizations:

  • Control of Reaction pH: The Cannizzaro reaction is base-catalyzed. Ensuring the reaction medium does not become too basic can suppress this side reaction. The pH can be controlled through the careful choice of solvent and catalyst concentration.

  • Reaction Temperature: Lowering the reaction temperature may favor the desired benzoin condensation over the Cannizzaro reaction.

  • Exclusion of Air: To prevent the oxidation of α-pyridoin to pyridil, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Material: Older samples of pyridine-2-carboxaldehyde may contain impurities due to oxidation or other degradation pathways.[4] Using freshly distilled or purified starting material is recommended.

Data on Potential Byproducts

The following table summarizes the key characteristics of the likely byproducts in α-Pyridoin synthesis.

Byproduct NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
2-Picolinic AcidC₆H₅NO₂123.11Cannizzaro Reaction
2-PyridinemethanolC₆H₇NO109.13Cannizzaro Reaction
PyridilC₁₂H₈N₂O₂212.21Oxidation of α-Pyridoin

Experimental Protocols

General Protocol for α-Pyridoin Synthesis

A solution of pyridine-2-carboxaldehyde in an appropriate solvent (e.g., ethanol/water) is treated with a catalytic amount of sodium or potassium cyanide. The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction should be monitored by TLC. Upon completion, the product is typically isolated by filtration or extraction.

Protocol for TLC Analysis

  • Prepare a TLC plate (silica gel).

  • Spot the crude reaction mixture, the starting material (pyridine-2-carboxaldehyde), and if available, authentic samples of α-pyridoin, 2-picolinic acid, 2-pyridinemethanol, and pyridil.

  • Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., iodine vapor).

  • Compare the Rf values of the spots from the reaction mixture with the standards to tentatively identify the byproducts.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying and addressing the presence of byproducts in your α-Pyridoin synthesis.

Byproduct_Troubleshooting start Start: Unexpected spots on TLC check_cannizzaro Hypothesis: Cannizzaro byproducts (2-picolinic acid, 2-pyridinemethanol) start->check_cannizzaro check_oxidation Hypothesis: Oxidation byproduct (Pyridil) start->check_oxidation confirm_cannizzaro Confirm with standards (TLC, HPLC, MS) check_cannizzaro->confirm_cannizzaro Is it likely? confirm_oxidation Confirm with standards (TLC, HPLC, MS) check_oxidation->confirm_oxidation Is it likely? confirm_cannizzaro->check_oxidation Not confirmed optimize_ph Optimize Reaction: - Adjust pH - Lower temperature confirm_cannizzaro->optimize_ph Confirmed confirm_oxidation->check_cannizzaro Not confirmed optimize_inert Optimize Reaction: - Use inert atmosphere - Use fresh starting material confirm_oxidation->optimize_inert Confirmed end_success Successful Synthesis: Pure α-Pyridoin optimize_ph->end_success optimize_inert->end_success

References

Technical Support Center: Improving the Yield of α-Pyridoin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of α-Pyridoin, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance reaction yields.

Troubleshooting Guide: Low Yield in α-Pyridoin Condensation

Low yields in the α-Pyridoin condensation can be attributed to several factors, ranging from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Problem Potential Cause Suggested Solution
Low or No Product Formation Impure Starting Materials: Pyridine-2-carboxaldehyde is susceptible to oxidation to picolinic acid. The presence of this impurity can inhibit the condensation reaction.Purification of Aldehyde: Purify the pyridine-2-carboxaldehyde by distillation or column chromatography before use. Ensure the aldehyde is stored under an inert atmosphere to prevent oxidation. Washing with a mild sodium carbonate solution can remove acidic impurities.[1]
Inactive Catalyst: The cyanide or thiamine catalyst may be old or decomposed.Use Fresh Catalyst: Use a fresh batch of sodium or potassium cyanide. For thiamine-catalyzed reactions, ensure the thiamine hydrochloride is properly activated with a base just before the reaction.
Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates.Solvent Selection: Ethanol or a mixture of ethanol and water is commonly used.[2] For N-heterocyclic carbene (NHC) catalyzed reactions, solvents like THF may be employed.[3] It is advisable to use anhydrous solvents if moisture is a concern.
Formation of Multiple Products/Side Reactions Self-Condensation of Aldehyde: Under strongly basic conditions, pyridine-2-carboxaldehyde can undergo side reactions.Control of Basicity: When using a thiamine catalyst, carefully control the amount of base (e.g., sodium hydroxide) used to generate the active carbene. Using a weaker base or a buffer system can sometimes mitigate side reactions.
Cannizzaro Reaction: If the aldehyde is not fully consumed in the condensation, it can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding alcohol and carboxylic acid.Optimize Stoichiometry and Reaction Time: Ensure the correct molar ratios of reactants and catalyst. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged exposure to basic conditions after the main reaction is complete.[4]
Difficulty in Product Isolation and Purification Product is an Oil or Does Not Crystallize: The crude product may be impure, preventing crystallization.Purification Strategy: If direct crystallization fails, attempt purification by column chromatography on silica gel. Once a purer fraction is obtained, crystallization can be re-attempted from a suitable solvent system.
Low Recovery after Recrystallization: The chosen solvent may have too high a solubility for α-Pyridoin at low temperatures.Solvent Screening for Recrystallization: Perform small-scale solubility tests with various solvents to find one in which α-Pyridoin is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization of similar compounds include ethanol, methanol, or ethanol/water mixtures.[2][5][6][7][8][9][10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the catalyst in the α-Pyridoin condensation?

A1: The catalyst, typically a cyanide ion or an N-heterocyclic carbene (from thiamine or other precursors), is crucial for inducing "umpolung" (polarity reversal) of the aldehyde's carbonyl carbon. This allows one molecule of the aldehyde to act as a nucleophile and attack the electrophilic carbonyl carbon of a second aldehyde molecule, initiating the carbon-carbon bond formation.[11][12]

Q2: Which catalyst is better: cyanide or thiamine?

A2: Both cyanide and thiamine (as an N-heterocyclic carbene precursor) are effective catalysts. Cyanide is a traditional and highly efficient catalyst.[7][13] However, due to its high toxicity, thiamine hydrochloride is a safer, "greener" alternative that functions through a similar mechanistic pathway.[3][5][14] The choice often depends on laboratory safety protocols and the specific requirements of the synthesis.

Q3: How does temperature affect the yield of the α-Pyridoin condensation?

A3: Temperature plays a significant role. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. For thiamine-catalyzed reactions, a temperature of around 60-65°C is often recommended.[15] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction conditions.

Q4: Can I use other pyridinecarboxaldehydes for this reaction?

A4: Yes, the condensation can be performed with other isomers of pyridinecarboxaldehyde (e.g., 3- or 4-pyridinecarboxaldehyde) to yield the corresponding pyridoins. However, the reactivity and optimal reaction conditions may vary.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction.[16] By spotting the reaction mixture alongside the starting aldehyde on a TLC plate, you can observe the disappearance of the reactant and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of byproducts due to prolonged reaction times.

Data Presentation

While specific quantitative data for the α-Pyridoin condensation is not extensively available in the compiled search results, the following tables illustrate the expected impact of various parameters on the reaction yield, based on principles from the analogous benzoin condensation.

Table 1: Illustrative Effect of Catalyst on α-Pyridoin Condensation Yield

CatalystTypical Concentration (mol%)Relative YieldSafety Profile
Sodium Cyanide5-10HighHighly Toxic
Thiamine HCl / Base10-20Moderate to HighLow Toxicity
N-Heterocyclic Carbene5-15HighModerate Toxicity

Table 2: Illustrative Effect of Temperature on α-Pyridoin Condensation Yield (Thiamine-Catalyzed)

Temperature (°C)Reaction Time (hours)Relative YieldObservations
25 (Room Temp)24LowVery slow reaction rate
504ModerateIncreased reaction rate
652HighOptimal temperature for many thiamine-catalyzed reactions
802ModerateIncreased potential for side products and decomposition

Experimental Protocols

The following are detailed methodologies for the α-Pyridoin condensation using both thiamine and cyanide catalysts, adapted from established procedures for benzoin condensation.

Protocol 1: Thiamine-Catalyzed α-Pyridoin Synthesis[3][4][17]
  • Catalyst Preparation: In a round-bottom flask, dissolve thiamine hydrochloride (0.1 equivalents) in a minimal amount of water. Add ethanol (approximately 3-4 mL per gram of aldehyde). Cool the solution in an ice bath.

  • Base Addition: Slowly add a 3M sodium hydroxide solution dropwise with stirring, ensuring the temperature does not exceed 20°C. The solution should turn yellow, indicating the formation of the active thiamine ylide.

  • Aldehyde Addition: To this solution, add freshly purified pyridine-2-carboxaldehyde (1 equivalent).

  • Reaction: Heat the reaction mixture to 60-65°C with stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crude product by vacuum filtration and wash it with a cold ethanol/water mixture.

  • Purification: Recrystallize the crude α-Pyridoin from a suitable solvent such as ethanol or an ethanol/water mixture.

Protocol 2: Cyanide-Catalyzed α-Pyridoin Synthesis[9]

Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood due to the use of highly toxic potassium cyanide.

  • Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (a catalytic amount, e.g., 15 mg per 157 mg of aldehyde) in a small amount of water. Add 95% ethanol.

  • Aldehyde Addition: Add freshly purified pyridine-2-carboxaldehyde to the flask.

  • Reaction: Add a boiling chip and reflux the solution for 30-60 minutes.

  • Workup: Cool the reaction mixture in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol.

Mandatory Visualization

Thiamine-Catalyzed α-Pyridoin Condensation Mechanism

thiamine_mechanism cluster_activation Catalyst Activation cluster_condensation Condensation Thiamine Thiamine HCl Ylide Thiamine Ylide (Active Catalyst) Thiamine->Ylide - H2O, -Cl- Base Base (e.g., NaOH) Aldehyde1 Pyridine-2- carboxaldehyde (1) Breslow Breslow Intermediate Ylide->Breslow + Aldehyde (1) Adduct Intermediate Adduct Breslow->Adduct + Aldehyde (2) Aldehyde2 Pyridine-2- carboxaldehyde (2) Pyridoin α-Pyridoin Adduct->Pyridoin - Thiamine Ylide

Caption: Mechanism of thiamine-catalyzed α-Pyridoin condensation.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield of α-Pyridoin CheckPurity Check Purity of Pyridine-2-carboxaldehyde Start->CheckPurity Purify Purify Aldehyde (Distillation/Chromatography) CheckPurity->Purify Impure CheckCatalyst Verify Catalyst Activity CheckPurity->CheckCatalyst Pure Purify->CheckCatalyst FreshCatalyst Use Fresh Catalyst CheckCatalyst->FreshCatalyst Inactive OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Solvent) CheckCatalyst->OptimizeConditions Active FreshCatalyst->OptimizeConditions AnalyzeSideProducts Analyze for Side Products (TLC, NMR) OptimizeConditions->AnalyzeSideProducts AdjustStoichiometry Adjust Stoichiometry or Base Concentration AnalyzeSideProducts->AdjustStoichiometry Side Products Detected ImproveWorkup Optimize Purification (Recrystallization Solvent) AnalyzeSideProducts->ImproveWorkup No Side Products AdjustStoichiometry->ImproveWorkup Success Improved Yield ImproveWorkup->Success

Caption: A systematic workflow for troubleshooting low yields in α-Pyridoin synthesis.

References

alpha-Pyridoin stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of α-Pyridoin.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of α-Pyridoin?

A1: α-Pyridoin is a crystalline powder, appearing as a red-brown or orange to brown solid. It is generally stable under normal laboratory temperatures and pressures.[1] However, it is susceptible to degradation under certain conditions, including exposure to strong oxidizing agents, air, and moisture.[1][2] For optimal stability, it should be stored in a cool, dry place, with some suppliers recommending storage at -20°C under an inert atmosphere.[2]

Q2: What are the main degradation pathways for α-Pyridoin?

A2: The primary known degradation pathway for α-Pyridoin is oxidation. In the presence of oxidizing agents or even air over time, α-Pyridoin can be oxidized to 2,2'-pyridil, a diketone. This is a common reaction for α-hydroxy ketones. Additionally, due to the presence of pyridine rings, other degradation pathways involving ring opening or modification can be inferred under harsh conditions (e.g., strong acid/base, high heat), although specific products from these pathways for α-Pyridoin are not extensively documented in the literature.

Q3: Does α-Pyridoin exist in different forms?

A3: Yes, in solution, α-Pyridoin exists in a tautomeric equilibrium between an enediol form (1,2-di(pyridin-2-yl)ethene-1,2-diol) and an α-hydroxy ketone form (2-hydroxy-1,2-di(pyridin-2-yl)ethanone).[3] The position of this equilibrium is dependent on the solvent used.[3] The enediol form is noted to be stabilized by intramolecular hydrogen bonds.[3]

Q4: What are the expected hazardous decomposition products of α-Pyridoin?

A4: Under thermal decomposition, α-Pyridoin is expected to produce hazardous products such as nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][4]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving α-Pyridoin.

Problem 1: Unexpected color change of α-Pyridoin solid during storage.

  • Possible Cause: Degradation due to improper storage. α-Pyridoin is known to be air and moisture sensitive.[2] The color change could indicate oxidation to 2,2'-pyridil or other degradation products.

  • Solution:

    • Verify that the compound is stored in a tightly sealed container in a cool, dry, and dark place.

    • For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

    • Consider storing at -20°C as suggested by some suppliers for enhanced stability.[2]

    • Before use, allow the container to warm to room temperature before opening to prevent condensation.

Problem 2: Inconsistent experimental results or appearance of unknown peaks in chromatography.

  • Possible Cause 1: On-bench degradation. α-Pyridoin in solution can be susceptible to degradation, especially in the presence of light, air (oxygen), or incompatible solvents.

  • Solution 1:

    • Prepare solutions of α-Pyridoin fresh before use.

    • Use degassed solvents to minimize oxidation.

    • Protect solutions from light by using amber vials or covering the container with aluminum foil.

    • Evaluate the stability of α-Pyridoin in your specific experimental solvent system by running a time-course analysis.

  • Possible Cause 2: Tautomeric equilibrium. The presence of both the enediol and α-hydroxy ketone forms in solution can sometimes lead to complex chromatographic profiles or reactivity.

  • Solution 2:

    • Be aware of the solvent-dependent tautomerism.[3]

    • If inconsistent results are suspected to be due to this equilibrium, consider using a solvent system that favors one form, if compatible with your experiment.

    • Ensure chromatographic methods are robust enough to handle potential shifts in tautomer populations.

Problem 3: Low yield or formation of byproducts during a reaction involving α-Pyridoin.

  • Possible Cause: The desired reaction may be competing with the oxidation of α-Pyridoin to 2,2'-pyridil.

  • Solution:

    • If the reaction conditions are oxidative, this side reaction is likely. Consider modifying the reaction conditions to be less oxidative if possible.

    • If the reaction is performed in the presence of air, try running the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze the byproduct by techniques such as mass spectrometry or NMR to confirm if it is 2,2'-pyridil.

Quantitative Data on α-Pyridoin Degradation

The following tables summarize representative data from forced degradation studies. This data is illustrative and based on typical degradation profiles for similar compounds, as specific quantitative studies on α-Pyridoin are not widely published. The goal of a forced degradation study is typically to achieve 5-20% degradation.[5][6]

Table 1: Hydrolytic Degradation of α-Pyridoin (Illustrative Data)

pH ConditionTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradant(s)
2.0 (0.01 M HCl)6024~ 8%α-Pyridoin, Minor unidentified polar degradants
7.0 (Water)6024< 2%α-Pyridoin
12.0 (0.01 M NaOH)608~ 15%α-Pyridoin, 2,2'-Pyridil, other unidentified products

Table 2: Oxidative Degradation of α-Pyridoin (Illustrative Data)

Oxidizing AgentConcentrationTemperature (°C)Time (hours)% Degradation (Illustrative)Major Degradant(s)
Hydrogen Peroxide3%2524~ 18%2,2'-Pyridil
Air-40 (in solution)72~ 5%2,2'-Pyridil

Table 3: Thermal and Photolytic Degradation of α-Pyridoin (Illustrative Data)

Stress ConditionParametersTime% Degradation (Illustrative)Major Degradant(s)
Thermal (Solid)80°C48 hours~ 10%2,2'-Pyridil and other colored impurities
Photolytic (Solution)ICH Option 1 (UV/Vis)24 hours~ 12%2,2'-Pyridil and other minor photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study of α-Pyridoin

This protocol is based on ICH guidelines for stress testing.[5][7]

  • Preparation of Stock Solution: Prepare a stock solution of α-Pyridoin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • For solid-state studies, place a thin layer of α-Pyridoin powder in a petri dish and expose it to 80°C in an oven for 48 hours.

    • For solution-state studies, reflux the stock solution at 60°C for 24 hours.

    • At appropriate time points, prepare samples for HPLC analysis.

  • Photolytic Degradation:

    • Expose the α-Pyridoin stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).[7]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, analyze the samples by HPLC.

Protocol 2: HPLC Method for Stability Indicating Assay of α-Pyridoin

This is a general-purpose HPLC method that can be optimized for specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Example Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where α-Pyridoin and its potential degradants have good absorbance (e.g., 260 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway alpha_pyridoin α-Pyridoin (Enediol and α-Hydroxy Ketone Tautomers) pyridil 2,2'-Pyridil alpha_pyridoin->pyridil Oxidation ring_opened Potential Ring-Opened Products (Inferred) alpha_pyridoin->ring_opened Degradation oxidizing_agents Oxidizing Agents (e.g., H₂O₂, Air) harsh_conditions Harsh Conditions (Strong Acid/Base, High Heat)

Caption: Simplified degradation pathways of α-Pyridoin.

troubleshooting_workflow start Inconsistent Experimental Results degradation_suspected Degradation Suspected start->degradation_suspected check_storage Check Storage Conditions (Cool, Dry, Dark, Inert Atmosphere?) prepare_fresh Prepare Fresh Solutions Use Degassed Solvents check_storage->prepare_fresh protect_from_light Protect Solutions from Light prepare_fresh->protect_from_light check_purity Analyze Purity of Starting Material (e.g., by HPLC) protect_from_light->check_purity degradation_suspected->check_storage Yes degradation_suspected->check_purity No

Caption: Troubleshooting workflow for inconsistent results.

experimental_workflow start Start: α-Pyridoin Sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Time Intervals stress_conditions->sampling neutralize_dilute Neutralize (if needed) and Dilute sampling->neutralize_dilute hplc_analysis HPLC Analysis (Stability-Indicating Method) neutralize_dilute->hplc_analysis data_analysis Data Analysis (% Degradation, Identify Products) hplc_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antioxidant activity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the assessment of antioxidant compounds like α-Pyridoin and its derivatives. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to unexpectedly low antioxidant activity readings.

Q1: Why am I observing low or no antioxidant activity with my α-Pyridoin compound in a DPPH assay?

A1: Several factors could contribute to low observed activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Consider the following possibilities:

  • Compound Solubility: α-Pyridoin and its derivatives may have limited solubility in the assay medium. If the compound is not fully dissolved, its ability to interact with and scavenge the DPPH radical will be significantly reduced.

  • Incorrect Solvent: The choice of solvent can influence the antioxidant activity of a compound. The mechanism of antioxidant action (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer) can be solvent-dependent.[1]

  • Compound Concentration: The concentration of your test compound may be too low to elicit a measurable response. It is crucial to test a range of concentrations to determine the optimal dose-response relationship.

  • Reagent Quality: The DPPH reagent is light-sensitive and can degrade over time. Using a degraded or improperly prepared DPPH solution will lead to inaccurate results. Always use freshly prepared DPPH solution and store it in the dark.[2][3]

  • Incubation Time: The reaction between the antioxidant and DPPH may not be instantaneous. Ensure you are allowing for a sufficient incubation period as specified in your protocol.[2]

  • pH of the Medium: The antioxidant activity of many compounds is pH-dependent.[4] While DPPH assays are often unbuffered, significant shifts in pH due to the sample itself could affect the results.

Q2: My compound shows good activity in one assay (e.g., DPPH) but poor activity in another (e.g., FRAP). Why is there a discrepancy?

A2: This is a common observation and is due to the different chemical principles underlying various antioxidant assays.[5]

  • Assay Mechanisms: Assays are broadly based on two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5]

    • HAT-based assays (like ORAC) measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

    • SET-based assays (like FRAP and DPPH) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[5]

  • Compound Specificity: Your compound may be more efficient at one mechanism than the other. For instance, a compound that is a good hydrogen donor will show high activity in a DPPH assay but may be a poor reducing agent, leading to low activity in a FRAP assay.[2] For a comprehensive assessment, it is recommended to use a panel of assays covering both HAT and SET mechanisms.[5]

Q3: I am seeing high variability between my replicate measurements. What can I do to improve reproducibility?

A3: High variability can often be traced back to procedural inconsistencies. To improve reproducibility, consider the following:[2][3]

  • Pipetting Accuracy: Ensure your micropipettes are properly calibrated and that you are using them correctly. Use fresh tips for each replicate to avoid cross-contamination.[2]

  • Consistent Mixing: Incomplete or inconsistent mixing of reagents and the sample can lead to variable results. Gently vortex or mix the solution thoroughly after adding each component.[2]

  • Temperature and Incubation Time: Strictly adhere to the specified incubation times and maintain a constant temperature, as reaction kinetics are sensitive to these factors.[3]

  • Reagent Preparation: Prepare all solutions consistently across experiments. Light-sensitive reagents like DPPH should be freshly prepared for each assay.[3]

  • Instrument Calibration: Ensure that the spectrophotometer or plate reader is properly calibrated and blanked before taking measurements.

Quantitative Data Summary

The following table summarizes common issues in antioxidant assays and their potential impact on the results.

IssuePotential CauseImpact on Antioxidant Activity MeasurementSuggested Solution
Low Activity Compound insoluble in assay buffer.Underestimation of activity.Test different solvents or use a co-solvent.
Concentration of test compound is too low.No detectable activity.Perform a dose-response curve with a wider concentration range.
Degraded radical solution (e.g., DPPH).Inaccurate and unreliable results.Prepare fresh radical solution before each experiment and store properly.[2][3]
Inconsistent Results Different assay mechanisms (HAT vs. SET).Apparent discrepancy in antioxidant potential.Use a panel of different assays to get a comprehensive profile.[5]
Pipetting errors or inconsistent mixing.High variability between replicates.Calibrate pipettes, use proper technique, and ensure thorough mixing.[2]
Fluctuations in temperature or incubation time.Variable reaction rates leading to inconsistent data.Strictly control environmental conditions and timing.[3]
Pro-oxidant Effect High concentrations of certain antioxidants.An increase in oxidation instead of inhibition.Test a broad range of concentrations to identify the optimal window.
Contamination with metal ions.Catalysis of oxidative reactions.Use high-purity water and reagents; consider using a chelating agent.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of a compound like α-Pyridoin using the DPPH radical scavenging assay.

1. Materials:

  • α-Pyridoin (or test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or another suitable solvent)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

2. Reagent Preparation:

  • DPPH Solution (0.1 mM): Prepare a 0.1 mM DPPH stock solution in methanol. This solution should be freshly prepared before each experiment and kept in the dark to prevent degradation.[2]

  • Test Compound Stock Solution: Prepare a stock solution of α-Pyridoin in a suitable solvent (e.g., methanol or DMSO).

  • Serial Dilutions: From the stock solution, prepare a series of dilutions of the test compound to be evaluated.

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, to serve as a positive control.

3. Assay Procedure:

  • In a 96-well microplate, add a specific volume of each dilution of the test compound, positive control, or solvent (for the blank) to separate wells.

  • Add the freshly prepared DPPH solution to each well to initiate the reaction.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes). The optimal incubation time should be determined experimentally.

  • After incubation, measure the absorbance of the solution at 517 nm using a microplate reader.

4. Calculation of Results:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where:

    • Abs_control is the absorbance of the DPPH solution with the solvent (blank).

    • Abs_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents (DPPH, Test Compound, Control) serial_dil Create Serial Dilutions reagent_prep->serial_dil add_samples Add Samples to Plate serial_dil->add_samples add_dpph Add DPPH Solution add_samples->add_dpph incubate Incubate in Dark add_dpph->incubate measure_abs Measure Absorbance (517 nm) incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: A generalized workflow for the DPPH antioxidant activity assay.

troubleshooting_workflow start Low Antioxidant Activity Observed check_solubility Is the compound fully dissolved? start->check_solubility check_concentration Is the concentration range appropriate? check_solubility->check_concentration Yes solution_solubility Optimize solvent system check_solubility->solution_solubility No check_reagents Are reagents fresh and properly prepared? check_concentration->check_reagents Yes solution_concentration Test a wider concentration range check_concentration->solution_concentration No check_protocol Are incubation time and temp correct? check_reagents->check_protocol Yes solution_reagents Prepare fresh reagents check_reagents->solution_reagents No consider_mechanism Consider alternative assay mechanisms (e.g., HAT vs. SET) check_protocol->consider_mechanism Yes solution_protocol Verify and standardize protocol steps check_protocol->solution_protocol No solution_solubility->start Re-test solution_concentration->start Re-test solution_reagents->start Re-test solution_protocol->start Re-test

Caption: A troubleshooting flowchart for low antioxidant assay results.

References

Technical Support Center: Overcoming Solubility Challenges of α-Pyridoin in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution of compounds is a critical first step for accurate and reproducible experimental results. α-Pyridoin, a compound with known antioxidant properties, can present solubility challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of α-Pyridoin?

A1: α-Pyridoin is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1] It is generally considered to be poorly soluble in aqueous solutions.

Q2: What is the recommended solvent for preparing a stock solution of α-Pyridoin?

A2: For most biological experiments, DMSO is the recommended solvent for preparing a high-concentration stock solution of α-Pyridoin.[1] It is crucial to use anhydrous DMSO to avoid introducing water, which can decrease solubility.

Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?

A3: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3][4] It is always recommended to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.

Q4: My α-Pyridoin precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution" or "solvent-shock." It occurs when a compound that is soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble. To avoid this, add the DMSO stock solution dropwise into the aqueous solution while vortexing or stirring vigorously to ensure rapid and even dispersion. Pre-warming the aqueous solution to 37°C can also help.

Q5: Can I use co-solvents to improve the solubility of α-Pyridoin in my final working solution?

A5: Yes, co-solvents can be effective. For poorly soluble compounds, formulations including co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 can improve aqueous solubility. However, it is essential to test the compatibility and potential biological effects of any co-solvent in your specific experimental system.

Troubleshooting Guide

This guide addresses common problems encountered when working with α-Pyridoin and provides step-by-step solutions.

Problem Possible Cause Recommended Solution
α-Pyridoin powder will not dissolve in the chosen solvent. - The concentration is too high for the solvent's capacity.- The solvent quality is poor (e.g., contains water).- Try reducing the concentration of α-Pyridoin.- Use fresh, anhydrous solvent.- Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution.
Precipitation occurs immediately upon adding the DMSO stock to aqueous media. - "Solvent-shock" due to rapid change in solvent polarity.- Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous media while vortexing or stirring vigorously.- Prepare an intermediate dilution in a solvent with intermediate polarity (e.g., ethanol or a mixture of DMSO and media).
The final solution appears cloudy or forms a precipitate over time. - The final concentration of α-Pyridoin exceeds its solubility limit in the final aqueous solution.- The compound is degrading or interacting with components in the media.- Decrease the final working concentration of α-Pyridoin.- Prepare fresh solutions for each experiment and use them promptly.- Consider using a formulation with co-solvents (e.g., PEG300) and/or surfactants (e.g., Tween-80) to increase solubility and stability.
Inconsistent or non-reproducible experimental results. - Incomplete dissolution of α-Pyridoin, leading to inaccurate concentrations.- Visually inspect your stock and working solutions for any undissolved particles before each use.- Prepare fresh dilutions from a well-dissolved stock solution for each experiment.

Quantitative Solubility Data

While precise quantitative solubility data for α-Pyridoin is limited in publicly available literature, the following table summarizes the qualitative solubility information. Researchers are encouraged to determine the empirical solubility in their specific experimental systems.

Solvent Solubility
Dimethyl Sulfoxide (DMSO)Sparingly Soluble[1]
MethanolSlightly Soluble[1]
EthanolSoluble (used in antioxidant assays)[3]
Ethyl AcetateSoluble (used in antioxidant assays)[3]
WaterPoorly Soluble/Insoluble

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • α-Pyridoin (MW: 214.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.14 mg of α-Pyridoin powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, brown solution should be obtained.

  • If the powder does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for Cell-Based Assays

Materials:

  • 10 mM α-Pyridoin stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM α-Pyridoin stock solution at room temperature.

  • In a sterile conical tube, add the appropriate volume of pre-warmed cell culture medium.

  • While vortexing the medium at a moderate speed, add the required volume of the α-Pyridoin stock solution dropwise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of medium.

  • Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).[2][3][4]

  • Use the freshly prepared working solution immediately in your experiment.

Signaling Pathways and Experimental Workflows

While the direct signaling pathways modulated by α-Pyridoin are not yet fully elucidated, its antioxidant activity suggests potential involvement in cytoprotective pathways. As an antioxidant, α-Pyridoin can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[5][6][7] This radical scavenging activity may lead to the activation of cellular defense mechanisms against oxidative stress, such as the Nrf2-ARE pathway, which is a common response to antioxidants.[8][9][10]

experimental_workflow Experimental Workflow for Assessing α-Pyridoin Activity cluster_prep Solution Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis stock Prepare 10 mM Stock in Anhydrous DMSO working Prepare Working Solution in Pre-warmed Media/Buffer (Vortex during addition) stock->working Dilute antioxidant Antioxidant Assays (e.g., DPPH, Lipid Peroxidation) working->antioxidant cell_based Cell-Based Assays (e.g., Cytotoxicity, Viability) working->cell_based data Measure Endpoint (e.g., Absorbance, Fluorescence) antioxidant->data cell_based->data results Calculate IC50 / EC50 and Statistical Analysis data->results

General experimental workflow for using α-Pyridoin.

antioxidant_mechanism Antioxidant Mechanism of α-Pyridoin cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Pyridoin α-Pyridoin (Enediol Form) Radical Free Radical (e.g., ROO•) Pyridoin->Radical H• Transfer Pyridoin_Radical α-Pyridoin Radical Pyridoin->Pyridoin_Radical Pyridoin_Anion α-Pyridoin Anion Pyridoin->Pyridoin_Anion - H+ Neutralized Neutralized Radical (e.g., ROOH) Radical->Neutralized Pyridoin_Anion->Radical e- Transfer

Antioxidant mechanisms of α-Pyridoin.

potential_signaling_pathway Potential Cytoprotective Signaling Pathway Pyridoin α-Pyridoin ROS Reactive Oxygen Species (ROS) Pyridoin->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus and Binding Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes Gene Transcription

A potential signaling pathway activated by α-Pyridoin's antioxidant activity.

References

Technical Support Center: Purification of α-Pyridoin via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of α-pyridoin using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of α-pyridoin?

A1: Silica gel is the most commonly used stationary phase for the purification of moderately polar compounds like α-pyridoin.[1][2] Standard silica gel (60-120 mesh or 230-400 mesh) is typically effective.[2] Given that α-pyridoin contains basic pyridine rings, tailing on acidic silica gel can be a concern.[1]

Q2: How do I select an appropriate mobile phase (eluent) for α-pyridoin purification?

A2: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.35 for α-pyridoin on a Thin Layer Chromatography (TLC) plate.[3] A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. For pyridine-containing compounds, solvent systems like chloroform/methanol or acetone-based systems can also be effective.[1] A gradient elution, starting with a lower polarity and gradually increasing it, is often recommended for complex mixtures.[4]

Q3: My α-pyridoin is showing significant tailing on the TLC plate and column. How can I resolve this?

A3: Tailing of basic compounds like α-pyridoin on silica gel is often due to strong interactions with acidic silanol groups. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia solution, to your eluent system.[1]

Q4: The separation between α-pyridoin and impurities is poor. What can I do to improve resolution?

A4: Poor separation can be addressed in several ways. Firstly, ensure you are using an optimized mobile phase identified through thorough TLC analysis.[3] Employing a gradient elution instead of an isocratic one can significantly improve the separation of compounds with different polarities.[4] Also, check the loading of your sample; overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude product ratio of at least 30:1 by weight. Finally, ensure your column is packed correctly to avoid channeling.

Q5: My α-pyridoin seems to be degrading on the column. Is this possible and how can I prevent it?

A5: While α-pyridoin is generally stable, prolonged exposure to the acidic surface of silica gel can potentially cause degradation of sensitive compounds. If you suspect degradation, you can use deactivated (neutral) silica gel or add a basic modifier like triethylamine to the eluent to neutralize the silica surface.[4]

Quantitative Data Summary

The following table summarizes typical parameters for the column chromatography of pyridine derivatives, which can be adapted for the purification of α-pyridoin. These values should be optimized for your specific reaction mixture using TLC.

ParameterTypical Value/RangeNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard grade is usually sufficient.
Mobile Phase (Eluent) Hexane/Ethyl Acetate, Chloroform/Methanol, or Diethyl Ether/MethanolThe ratio should be optimized via TLC.
Gradient Profile Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polar component.A step or linear gradient can be employed.
Target Rf on TLC 0.2 - 0.35This generally provides good separation on the column.[3]
Column Loading 1:30 to 1:100 (Crude Product:Silica Gel by weight)Higher ratios are used for more difficult separations.
Flow Rate 1-2 mL/min (for a small-scale laboratory column)Can be adjusted based on column dimensions and particle size.

Detailed Experimental Protocol

This protocol provides a general methodology for the purification of α-pyridoin using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to your initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) to form a slurry. The consistency should be pourable but not too dilute.

2. Packing the Column:

  • Secure a glass chromatography column vertically with a clamp.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
  • Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
  • Once the silica has settled, add a protective layer of sand on top.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve the crude α-pyridoin mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully apply the sample solution to the top of the column using a pipette.
  • Allow the sample to absorb completely into the silica gel.
  • Rinse the sample flask with a small amount of the eluent and add this to the column to ensure all the sample is transferred.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin eluting the column, collecting the eluate in fractions (e.g., in test tubes).
  • If using a gradient, start with the lowest polarity solvent mixture and gradually increase the polarity by changing the eluent composition.

5. Monitoring the Separation:

  • Monitor the collected fractions for the presence of your product using TLC.
  • Spot each fraction on a TLC plate and develop it in your optimized solvent system.
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain pure α-pyridoin.

6. Isolation of the Purified Product:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified α-pyridoin.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of α-pyridoin.

G Troubleshooting Workflow for α-Pyridoin Purification start Problem Observed poor_separation Poor Separation start->poor_separation tailing Peak/Spot Tailing start->tailing no_elution Compound Not Eluting start->no_elution degradation Suspected Degradation start->degradation optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Improper Rf gradient_elution Use Gradient Elution poor_separation->gradient_elution Multiple Compounds check_loading Check Column Loading poor_separation->check_loading Overloaded repack_column Repack Column Carefully poor_separation->repack_column Channeling add_base Add Basic Modifier (e.g., Et3N) tailing->add_base Basic Compound increase_polarity Increase Eluent Polarity no_elution->increase_polarity Too Non-polar degradation->add_base Neutralize Silica neutral_silica Use Neutral Silica Gel degradation->neutral_silica Acid Sensitive

References

Technical Support Center: Synthesis of α-Pyridoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-pyridoin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing α-pyridoin derivatives?

A1: The core reaction for the synthesis of α-pyridoin derivatives is the benzoin condensation of pyridine-2-carboxaldehyde or its substituted analogues. This reaction involves the coupling of two aldehyde molecules, catalyzed by a nucleophile such as cyanide or a thiamine-derived N-heterocyclic carbene (NHC), to form an α-hydroxy ketone.[1]

Q2: What are the most common side reactions observed during the synthesis of α-pyridoin derivatives?

A2: The most prevalent side reactions include:

  • Cannizzaro Reaction: This is a disproportionation reaction of the pyridine-2-carboxaldehyde, which lacks α-hydrogens, in the presence of a strong base. One molecule of the aldehyde is oxidized to pyridine-2-carboxylic acid, and another is reduced to 2-pyridinemethanol.[2] This is a significant competing reaction that can substantially lower the yield of the desired α-pyridoin.[3]

  • Oxidation of the Aldehyde: The pyridine-2-carboxaldehyde starting material can be sensitive to air oxidation, especially under basic conditions, leading to the formation of pyridine-2-carboxylic acid.

  • Formation of Complex Mixtures: Particularly in mixed benzoin condensations (using two different aldehydes), a mixture of all possible symmetrical and unsymmetrical benzoin products can be formed.[4]

Q3: What are the typical catalysts used for α-pyridoin synthesis, and how do they compare?

A3: The two most common catalysts are:

  • Cyanide Salts (e.g., NaCN, KCN): Traditionally used for benzoin condensations, cyanide is an effective catalyst. However, its high toxicity is a major drawback.

  • Thiamine (Vitamin B1) Hydrochloride: In the presence of a base, thiamine forms an N-heterocyclic carbene (NHC) in situ, which is an effective and much safer catalyst for the benzoin condensation. It is considered a greener alternative to cyanide.[5]

Q4: How can I purify the crude α-pyridoin product?

A4: Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid α-pyridoin. A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[6] Ethanol or ethanol-water mixtures are often effective.[7]

  • Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography using silica gel is an effective method.[8] A solvent system of varying polarity (e.g., ethyl acetate/hexane) can be used to elute the desired product.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of α-Pyridoin 1. Inactive Catalyst: The thiamine catalyst may not have formed the active NHC, or the cyanide catalyst may have decomposed.For Thiamine: Ensure the reaction mixture becomes yellow upon addition of base, indicating the formation of the ylide, before adding the aldehyde.[10] For Cyanide: Use fresh, high-purity cyanide salt.
2. Competing Cannizzaro Reaction: The basic conditions favor the disproportionation of the pyridine-2-carboxaldehyde.- Use a milder base or a lower concentration of the base. - Consider using a non-aqueous solvent to disfavor the Cannizzaro reaction. - Optimize the reaction temperature; lower temperatures may reduce the rate of the Cannizzaro reaction more than the benzoin condensation.
3. Oxidation of Starting Aldehyde: Pyridine-2-carboxaldehyde can be oxidized to the corresponding carboxylic acid by atmospheric oxygen.- Use freshly distilled or purified pyridine-2-carboxaldehyde. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Amounts of Byproducts (Picolinic Acid and 2-Pyridylcarbinol) 1. Predominance of the Cannizzaro Reaction: Strong basic conditions and/or high temperatures are promoting the Cannizzaro reaction.- As above, reduce the base concentration and/or reaction temperature. - A crossed Cannizzaro reaction with a sacrificial, more reactive aldehyde like formaldehyde is a strategy used in other systems, though its applicability here would require optimization.[2]
Product is a Dark, Oily, or Tarry Substance 1. Impure Starting Materials: The pyridine-2-carboxaldehyde may contain impurities that lead to polymerization or side reactions.- Purify the starting aldehyde by distillation before use. Older samples of pyridine-2-carboxaldehyde can appear brown due to impurities.[11]
2. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization.- Maintain a controlled and optimized reaction temperature. For thiamine-catalyzed reactions, a gentle warming to around 60°C is often sufficient.[10]
Difficulty in Product Crystallization 1. Presence of Impurities: Oily impurities can inhibit the crystallization of the desired α-pyridoin.- Attempt to purify the crude product by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.[8]
2. Inappropriate Recrystallization Solvent: The chosen solvent may not be ideal for inducing crystallization.- Perform small-scale solvent screening to find an optimal solvent or solvent mixture for recrystallization. Ethanol, methanol, or mixtures with water are good starting points.[6][12]

Experimental Protocols

Synthesis of α-Pyridoin using Thiamine Hydrochloride Catalyst

This protocol is based on the thiamine-catalyzed benzoin condensation.

Materials:

  • Pyridine-2-carboxaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide (e.g., 2 M aqueous solution)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in ethanol.

  • Slowly add the sodium hydroxide solution to the thiamine solution with stirring. The solution should turn yellow, indicating the formation of the active catalyst.

  • Continue stirring until the yellow color fades.

  • Add freshly distilled pyridine-2-carboxaldehyde to the reaction mixture.

  • Gently heat the reaction mixture to approximately 60°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or an ethanol-water mixture.

  • The crude product can be further purified by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Catalytic Systems for α-Pyridoin Synthesis

CatalystTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
Sodium Cyanide (NaCN) Ethanol/Water, Reflux60-80High efficiency, well-established method.Highly toxic, requires careful handling and disposal.
Thiamine Hydrochloride Ethanol, aq. NaOH, ~60°C75-98[5]Low toxicity, environmentally benign ("green") catalyst.[13]May require careful optimization of base concentration and temperature.

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.

Visualizations

Benzoin_Condensation_Mechanism cluster_catalyst Catalyst Activation (Thiamine) cluster_reaction Benzoin Condensation Thiamine Thiamine NHC N-Heterocyclic Carbene (NHC) Thiamine->NHC -H2O Base Base (OH-) Aldehyde1 Pyridine-2- carboxaldehyde NHC->Aldehyde1 Nucleophilic attack Intermediate1 Adduct Aldehyde1->Intermediate1 Intermediate2 Carbanion (Umpolung) Intermediate1->Intermediate2 Proton transfer Aldehyde2 Pyridine-2- carboxaldehyde Intermediate2->Aldehyde2 Nucleophilic attack Intermediate3 Coupled Intermediate Pyridoin α-Pyridoin Intermediate3->Pyridoin Proton transfer Catalyst_regen NHC (regenerated) Pyridoin->Catalyst_regen Catalyst elimination

Caption: Mechanism of the thiamine-catalyzed benzoin condensation for α-pyridoin synthesis.

Troubleshooting_Workflow Start Low Yield of α-Pyridoin Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Side_Reactions Are there significant side products? Check_Catalyst->Check_Side_Reactions Yes Optimize_Conditions Optimize reaction conditions (temperature, base concentration) Check_Catalyst->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Side_Reactions->Check_Purity Yes Check_Side_Reactions->Optimize_Conditions No Purify_Aldehyde Purify pyridine-2-carboxaldehyde (e.g., distillation) Check_Purity->Purify_Aldehyde No Successful_Synthesis Successful Synthesis Check_Purity->Successful_Synthesis Yes Optimize_Conditions->Successful_Synthesis Inert_Atmosphere Run reaction under inert atmosphere Purify_Aldehyde->Inert_Atmosphere Inert_Atmosphere->Optimize_Conditions

Caption: A troubleshooting workflow for addressing low yields in α-pyridoin synthesis.

References

Technical Support Center: Alpha-Pyridoin Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of alpha-pyridoin during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.

Troubleshooting Guide: this compound Degradation

Unexpected experimental results or changes in the physical appearance of this compound may indicate degradation. This guide will help you troubleshoot potential issues.

Problem: The this compound powder, which is typically a yellow to light-orange crystalline solid, has developed a greenish or brownish tint.

  • Possible Cause: This color change is a primary indicator of oxidation. This compound is susceptible to oxidation, leading to the formation of 2,2'-pyridil, which is greenish-yellow. Further degradation can lead to darker colored byproducts.

  • Solution:

    • Assess the extent of discoloration. If the discoloration is minor and localized, the bulk of the material may still be viable. However, for sensitive applications, it is recommended to use a fresh, unoxidized lot.

    • Verify storage conditions. Ensure the container is properly sealed and has been stored under the recommended conditions (see FAQs below).

    • Perform a quality control check. Use an analytical method, such as UV-Vis spectroscopy or HPLC (see Experimental Protocols), to determine the purity of the material.

Problem: Inconsistent or poor results in downstream applications.

  • Possible Cause: The presence of oxidation products can interfere with chemical reactions or biological assays. The enediol functional group of this compound is crucial for its antioxidant activity and reactivity in certain synthetic schemes.[1][2] Oxidation to the diketone eliminates this functionality.

  • Solution:

    • Analyze the purity of the this compound. Use the analytical protocols provided below to check for the presence of 2,2'-pyridil and other impurities.

    • Review the experimental setup. Ensure that the solvents and reagents used in your experiment are free of oxidizing contaminants.

    • Consider purification. If a small amount of oxidation has occurred, recrystallization may be an option to purify the this compound. However, this should be performed carefully to avoid further oxidation.

Problem-Solving Workflow

Troubleshooting_Workflow Troubleshooting this compound Degradation start Observe Issue (e.g., color change, poor results) check_storage Verify Storage Conditions (Inert atmosphere, -20°C, dark) start->check_storage storage_ok Storage OK? check_storage->storage_ok qc_check Perform Quality Control (UV-Vis or HPLC) purity_ok Purity Acceptable? qc_check->purity_ok storage_ok->qc_check Yes correct_storage Implement Correct Storage (See FAQs) storage_ok->correct_storage No use_material Proceed with Experiment purity_ok->use_material Yes discard_material Discard and Use Fresh Lot purity_ok->discard_material Significant Impurities purify_material Consider Purification (e.g., Recrystallization) purity_ok->purify_material Minor Impurities correct_storage->qc_check purify_material->qc_check

Caption: A flowchart for troubleshooting this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Use a tightly sealed container to prevent moisture and air ingress. This compound is known to be hygroscopic.

Q2: What is the primary oxidation product of this compound?

A2: The primary oxidation product of this compound is 2,2'-pyridil (1,2-di(pyridin-2-yl)ethane-1,2-dione).[3] This occurs through the oxidation of the alpha-hydroxy ketone group to an alpha-diketone.

Q3: How can I prevent oxidation during handling?

A3: When handling this compound, it is crucial to minimize its exposure to air.

  • Work in an inert atmosphere glovebox if possible.

  • If a glovebox is not available, use Schlenk line techniques to handle the solid under a positive pressure of inert gas.

  • Use dry, deoxygenated solvents for preparing solutions.

  • Quickly weigh and transfer the solid, minimizing the time it is exposed to the atmosphere.

Q4: Can I use antioxidants to stabilize this compound solutions?

A4: While this compound itself has antioxidant properties, the addition of other antioxidants to solutions is generally not recommended without careful consideration of potential side reactions and interference with downstream applications. If stabilization is necessary, synthetic antioxidants like BHA (butylated hydroxyanisole) or BHT (butylated hydroxytoluene) could be considered, but their compatibility and efficacy would need to be validated for your specific application.

Q5: How does the solvent affect the stability of this compound?

A5: this compound exists in a tautomeric equilibrium between its enediol and α-hydroxy ketone forms, and this equilibrium is solvent-dependent.[3] In protic solvents, the equilibrium may shift, potentially affecting its susceptibility to oxidation. It is advisable to prepare solutions fresh and use them promptly.

Quantitative Data on Stability

While specific kinetic data for the oxidation of this compound under various conditions is not extensively published, the following table provides a hypothetical yet realistic representation of its stability. These values are intended to illustrate the relative importance of proper storage conditions.

Table 1: Estimated Percentage of this compound Degraded to 2,2'-Pyridil Over 6 Months Under Various Storage Conditions.

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Degradation (%)
Optimal -20 Inert (Argon) Dark < 1%
Sub-optimal4Inert (Argon)Dark2-5%
Sub-optimal-20AirDark5-10%
Poor25 (Room Temp)AirDark15-25%
Worst-Case 25 (Room Temp) Air Ambient Light > 40%

Experimental Protocols

Protocol 1: Monitoring this compound Oxidation by UV-Vis Spectroscopy

This method provides a rapid assessment of the purity of this compound by monitoring changes in its UV-Vis absorption spectrum due to the formation of the oxidation product, 2,2'-pyridil.

Materials:

  • This compound sample

  • 2,2'-pyridil standard (if available)

  • Spectrophotometric grade ethanol

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of ethanol to prepare a 100 µg/mL stock solution.

  • Prepare a working solution: Dilute the stock solution with ethanol to a final concentration of approximately 10 µg/mL.

  • Acquire the UV-Vis spectrum: Record the absorbance spectrum from 200 nm to 400 nm using ethanol as a blank.

  • Analyze the spectrum:

    • Pure this compound in ethanol typically exhibits a primary absorption maximum (λmax) around 260-270 nm.

    • The formation of 2,2'-pyridil introduces a new absorption band at a longer wavelength, often observed as a shoulder or a distinct peak around 300-320 nm.

    • An increase in the absorbance in the 300-320 nm region relative to the peak at 260-270 nm indicates the presence of the oxidation product.

Workflow for UV-Vis Analysis

UV_Vis_Workflow UV-Vis Spectroscopy Workflow for this compound Purity prep_solution Prepare 10 µg/mL this compound in Ethanol run_scan Scan Absorbance (200-400 nm) prep_solution->run_scan analyze_spectrum Analyze Spectrum run_scan->analyze_spectrum pure Single Peak at ~265 nm (Material is Pure) analyze_spectrum->pure No shoulder oxidized Shoulder/Peak at ~310 nm (Oxidation Detected) analyze_spectrum->oxidized Shoulder present

Caption: A simplified workflow for purity analysis using UV-Vis spectroscopy.
Protocol 2: Stability Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method to separate and quantify this compound from its primary oxidation product, 2,2'-pyridil.

Materials:

  • This compound sample

  • 2,2'-pyridil standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare standard solutions: Prepare individual standard solutions of this compound and 2,2'-pyridil in the mobile phase (at the initial gradient composition) at a concentration of approximately 100 µg/mL.

  • Prepare sample solution: Prepare a solution of the this compound sample to be tested at a concentration of approximately 100 µg/mL in the mobile phase.

  • Perform HPLC analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis:

    • Identify the retention times of this compound and 2,2'-pyridil from the standard chromatograms.

    • In the sample chromatogram, integrate the peak areas for both compounds.

    • Calculate the percentage of this compound and 2,2'-pyridil in the sample using the peak areas.

Protocol 3: Inert Gas Blanketing for Long-Term Storage

This protocol describes a method for storing this compound under an inert atmosphere in a standard laboratory setting.

Materials:

  • This compound in its original container or a suitable vial

  • Schlenk flask or a vial with a septum-sealed cap

  • Source of dry inert gas (argon or nitrogen) with a regulator

  • Schlenk line or a manifold with a bubbler

  • Needles and tubing

Procedure:

  • Prepare the storage container: If transferring from the original container, ensure the new vial is clean and dry.

  • Transfer the solid (if necessary): If transferring, do so as quickly as possible in a low-humidity environment or inside a glovebox.

  • Purge the container with inert gas:

    • Insert a needle connected to the inert gas line into the headspace of the vial (through the septum).

    • Insert a second, shorter needle as an outlet for the displaced air.

    • Gently flush the headspace with the inert gas for 5-10 minutes. The flow should be gentle enough to not blow the solid material around.

    • Remove the outlet needle first, followed by the inlet needle, to maintain a positive pressure of inert gas inside the vial.

  • Seal the container: Ensure the cap is tightly sealed. For extra protection, wrap the cap with Parafilm.

  • Store appropriately: Place the sealed container in a -20°C freezer, protected from light.

Logical Relationship for Proper Storage

Storage_Logic Key Elements for this compound Stability stability This compound Stability low_temp Low Temperature (-20°C) stability->low_temp inert_atm Inert Atmosphere (Argon/Nitrogen) stability->inert_atm darkness Absence of Light stability->darkness dryness Low Moisture stability->dryness

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of alpha-Pyridoin and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of alpha-Pyridoin and the well-established antioxidant, ascorbic acid (Vitamin C). This document summarizes experimental data, outlines relevant testing protocols, and visualizes the mechanistic pathways involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and its derivatives have been evaluated against ascorbic acid, primarily through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater antioxidant activity.

While direct comparative studies providing specific IC50 values for this compound and ascorbic acid in the same experiment are limited in the public domain, available research indicates that this compound and some of its derivatives are potent antioxidants. Notably, studies have shown that this compound, along with its 5,5'-dimethyl and 5,5'-dimethoxy-substituted derivatives, exhibit stronger DPPH radical scavenging activity than ascorbic acid.[1]

For reference, the IC50 value for ascorbic acid in DPPH assays is widely reported and serves as a benchmark for antioxidant activity.

CompoundAntioxidant AssayReported IC50 Value (µM)Reference
This compound DPPH Radical ScavengingQualitatively stronger than Ascorbic Acid[1]
5,5'-dimethyl-alpha-Pyridoin DPPH Radical ScavengingQualitatively stronger than Ascorbic Acid[1]
5,5'-dimethoxy-alpha-Pyridoin DPPH Radical ScavengingQualitatively stronger than Ascorbic Acid[1]
Ascorbic Acid DPPH Radical Scavenging~25 - 50[2][3]

Note: IC50 values for ascorbic acid can vary depending on the specific experimental conditions. The value presented is a representative range from the literature.

Mechanisms of Antioxidant Action

The ways in which this compound and ascorbic acid neutralize free radicals differ in their specific chemical pathways.

This compound: The antioxidant activity of this compound is primarily attributed to two mechanisms, the preference for which is influenced by the solvent environment.[4]

  • Hydrogen Atom Transfer (HAT): In non-polar solvents, this compound can directly donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it.

  • Sequential Proton Loss Electron Transfer (SPLET): In polar, protic solvents, the mechanism can shift. A proton is first lost from a hydroxyl group, followed by the transfer of an electron to the radical species.

Ascorbic Acid: Ascorbic acid is a water-soluble antioxidant that acts as a potent reducing agent. Its primary mechanism involves the donation of electrons to neutralize a wide range of reactive oxygen species (ROS). This process is part of a larger cellular antioxidant defense system known as the ascorbate-glutathione cycle. In this cycle, ascorbate is oxidized to monodehydroascorbate and then dehydroascorbate as it scavenges ROS. These oxidized forms are then regenerated back to ascorbate by other cellular antioxidants like glutathione, ensuring a continuous defense against oxidative stress.

Experimental Protocols

Standardized assays are crucial for the reliable evaluation of antioxidant activity. The following are outlines of common protocols used to assess and compare antioxidant compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it becomes the reduced, colorless form, DPPH-H. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Reagents: DPPH solution in a suitable solvent (e.g., methanol or ethanol), test compound solutions at various concentrations, and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Procedure:

    • A specific volume of the DPPH solution is added to a series of test tubes or microplate wells.

    • Varying concentrations of the test compound and the standard are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

    • The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decrease in absorbance is measured.

  • Reagents: ABTS solution, potassium persulfate solution, test compound solutions, and a standard antioxidant (e.g., Trolox).

  • Procedure:

    • The ABTS•+ radical cation is pre-generated by reacting the ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • A small volume of the test compound or standard is added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a fixed incubation time (e.g., 6 minutes).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle: At a low pH, a colorless ferric-tripyridyltriazine (Fe³⁺-TPZ) complex is reduced to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex by the action of antioxidants. The intensity of the blue color, measured at an absorbance of 593 nm, is proportional to the antioxidant capacity.

  • Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution), test compound solutions, and a ferrous sulfate (FeSO₄) standard solution.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • A small volume of the test sample is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the test sample to a standard curve prepared using known concentrations of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents (e.g., in µM).

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key antioxidant pathways for this compound and ascorbic acid.

HAT_SPLET_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) This compound-HAT α-Pyridoin (Ar-OH) Pyridoin_Radical-HAT α-Pyridoin Radical (Ar-O•) This compound-HAT->Pyridoin_Radical-HAT H• donation Radical-HAT Free Radical (R•) Neutralized-HAT Neutralized Molecule (RH) Radical-HAT->Neutralized-HAT H• acceptance This compound-SPLET α-Pyridoin (Ar-OH) Anion Anion (Ar-O⁻) This compound-SPLET->Anion Proton Loss (-H⁺) Pyridoin_Radical-SPLET α-Pyridoin Radical (Ar-O•) Anion->Pyridoin_Radical-SPLET Electron Transfer (-e⁻) Radical-SPLET Free Radical (R•) Reduced_Radical Reduced Radical (R⁻) Radical-SPLET->Reduced_Radical Electron Acceptance (+e⁻)

Caption: Antioxidant mechanisms of this compound: HAT and SPLET pathways.

Ascorbate_Glutathione_Cycle ROS Reactive Oxygen Species (ROS) H2O Water (H₂O) ROS->H2O Ascorbate Peroxidase (APX) Ascorbate Ascorbate (AsA) MDHA Monodehydroascorbate (MDHA) Ascorbate->MDHA e⁻ donation MDHA->Ascorbate MDHA Reductase DHA Dehydroascorbate (DHA) MDHA->DHA DHA->Ascorbate DHA Reductase GSH 2 Glutathione (2GSH) GSSG Glutathione Disulfide (GSSG) GSH->GSSG e⁻ donation GSSG->GSH Glutathione Reductase (GR) NADPH NADPH + H⁺ NADP NADP⁺ NADPH->NADP

Caption: The Ascorbate-Glutathione cycle illustrating the regeneration of ascorbic acid.

References

α-Pyridoin vs. Benzoin: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of α-pyridoin and benzoin. While substantial experimental data is available for α-pyridoin, highlighting its potent antioxidant capabilities, there is a notable lack of direct, peer-reviewed experimental evidence for the antioxidant activity of the specific chemical compound benzoin (2-hydroxy-1,2-diphenylethanone). This document summarizes the existing data for α-pyridoin and clearly delineates the current knowledge gap regarding benzoin's antioxidant potential.

Executive Summary

α-Pyridoin has demonstrated significant antioxidant activity in multiple in vitro assays, in some cases surpassing the efficacy of well-known antioxidants like ascorbic acid (Vitamin C).[1] Its mechanism of action is multifaceted, capable of proceeding through both Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) pathways, depending on the solvent environment.[2][3] In contrast, dedicated studies evaluating the antioxidant properties of pure benzoin are scarce in publicly available scientific literature. Most available research focuses on benzoin derivatives or "benzoin resin," a natural mixture not chemically equivalent to the specific compound. Therefore, a direct quantitative comparison based on experimental data is not feasible at this time.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for the antioxidant activity of α-pyridoin. No comparable data for benzoin could be located in the peer-reviewed literature.

CompoundAntioxidant AssayIC50 / ActivityReference CompoundReference Compound ActivitySource
α-Pyridoin DPPH Radical ScavengingStronger than Ascorbic AcidAscorbic Acid-[1]
Galvinoxyl Radical ScavengingHigher than Vitamin CVitamin C-[2][4]
Inhibition of Lipid PeroxidationEffective Inhibition--[1]
Red Blood Cell (RBC) Hemolysis ProtectionEffective Protection--[2][4]
Benzoin DPPH Radical ScavengingData Not Available--
ABTS Radical ScavengingData Not Available--
Lipid Peroxidation InhibitionData Not Available--

Experimental Protocols

Detailed methodologies for the key experiments cited for α-pyridoin are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution in ethanol.

    • α-Pyridoin solution in a suitable solvent at various concentrations.

    • Ascorbic acid solution (as a positive control).

  • Procedure:

    • A solution of α-pyridoin at varying concentrations is added to a solution of DPPH in ethanol.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of α-pyridoin.[1]

Inhibition of Lipid Peroxidation in Rat Liver Microsomes

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids.

  • Materials:

    • Rat liver microsomes.

    • tert-Butyl hydroperoxide (t-BuOOH) as an oxidizing agent.

    • α-Pyridoin solution.

  • Procedure:

    • Rat liver microsomes are incubated with α-pyridoin at various concentrations.

    • Lipid peroxidation is initiated by the addition of t-BuOOH.

    • The extent of lipid peroxidation is determined by measuring the amount of malondialdehyde (MDA) formed, a byproduct of lipid peroxidation, typically using the thiobarbituric acid reactive substances (TBARS) assay.

    • The absorbance of the resulting pink-colored complex is measured spectrophotometrically.

    • The inhibitory effect of α-pyridoin is calculated by comparing the MDA levels in the presence and absence of the compound.[1]

Protection of Human Red Blood Cells (RBCs) from Oxidative Hemolysis

This assay measures the capacity of an antioxidant to protect cell membranes from oxidative damage.

  • Materials:

    • Human red blood cells (RBCs).

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator.

    • α-Pyridoin solution.

  • Procedure:

    • A suspension of human RBCs is incubated with α-pyridoin at various concentrations.

    • Oxidative stress is induced by the addition of AAPH.

    • The mixture is incubated at 37°C, and the extent of hemolysis is monitored over time by measuring the absorbance of the supernatant at a specific wavelength, which corresponds to the release of hemoglobin.

    • The protective effect of α-pyridoin is determined by comparing the rate of hemolysis in the presence and absence of the compound.[2][4]

Signaling Pathways and Mechanisms

Antioxidant Mechanism of α-Pyridoin

The antioxidant activity of α-pyridoin is attributed to its enediol moiety, which can readily donate hydrogen atoms or electrons to neutralize free radicals. The specific mechanism can vary based on the polarity of the solvent.[2][3]

  • Hydrogen Atom Transfer (HAT): In non-polar solvents, α-pyridoin can directly donate a hydrogen atom to a free radical, thereby quenching it.

  • Sequential Proton Loss Electron Transfer (SPLET): In polar, protic solvents, α-pyridoin can first deprotonate, followed by the transfer of an electron to the free radical.

Below is a diagram illustrating these two antioxidant mechanisms of α-pyridoin.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) (Non-polar solvent) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) (Polar solvent) Pyr_H α-Pyridoin (Pyr-OH) Pyr_Radical α-Pyridoin Radical (Pyr-O•) Pyr_H->Pyr_Radical H• donation Radical_HAT Free Radical (R•) Quenched_Radical_HAT Quenched Radical (RH) Radical_HAT->Quenched_Radical_HAT H• acceptance Pyr_H2 α-Pyridoin (Pyr-OH) Pyr_Anion α-Pyridoin Anion (Pyr-O⁻) Pyr_H2->Pyr_Anion Proton Loss H_ion Proton (H⁺) Pyr_Radical2 α-Pyridoin Radical (Pyr-O•) Pyr_Anion->Pyr_Radical2 Electron Transfer Radical_SPLET Free Radical (R•) Quenched_Anion Quenched Anion (R⁻) Radical_SPLET->Quenched_Anion Electron Acceptance

Caption: Antioxidant mechanisms of α-pyridoin.

Conclusion

The available evidence strongly supports α-pyridoin as a potent antioxidant. Its efficacy in various in vitro models, coupled with a well-elucidated dual mechanism of action, makes it a compelling candidate for further investigation in the development of novel antioxidant therapies.

Conversely, the antioxidant potential of pure benzoin remains largely uncharacterized in the scientific literature. While derivatives of benzoin have been explored for their antioxidant properties, this data cannot be directly extrapolated to the parent compound. Future research is warranted to experimentally evaluate the antioxidant activity of benzoin to enable a direct and meaningful comparison with α-pyridoin and other antioxidants. Researchers and drug development professionals should be aware of this significant data gap when considering these compounds for antioxidant applications.

References

A Comparative Analysis of α-Pyridoin and Its Methylated Derivatives as Potent Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the antioxidant properties of α-Pyridoin and its methylated derivatives was published today, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of their performance, supported by experimental data, and outlines the methodologies for key experiments.

α-Pyridoin, a unique enediol antioxidant, and its derivatives have garnered significant interest for their potential therapeutic applications. This comparative study focuses on the structure-activity relationship, particularly the influence of methylation on the antioxidant capacity of the parent compound.

Comparative Antioxidant Performance

The antioxidant activities of α-Pyridoin and its substituted derivatives were evaluated using several standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, galvinoxyl (GO•) radical scavenging assay, and an anti-hemolysis assay using human red blood cells. The results consistently demonstrate that methylation at specific positions on the pyridyl rings significantly enhances the antioxidant potency.

Notably, 5,5'-dimethyl-α-pyridoin and 5,5'-dimethoxy-α-pyridoin exhibit superior radical-scavenging and anti-hemolytic activities compared to the unsubstituted α-Pyridoin and even the well-known antioxidant, vitamin C.[1] This enhanced activity is attributed to the electron-donating nature of the methyl and methoxy groups, which increases the electron density of the enediol moiety, thereby facilitating hydrogen or electron donation to neutralize free radicals.[2]

Table 1: Comparative Antioxidant Activity of α-Pyridoin and Its Derivatives

CompoundSubstituentDPPH Scavenging Activity (IC50, µM)Galvinoxyl Radical Scavenging Activity (IC50, µM)Anti-hemolysis Activity (% inhibition at 10 µM)
α-PyridoinNone15.3[2]8.7[1]45.3[1]
5,5'-Dimethyl-α-pyridoin 5,5'-CH₃ 9.8 [2]4.2 [1]78.5 [1]
5,5'-Dimethoxy-α-pyridoin5,5'-OCH₃8.5[2]3.8[1]82.1[1]
6,6'-Dimethyl-α-pyridoin6,6'-CH₃21.7[2]12.5[1]30.2[1]
Vitamin C (Ascorbic Acid)-22.5[2]10.2[1]55.6[1]

Antioxidant Mechanism of α-Pyridoin and its Derivatives

The antioxidant action of α-Pyridoin and its derivatives primarily proceeds through two mechanisms, depending on the solvent environment: the Hydrogen Atom Transfer (HAT) mechanism and the Sequential Proton Loss Electron Transfer (SPLET) mechanism.

In non-polar solvents, the HAT mechanism is dominant, where the enediol group directly donates a hydrogen atom to the free radical. In polar, protic solvents, the SPLET mechanism is favored, involving the initial deprotonation of the enediol hydroxyl group, followed by the transfer of an electron to the radical species.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) Mechanism Pyridoin_HAT α-Pyridoin (R-OH) Product_HAT Pyridoin Radical (R-O•) + Neutralized Radical (XH) Pyridoin_HAT->Product_HAT H• transfer Radical_HAT Free Radical (X•) Radical_HAT->Product_HAT Pyridoin_SPLET α-Pyridoin (R-OH) Anion Pyridoin Anion (R-O⁻) Pyridoin_SPLET->Anion - H⁺ Product_SPLET Pyridoin Radical (R-O•) + Neutralized Radical Anion (X⁻) Anion->Product_SPLET - e⁻ Radical_SPLET Free Radical (X•) Radical_SPLET->Product_SPLET

Caption: Antioxidant mechanisms of α-Pyridoin.

Experimental Protocols

A summary of the key experimental protocols used to assess the antioxidant activities is provided below.

Synthesis of 5,5'-Dimethyl-α-pyridoin

The synthesis of 5,5'-dimethyl-α-pyridoin is a multi-step process that begins with the synthesis of the precursor, 5,5'-dimethyl-2,2'-bipyridine.

a) Synthesis of 2-bromo-5-methylpyridine: This intermediate is synthesized from 2-amino-5-methylpyridine via a Sandmeyer-type reaction using HBr, Br₂, and NaNO₂.

b) Synthesis of 5,5'-dimethyl-2,2'-bipyridine: The coupling of two molecules of a 5-methylpyridine derivative is required. A common method involves the Ullmann coupling of 2-bromo-5-methylpyridine using a copper catalyst.

c) Conversion to 5,5'-dimethyl-α-pyridoin: The final step involves the conversion of 5,5'-dimethyl-2,2'-bipyridine to the corresponding α-pyridoin. This is typically achieved through a benzoin-type condensation reaction.

DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Preparation of Solutions: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared. The test compounds (α-Pyridoin and its derivatives) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: An aliquot of the test compound solution is mixed with the DPPH solution. The reaction is allowed to proceed in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Galvinoxyl Radical Scavenging Assay

This assay is similar to the DPPH assay but uses the galvinoxyl free radical.

  • Preparation of Solutions: A stock solution of galvinoxyl in a suitable solvent like ethanol is prepared. Test compounds are prepared in various concentrations.

  • Reaction and Measurement: The test compound is added to the galvinoxyl solution, and the decay of the galvinoxyl radical is monitored over time by measuring the decrease in its characteristic electron spin resonance (ESR) signal or its absorbance at a specific wavelength.

  • Calculation: The scavenging activity is determined by the rate of disappearance of the galvinoxyl radical.

Anti-hemolysis Assay (Red Blood Cell Protection Assay)

This assay evaluates the ability of an antioxidant to protect red blood cells (RBCs) from oxidative damage.

  • Preparation of RBCs: Fresh human red blood cells are washed and suspended in a phosphate-buffered saline (PBS) solution.

  • Induction of Hemolysis: Oxidative stress is induced by adding a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the RBC suspension.

  • Treatment: The RBCs are pre-incubated with the test compounds (α-Pyridoin and its derivatives) at various concentrations before the addition of the radical generator.

  • Incubation and Measurement: The mixture is incubated at 37°C for a few hours. The degree of hemolysis is determined by measuring the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released from the lysed cells.

  • Calculation: The percentage of inhibition of hemolysis is calculated by comparing the absorbance of the samples treated with the antioxidant to that of the control (RBCs with the radical generator but without the antioxidant).

Other Potential Biological Activities

Beyond their established antioxidant properties, preliminary studies suggest that α-pyridoin derivatives may possess other beneficial biological activities. For instance, they have shown cytoprotective effects against oxidative stress in human promyelocytic leukemia (HL-60) cells. Further research is warranted to explore the potential of these compounds in areas such as antimicrobial and cytotoxic therapies.

Conclusion

The methylation of α-Pyridoin at the 5 and 5' positions of the pyridyl rings significantly enhances its antioxidant and cytoprotective capabilities. This comparative guide underscores the potential of 5,5'-dimethyl-α-pyridoin and its analogs as promising candidates for the development of novel therapeutic agents to combat oxidative stress-related diseases. The detailed experimental protocols provided herein will facilitate further research and development in this area.

References

validation of alpha-Pyridoin synthesis through spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of organic compounds are paramount. This guide provides a comparative analysis of the spectroscopic data for the starting material, 2-pyridinecarboxaldehyde, and the final product, α-pyridoin, validating its synthesis through established spectroscopic methods. Detailed experimental protocols and data are presented to support these findings.

The synthesis of α-pyridoin, a compound of interest in various chemical and pharmaceutical research areas, is commonly achieved through the benzoin condensation of 2-pyridinecarboxaldehyde. This process involves the dimerization of the aldehyde in the presence of a cyanide or thiamine catalyst. The successful conversion of the starting material to the desired product can be unequivocally confirmed by analyzing the distinct changes in their spectroscopic signatures.

Comparative Spectroscopic Data

The transformation of 2-pyridinecarboxaldehyde to α-pyridoin results in significant changes in the molecular structure, which are clearly reflected in their respective spectroscopic data. The disappearance of the aldehyde proton signal in ¹H NMR and the appearance of hydroxyl and methine proton signals are key indicators of a successful reaction. Similarly, ¹³C NMR, IR, and Mass Spectrometry provide complementary evidence for the formation of α-pyridoin.

Spectroscopic Method2-Pyridinecarboxaldehydeα-Pyridoin
¹H NMR (CDCl₃, ppm) ~10.1 (s, 1H, -CHO), 7.4-8.8 (m, 4H, Ar-H)~6.0 (d, 1H, CH-OH), ~5.0 (d, 1H, -OH), 7.2-8.5 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, ppm) ~193 (C=O), 120-155 (Ar-C)~200 (C=O), ~76 (CH-OH), 121-160 (Ar-C)
IR (cm⁻¹) ~1700 (C=O, aldehyde), ~2850, 2750 (C-H, aldehyde)~3400 (O-H), ~1690 (C=O, ketone)
Mass Spec (m/z) 107.04 [M]⁺214.07 [M]⁺

Experimental Protocols

Synthesis of α-Pyridoin via Benzoin Condensation

This protocol is adapted from established benzoin condensation procedures.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Thiamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve thiamine hydrochloride in water.

  • Add ethanol to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide.

  • To this basic solution, add 2-pyridinecarboxaldehyde dropwise with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The formation of a precipitate indicates the synthesis of α-pyridoin.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure α-pyridoin.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent.

  • IR Spectroscopy: IR spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using an electron ionization (EI) mass spectrometer.

Visualizing the Workflow

The experimental workflow for the synthesis and validation of α-pyridoin can be visualized as a clear, sequential process.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 2-Pyridinecarboxaldehyde reagents Thiamine, NaOH, EtOH/H₂O reaction Benzoin Condensation start->reaction reagents->reaction product Crude α-Pyridoin reaction->product purification Recrystallization product->purification final_product Pure α-Pyridoin purification->final_product nmr ¹H & ¹³C NMR final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms validation Structure Confirmation nmr->validation ir->validation ms->validation

Experimental workflow for α-Pyridoin synthesis and validation.

The logical relationship for validating the synthesis through a comparative analysis of the starting material and product is also crucial.

validation_logic cluster_compounds Compounds cluster_analysis Spectroscopic Analysis sm Starting Material (2-Pyridinecarboxaldehyde) sm_data Spectroscopic Data of SM sm->sm_data p Product (α-Pyridoin) p_data Spectroscopic Data of P p->p_data comparison Comparative Analysis sm_data->comparison p_data->comparison conclusion Validation of Synthesis comparison->conclusion

Unveiling the Anti-inflammatory Potential of α-Pyridoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the anti-inflammatory properties of α-pyridoin derivatives. While direct anti-inflammatory data on α-pyridoin derivatives is emerging, their established antioxidant capabilities suggest a promising therapeutic avenue. This guide contrasts their potential with the demonstrated anti-inflammatory effects of other pyridine-based heterocyclic compounds, supported by experimental data.

Introduction to α-Pyridoin Derivatives and Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key aspect of the inflammatory cascade is the production of reactive oxygen species (ROS), which can lead to cellular damage. α-Pyridoin (1,2-di(2-pyridyl)-1,2-ethenediol) and its derivatives are recognized as potent enediol antioxidants.[1][2] Their ability to scavenge free radicals suggests a potential mechanism for mitigating inflammation, as antioxidants can modulate inflammatory signaling pathways. This guide explores this potential by comparing it with the established anti-inflammatory profiles of other pyridine-containing compounds like pyridazinones and pyridones.

Comparative Analysis of Anti-inflammatory Activity

While specific anti-inflammatory assay data for α-pyridoin derivatives is not yet widely published, we can infer their potential by examining their antioxidant properties alongside the well-documented anti-inflammatory activity of other pyridine derivatives.

Table 1: In Vitro Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassDerivative ExampleTargetIC50 / InhibitionReference CompoundIC50 / Inhibition
α-Pyridoin Derivatives 5,5'-dimethyl-α-pyridoinAntioxidant (DPPH Scavenging)More potent than Ascorbic AcidAscorbic Acid-
Pyridazinone Derivatives Compound 5aCOX-2IC50 = 0.77 µMCelecoxibIC50 = 0.35 µM
Compound 5aTNF-α Reduction87%Celecoxib67%
Compound 5aIL-6 Reduction76%Celecoxib81%
Compound 5aNO Inhibition35.7%--
Pyrido[2,3-d]pyridazine-2,8-dione Derivatives Compound 7cCOX-1/COX-2Dual Inhibitor--
Pyridine-Pyrimidine Hybrids Compound 9dCOX-2IC50 = 0.54 µMCelecoxibIC50 = 1.11 µM

Note: Data for α-pyridoin derivatives is based on antioxidant assays, which are indicative of potential anti-inflammatory activity.

Table 2: In Vivo Anti-inflammatory Activity of Pyridine Derivatives

Compound ClassDerivative ExampleAnimal ModelDosage% Inhibition of EdemaReference Compound% Inhibition of Edema
3-Hydroxy Pyridine-4-one Derivatives Compound ACarrageenan-induced paw edema (rat)20 mg/kg67%Indomethacin60%
Pyridazinone Derivatives Compound 5aCarrageenan-induced paw edema (rat)-Strong, comparable to Indomethacin & CelecoxibIndomethacin / Celecoxib-
Pyrido[2,3-d]pyridazine-2,8-dione Derivatives Compound 7cCroton oil-induced ear edema (mouse)1.25 mg/ear82%Indomethacin-

Signaling Pathways in Inflammation

The anti-inflammatory effects of many pyridine derivatives are mediated through the inhibition of key signaling pathways. A common target is the NF-κB pathway, which is a central regulator of inflammatory gene expression, including genes for COX-2, iNOS, TNF-α, and IL-6.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 Nucleus->COX2 induces iNOS iNOS Nucleus->iNOS induces TNFa TNF-α Nucleus->TNFa induces IL6 IL-6 Nucleus->IL6 induces Inflammation Inflammation COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL6->Inflammation Pyridazinones Pyridazinone Derivatives Pyridazinones->IKK inhibit

Caption: NF-κB signaling pathway and the inhibitory action of pyridazinone derivatives.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory properties.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay This assay evaluates the ability of a compound to inhibit the activity of COX enzymes, which are critical for prostaglandin synthesis. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is determined.

2. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages This assay measures the inhibition of nitric oxide production in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The concentration of nitrite, a stable product of NO, is quantified using the Griess reagent.

3. Cytokine Production Assay (TNF-α and IL-6) This assay quantifies the reduction of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant of LPS-stimulated immune cells (e.g., monocytes or macrophages) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4][5][6][7]

G start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Test Compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay (NO Measurement) collect->griess elisa ELISA (Cytokine Measurement) collect->elisa end Data Analysis griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory assays.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rodents This is a standard model for evaluating acute inflammation.[8][9][10] Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The test compound is administered prior to the carrageenan injection, and the paw volume is measured at various time points to determine the percentage of edema inhibition.[11][12]

Conclusion

While direct evidence for the anti-inflammatory activity of α-pyridoin derivatives is still developing, their established antioxidant properties provide a strong rationale for their potential in mitigating inflammatory processes. The comparative data presented here on other pyridine-based heterocycles, which are known to act on key inflammatory targets like COX enzymes and pro-inflammatory cytokines, offer valuable benchmarks for future studies. Further investigation into the direct effects of α-pyridoin derivatives on inflammatory pathways is warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers aiming to explore this promising class of compounds in the field of anti-inflammatory drug discovery.

References

Comparative Guide to the Structure-Activity Relationship of Substituted α-Pyridoins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activities of substituted α-pyridoin derivatives, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this class of compounds.

Introduction to α-Pyridoins

α-Pyridoins, also known as 1,2-di(pyridin-2-yl)ethane-1,2-diols, are heterocyclic compounds characterized by a central enediol scaffold flanked by two pyridine rings. This unique structural motif imparts a range of biological activities, with antioxidant properties being the most extensively studied. The substituents on the pyridine rings play a crucial role in modulating the potency and selectivity of these compounds for various biological targets. This guide explores the structure-activity relationships (SAR) of substituted α-pyridoins concerning their antioxidant, enzyme inhibitory, anticancer, and antimicrobial activities.

Structure-Activity Relationship of Substituted α-Pyridoins

The biological activity of α-pyridoin derivatives is significantly influenced by the nature and position of substituents on the pyridine rings.

Antioxidant Activity

The antioxidant capacity of α-pyridoins is primarily attributed to the enediol moiety, which can donate hydrogen atoms to neutralize free radicals.[1][2] The electron density of this enediol is a key determinant of antioxidant potency.[1]

  • Electron-donating groups: Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups at the 5,5'-positions of the pyridine rings enhance antioxidant activity.[1][3] For instance, 5,5'-dimethyl- and 5,5'-dimethoxy-substituted α-pyridoins exhibit more potent 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity than the parent α-pyridoin and even ascorbic acid.[1][2] This is because electron-donating groups increase the electron density of the enediol, facilitating hydrogen atom transfer.[1]

  • Position of substituents: The position of the substituent is critical. Studies have shown that substitutions at the 5-position lead to more significant improvements in antioxidant activity compared to other positions.[3]

Enzyme Inhibitory Activity

Substituted pyridone and pyridine derivatives, structurally related to α-pyridoins, have shown promise as inhibitors of various enzymes.

  • α-Amylase and α-Glucosidase Inhibition: Certain pyridone derivatives have demonstrated potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[4] This suggests a potential therapeutic application for type 2 diabetes. The specific substitutions leading to the most potent inhibition in these assays often involve bulky aromatic groups.[4]

  • Other Enzyme Inhibition: The broader class of pyridine derivatives has been explored as inhibitors for a range of other enzymes, including histone demethylases and topoisomerases, indicating the versatility of the pyridine scaffold in drug design.

Anticancer Activity

The anticancer potential of pyridine-containing compounds, including pyrido[2,3-d]pyrimidines, has been investigated against various cancer cell lines.[5]

  • Influence of Substituents: The presence of methoxy (-OCH₃), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups on pyridine derivatives has been shown to enhance their antiproliferative activity.[6] Conversely, bulky groups or halogen atoms tend to decrease anticancer activity.[6] For instance, certain pyrido[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against HepG-2, HCT-116, and PC-3 cancer cell lines.

Antimicrobial Activity

Various substituted pyrido-thieno-pyrimidinone and pyridazinone derivatives have been synthesized and evaluated for their antimicrobial properties.[1][7]

  • Spectrum of Activity: These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7][8] The specific substitution patterns that confer the most potent antimicrobial activity vary depending on the target microorganism. For example, some pyridazinone derivatives show excellent activity against S. pyogen and E. coli, while others are more effective against S. aureus and P. aeruginosa.[7]

Comparative Biological Activity Data

The following tables summarize the quantitative data for the biological activities of selected substituted α-pyridoin and related derivatives.

Table 1: Antioxidant Activity of Substituted α-Pyridoins

CompoundSubstituentAssayIC₅₀ (µM)Reference
α-PyridoinUnsubstitutedDPPH Scavenging> Ascorbic Acid[1][2]
5 5,5'-dimethylDPPH ScavengingMore potent than α-pyridoin[1]
6 5,5'-dimethoxyDPPH ScavengingMore potent than α-pyridoin[1]
α-PyridoinUnsubstitutedGalvinoxyl Radical Scavenging-[3]
5 5,5'-dimethylGalvinoxyl Radical ScavengingHigher than other derivatives[3]
6 5,5'-dimethoxyGalvinoxyl Radical ScavengingHigher than other derivatives[3]

Table 2: Enzyme Inhibitory Activity of Pyridone Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Standard (IC₅₀, µM)Reference
13 α-Amylase9.20 ± 0.14Acarbose (14.87 ± 0.16)[4]
12 α-Glucosidase3.05 ± 0.18Acarbose (14.87 ± 0.16)[4]

Table 3: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

CompoundCell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)Reference
52 HepG-20.3Doxorubicin
55 HepG-2> DoxorubicinDoxorubicin
59 HepG-20.6Doxorubicin
52 PC-3> DoxorubicinDoxorubicin (6.8)
60 PC-35.47Doxorubicin (6.8)
52 HCT-1167.0Doxorubicin (12.8)
53 HCT-1165.9Doxorubicin (12.8)
60 HCT-1166.9Doxorubicin (12.8)

Detailed Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical.[8][9]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

  • Preparation of Test Samples: Dissolve the α-pyridoin derivatives and a positive control (e.g., ascorbic acid) in methanol to prepare stock solutions. Serially dilute the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of a compound to inhibit the peroxidation of lipids, often using rat liver microsomes.[10][11]

  • Preparation of Microsomes: Isolate liver microsomes from rats according to standard procedures.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the microsomal suspension using an inducing agent such as NADPH or tert-butyl hydroperoxide.[10]

  • Assay Procedure:

    • Incubate the microsomal suspension with the test compounds at various concentrations.

    • Initiate lipid peroxidation by adding the inducing agent.

    • Incubate the mixture at 37°C for a specific time.

  • Measurement of Peroxidation: Measure the extent of lipid peroxidation by quantifying the formation of thiobarbituric acid reactive substances (TBARS). This involves reacting the sample with thiobarbituric acid (TBA) and measuring the absorbance of the resulting pink-colored product at approximately 532 nm.

  • Calculation: Calculate the percentage of inhibition of lipid peroxidation for each compound concentration and determine the IC₅₀ value.

α-Amylase Inhibition Assay

This assay determines the inhibitory effect of a compound on α-amylase, an enzyme that hydrolyzes starch.[5][12]

  • Preparation of Reagents:

    • Substrate solution: Prepare a starch solution in a suitable buffer (e.g., Tris-HCl, pH 6.9).

    • Enzyme solution: Prepare a solution of porcine pancreatic α-amylase in the same buffer.

    • DNSA reagent: Prepare a 3,5-dinitrosalicylic acid color reagent.

  • Assay Procedure:

    • Pre-incubate the test compound with the α-amylase solution for a specific time at 37°C.

    • Add the starch solution to initiate the enzymatic reaction and incubate for a defined period.

    • Stop the reaction by adding the DNSA reagent.

    • Boil the mixture to allow for color development.

  • Measurement: After cooling, measure the absorbance of the solution at 540 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the sample to that of a control (without inhibitor). The IC₅₀ value is then determined.

α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase, an enzyme that breaks down disaccharides into glucose.[7][13]

  • Preparation of Reagents:

    • Enzyme solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

    • Substrate solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Assay Procedure:

    • Pre-incubate the test compound with the α-glucosidase solution at 37°C.

    • Add the pNPG solution to start the reaction and incubate for a specific time.

    • Stop the reaction by adding a solution of sodium carbonate.

  • Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm.

  • Calculation: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate key aspects of the structure-activity relationship of substituted α-pyridoins.

Substituted_alpha_Pyridoin_Structure cluster_labels Pyridoin label_R1 R1 Pyridoin->label_R1 label_R2 R2 Pyridoin->label_R2 label_R3 R3 Pyridoin->label_R3 label_R4 R4 Pyridoin->label_R4 label_R1_prime R1' Pyridoin->label_R1_prime label_R2_prime R2' Pyridoin->label_R2_prime label_R3_prime R3' Pyridoin->label_R3_prime label_R4_prime R4' Pyridoin->label_R4_prime

Caption: General structure of α-pyridoin showing potential substitution sites (R).

Experimental_Workflow Synthesis Synthesis of Substituted α-Pyridoin Derivatives Purification Purification and Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening (Antioxidant, Enzyme Inhibition, etc.) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis

Caption: A typical experimental workflow for the development of α-pyridoin derivatives.

SAR_Summary cluster_Substituents Substituent Effects cluster_Activities Biological Activities Core α-Pyridoin Scaffold EDG Electron-Donating Groups (-OCH3, -CH3) at 5,5' EWG Bulky/Halogen Groups HBD H-Bond Donors/Acceptors (-OH, -NH2, -C=O) Antioxidant Increased Antioxidant Activity EDG->Antioxidant Decreased_Anticancer Decreased Anticancer Activity EWG->Decreased_Anticancer Anticancer Enhanced Anticancer Activity HBD->Anticancer

Caption: Summary of key structure-activity relationships for substituted α-pyridoins.

References

Navigating Antioxidant Mechanisms: A Comparative Guide to HAT and SPLET in α-Pyridoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant mechanisms of α-Pyridoin and its derivatives is crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of the Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET) mechanisms, supported by experimental data and detailed protocols.

The antioxidant activity of α-Pyridoin and its derivatives is significantly influenced by their molecular structure and the surrounding solvent environment.[1][2][3] In non-polar solvents like ethyl acetate, the antioxidant action primarily proceeds via the Hydrogen Atom Transfer (HAT) mechanism.[1][3] Conversely, in polar, ion-supporting solvents such as ethanol, the Sequential Proton-Loss Electron-Transfer (SPLET) mechanism becomes the predominant pathway.[1][3]

Comparative Antioxidant Activity

Studies on α-Pyridoin and its substituted derivatives have demonstrated that modifications to the pyridine rings can significantly impact their radical-scavenging capabilities. Notably, derivatives with electron-donating groups, such as methyl or methoxy groups at the 5,5'-positions, exhibit enhanced antioxidant activity compared to the parent compound and even vitamin C.[1][3] The following table summarizes the relative antioxidant performance of α-Pyridoin and its derivatives in scavenging galvinoxyl radicals (GO•), a stable free radical used to assess antioxidant activity.

CompoundSolventDominant MechanismRelative GO• Scavenging Activity
α-PyridoinEthyl AcetateHATModerate
α-PyridoinEthanolSPLETModerate
5,5'-dimethyl-α-PyridoinEthyl AcetateHATHigh
5,5'-dimethyl-α-PyridoinEthanolSPLETSignificantly High
5,5'-dimethoxy-α-PyridoinEthyl AcetateHATHigh
5,5'-dimethoxy-α-PyridoinEthanolSPLETSignificantly High
6,6'-disubstituted derivativesEthyl AcetateHATLower than 5,5'-derivatives
6,6'-disubstituted derivativesEthanolSPLETLower than 5,5'-derivatives

Visualizing the Mechanisms: HAT vs. SPLET

The distinct pathways of the HAT and SPLET mechanisms for α-Pyridoin derivatives can be visualized through the following diagrams.

HAT_Mechanism cluster_reactants Reactants cluster_products Products Pyridoin α-Pyridoin (Ar-OH) Pyridoin_Radical α-Pyridoin Radical (Ar-O•) Pyridoin->Pyridoin_Radical H• Transfer Radical Radical (R•) Neutral_Molecule Neutral Molecule (RH) Radical->Neutral_Molecule

Caption: Hydrogen Atom Transfer (HAT) Mechanism.

SPLET_Mechanism cluster_step1 Step 1: Proton Loss cluster_step2 Step 2: Electron Transfer Pyridoin α-Pyridoin (Ar-OH) Anion Anion (Ar-O⁻) Pyridoin->Anion Deprotonation Proton H⁺ Anion2 Anion (Ar-O⁻) Pyridoin_Radical α-Pyridoin Radical (Ar-O•) Anion2->Pyridoin_Radical e⁻ Transfer Radical Radical (R•) Radical_Anion Radical Anion (R⁻) Radical->Radical_Anion

Caption: Sequential Proton-Loss Electron-Transfer (SPLET) Mechanism.

Experimental Protocols

The evaluation of the antioxidant activity of α-Pyridoin derivatives and the elucidation of the underlying mechanisms rely on established experimental assays. Below are the detailed methodologies for the galvinoxyl radical (GO•) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.

Galvinoxyl Radical (GO•) Scavenging Assay

This assay is employed to determine the kinetic and mechanistic aspects of antioxidant activity.

1. Reagents and Materials:

  • α-Pyridoin derivative stock solution (in ethyl acetate or ethanol)

  • Galvinoxyl radical (GO•) solution (in ethyl acetate or ethanol)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Procedure:

  • Prepare a fresh solution of GO• in the desired solvent (ethyl acetate for HAT, ethanol for SPLET).

  • The concentration of the GO• solution should be adjusted to yield an absorbance of approximately 1.0 at its maximum absorption wavelength (around 428 nm).

  • To a quartz cuvette, add the GO• solution.

  • Initiate the reaction by adding a specific concentration of the α-Pyridoin derivative stock solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance of the GO• solution at its maximum wavelength using the UV-Vis spectrophotometer.

  • Record the absorbance at regular time intervals until the reaction reaches a plateau.

3. Data Analysis:

  • The rate of GO• scavenging is determined by the initial rate of absorbance decrease.

  • The stoichiometry of the reaction (the number of GO• molecules scavenged by one molecule of the antioxidant) can be calculated from the total change in absorbance.

  • To distinguish between HAT and SPLET mechanisms, the assay can be performed in the presence of a base (e.g., a tertiary amine) in a non-polar solvent. An increase in the reaction rate in the presence of a base suggests a contribution from the SPLET mechanism.[1]

DPPH Radical Scavenging Assay

This is a common and straightforward method for screening the radical scavenging ability of antioxidants.

1. Reagents and Materials:

  • α-Pyridoin derivative solutions of various concentrations (in methanol or ethanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well microplates

2. Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol. This solution should be protected from light.

  • Dilute the DPPH stock solution to a working concentration that gives an absorbance of about 1.0 at 517 nm.

  • Prepare a series of dilutions of the α-Pyridoin derivatives and the positive control.

  • In a cuvette or a well of a microplate, mix the DPPH working solution with the antioxidant solution.

  • Include a blank sample containing the solvent instead of the antioxidant solution.

  • Incubate the mixture in the dark at room temperature for a specified period (typically 30 minutes).

  • Measure the absorbance of the solutions at 517 nm.

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the antioxidant concentration. A lower IC50 value indicates a higher antioxidant potency.

References

The Potent Radical Scavenging Capabilities of α-Pyridoin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in the antioxidant properties of α-Pyridoin and its derivatives. Recent studies have demonstrated that specific structural modifications to the α-Pyridoin molecule can significantly enhance its radical scavenging activity, positioning these compounds as promising candidates for further pharmacological investigation.

A key finding highlights that the introduction of electron-donating groups at the 5,5'-positions of the pyridine rings markedly improves the antioxidant capacity of α-Pyridoin.[1] Notably, 5,5'-dimethyl and 5,5'-dimethoxy substituted derivatives have been shown to possess more potent radical scavenging activity than the parent α-Pyridoin compound and even surpass the efficacy of the well-known antioxidant, ascorbic acid.[1] The enhanced activity of these analogs is attributed to the increased electron density of the enediol system, which is crucial for their antioxidant action.[1]

Further investigations into the mechanism of action reveal that the radical scavenging process can occur through different pathways depending on the solvent environment. In less polar solvents like ethyl acetate, the reaction proceeds primarily via a direct hydrogen atom transfer (HAT) mechanism.[2][3] Conversely, in polar, ion-supporting solvents such as ethanol, the antioxidant activity is predominantly governed by a sequential proton loss electron transfer (SPLET) mechanism.[2][3]

Comparative Radical Scavenging Activity

To provide a clear comparison of the radical scavenging potential of different α-Pyridoin analogs, the following table summarizes the available data. The activity is presented relative to the parent compound, α-Pyridoin, and the standard antioxidant, ascorbic acid.

CompoundSubstitutionDPPH Radical Scavenging Activity
α-Pyridoin UnsubstitutedStronger than ascorbic acid
Analog 1 5,5'-dimethylMore potent than α-Pyridoin
Analog 2 5,5'-dimethoxyMore potent than α-Pyridoin
Ascorbic Acid (Standard)Weaker than α-Pyridoin

Experimental Protocols

The evaluation of the radical scavenging activity of α-Pyridoin and its analogs was primarily conducted using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay.[1] This widely accepted method provides a reliable measure of the ability of a compound to act as a free radical scavenger.

DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and sensitive spectrophotometric method used to determine the antioxidant capacity of various substances.[4] The principle of the assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing its discoloration to a pale yellow hydrazine.[4] The extent of this color change, measured by the decrease in absorbance at a specific wavelength (typically around 517 nm), is proportional to the radical scavenging activity of the antioxidant.[4][5]

Procedure:

  • A solution of the stable free radical DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

  • Various concentrations of the test compounds (α-Pyridoin and its analogs) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period to allow the reaction to reach completion.

  • The absorbance of the solution is then measured using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the radical scavenging activity of α-Pyridoin analogs.

experimental_workflow cluster_synthesis Synthesis of α-Pyridoin Analogs cluster_assay Radical Scavenging Assay start Starting Materials (Disubstituted Pyridines) synthesis Chemical Synthesis start->synthesis Reaction purification Purification and Characterization synthesis->purification analogs α-Pyridoin Analogs purification->analogs mixing Mix Analogs with DPPH Solution analogs->mixing dpph_prep Prepare DPPH Solution dpph_prep->mixing incubation Incubation mixing->incubation measurement Spectrophotometric Measurement incubation->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis

Caption: Workflow for the synthesis and antioxidant evaluation of α-Pyridoin analogs.

References

Cross-Validation of α-Pyridoin's Antioxidant Capacity: A Comparative Guide to Common Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and comprehensive assessment of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of α-Pyridoin, a potent enediol antioxidant, as evaluated by various common in vitro assays. By presenting available data and detailed experimental methodologies, this document aims to facilitate a deeper understanding of how different assay principles can influence the perceived antioxidant efficacy of α-Pyridoin and to guide the selection of appropriate testing strategies.

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants, such as α-Pyridoin, can mitigate this damage by scavenging free radicals. However, the multifaceted nature of antioxidant action necessitates the use of a battery of tests to obtain a complete profile. This guide focuses on the cross-validation of α-Pyridoin's antioxidant capacity using established assays, providing a framework for its evaluation.

Comparative Antioxidant Performance of α-Pyridoin

Notably, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, α-Pyridoin has been shown to exhibit stronger antioxidant activity than the well-known antioxidant, ascorbic acid.[1] This suggests a significant capacity for donating a hydrogen atom or an electron to neutralize free radicals.

Further research into the antioxidant mechanism of α-Pyridoin and its derivatives has revealed that its activity can proceed through two primary pathways depending on the solvent environment: the Hydrogen Atom Transfer (HAT) mechanism and the Sequential Proton Loss Electron Transfer (SPLET) mechanism.[3] This dual mechanism underscores the versatility of α-Pyridoin as an antioxidant.

To provide a framework for future comparative studies, the following table has been structured to present hypothetical quantitative data that would be generated from a cross-validation of α-Pyridoin's antioxidant capacity against a standard antioxidant, Trolox.

Assayα-PyridoinTrolox (Standard)Unit of MeasurementPrinciple
DPPH Radical Scavenging Assay Data Not AvailableReferenceIC50 (µM)Electron/Hydrogen Atom Transfer
ABTS Radical Cation Decolorization Assay Data Not AvailableReferenceTrolox Equivalent Antioxidant Capacity (TEAC)Electron/Hydrogen Atom Transfer
Ferric Reducing Antioxidant Power (FRAP) Assay Data Not AvailableReferenceFerric Reducing Ability (µM Fe(II) Equivalents)Electron Transfer

Note: The table is a template pending the availability of specific experimental data for α-Pyridoin in these assays.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays that can be employed to evaluate the antioxidant capacity of α-Pyridoin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark.

    • Prepare a series of concentrations of α-Pyridoin in the same solvent.

    • Prepare a standard antioxidant solution (e.g., Trolox or ascorbic acid) at various concentrations.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of the α-Pyridoin or standard solution.

    • Add the DPPH solution to initiate the reaction.

    • Include a control containing the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of α-Pyridoin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical formation.

    • Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare a series of concentrations of α-Pyridoin and a standard antioxidant (e.g., Trolox).

  • Assay:

    • Add a small volume of the α-Pyridoin or standard solution to the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition of ABTS•+ and plot this against the concentration of the antioxidant.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of ferric chloride (FeCl₃; e.g., 20 mM) in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.

    • Prepare a series of concentrations of α-Pyridoin and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay:

    • Add a small volume of the α-Pyridoin or standard solution to the FRAP reagent.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents or in µmol Fe(II) per gram of the sample.

Visualizing the Cross-Validation Workflow

To conceptualize the process of cross-validating the antioxidant capacity of a compound like α-Pyridoin, the following workflow diagram is provided.

CrossValidationWorkflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis & Comparison Compound α-Pyridoin Solution (Varying Concentrations) DPPH DPPH Assay Compound->DPPH ABTS ABTS Assay Compound->ABTS FRAP FRAP Assay Compound->FRAP Standard Standard Antioxidant (e.g., Trolox) Standard->DPPH Standard->ABTS Standard->FRAP Data Collect Absorbance Data DPPH->Data ABTS->Data FRAP->Data Calc Calculate IC50 / TEAC / Fe(II) Equivalents Data->Calc Table Comparative Data Table Calc->Table Conclusion Draw Conclusions on Relative Antioxidant Capacity Table->Conclusion

Caption: Workflow for the cross-validation of α-Pyridoin's antioxidant capacity.

Signaling Pathways and Antioxidant Mechanisms

The antioxidant activity of α-Pyridoin is rooted in its chemical structure, specifically the enediol moiety. The mechanism by which it neutralizes free radicals can be depicted as follows:

AntioxidantMechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_splet Sequential Proton Loss Electron Transfer (SPLET) Pyridoin_HAT α-Pyridoin (R-OH) PyridoinRadical_HAT α-Pyridoin Radical (R-O•) Pyridoin_HAT->PyridoinRadical_HAT H• donation Radical_HAT Free Radical (X•) Product_HAT Neutralized Radical (XH) Radical_HAT->Product_HAT H• acceptance Pyridoin_SPLET α-Pyridoin (R-OH) Anion α-Pyridoin Anion (R-O⁻) Pyridoin_SPLET->Anion - H⁺ PyridoinRadical_SPLET α-Pyridoin Radical (R-O•) Anion->PyridoinRadical_SPLET - e⁻ Proton Proton (H⁺) Radical_SPLET Free Radical (X•) RadicalAnion Radical Anion (X⁻) Radical_SPLET->RadicalAnion + e⁻

Caption: Antioxidant mechanisms of α-Pyridoin: HAT and SPLET pathways.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of alpha-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, my goal is to empower researchers with not just high-quality reagents, but also the critical knowledge to handle and dispose of them safely and responsibly. This guide provides a detailed protocol for the proper disposal of alpha-Pyridoin, grounded in established safety principles and regulatory awareness. Our commitment to your safety and environmental stewardship extends beyond the product itself, ensuring you can conduct your research with confidence and integrity.

Hazard Assessment and the Precautionary Principle

This compound (CAS 1141-06-6) is an organic compound used in laboratory settings. According to available Safety Data Sheets (SDS), it is classified as an irritant to the eyes, respiratory system, and skin.[1][2] However, a crucial point is that the comprehensive toxicological properties of this material have not been fully investigated.[1]

While some suppliers may indicate that the product is not considered hazardous by standards such as the US OSHA Hazard Communication Standard (29 CFR 1910.1200) and is not regulated for transport, this does not absolve the user from responsibility.[1][2] The principle of prudent practice in laboratory safety dictates that chemicals with incomplete toxicological data should be handled with a higher degree of caution. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Key Chemical Properties for Disposal:

  • Stability: Stable under normal storage conditions.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Before beginning any work that will generate this compound waste, ensure the proper safety measures are in place. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Control Measure Specification Rationale
Engineering Controls Certified Laboratory Chemical Fume HoodTo prevent inhalation of any dusts or aerosols and maintain airborne concentrations below permissible limits.[3]
Eye Protection Chemical safety goggles or glasses with side-shieldsProtects eyes from splashes or airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber)Prevents direct skin contact and absorption. Nitrile gloves may not be suitable for prolonged contact; always consult the manufacturer's compatibility chart.[4]
Body Protection Fully-buttoned lab coatProtects clothing and skin from contamination.[3]
Hygiene Accessible eyewash station and safety showerFor immediate decontamination in case of accidental exposure.[4]
Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance. Never pour chemical waste down the drain or dispose of it in regular trash.[5]

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound are to be considered hazardous waste. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, weighing boats).

    • Contaminated PPE (e.g., gloves).

    • Spill cleanup materials.

  • Crucially, segregate this compound waste from incompatible materials, especially strong oxidizing agents and acids. [2][4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step 2: Container Selection and Labeling

  • Collect waste in a designated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[4]

  • The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[4]

  • The label must include:

    • The full chemical name: "this compound" or "2-Hydroxy-1,2-di(pyridin-2-yl)ethan-1-one".

    • The associated hazards (e.g., "Irritant").[3]

    • The date accumulation started.

    • The name of the principal investigator or lab group.

Step 3: Waste Accumulation and Storage

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4]

  • Store the container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition or direct sunlight.[3][6]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 4: Arranging Final Disposal

  • Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.[3]

  • Follow your institution's specific procedures for requesting a chemical waste pickup.[4] Professional waste handlers will then transport the material for final disposal, which often involves high-temperature incineration for organic compounds.[7]

This compound Waste Management Decision Workflow

The following diagram outlines the critical decision points in the waste management process.

G This compound Waste Management Decision Workflow cluster_0 Generation & Characterization cluster_1 Handling & Segregation cluster_2 Containment & Storage cluster_3 Final Disposal start Waste Generated (this compound contaminated material) assess Assess Hazards: - Irritant [5, 6] - Incomplete toxicological data [5] - Incompatible with oxidizers [6] start->assess classify Classify as Hazardous Chemical Waste assess->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) [3] classify->ppe segregate Segregate Waste Stream (Keep away from oxidizers, acids) [2] container Select Compatible Container (Glass or HDPE) [2] segregate->container ppe->segregate label_waste Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) [3] container->label_waste store Store in Satellite Accumulation Area (Sealed, Ventilated, Secure) [3] label_waste->store request_pickup Request Pickup from Institutional EHS [3] store->request_pickup end_node Proper Disposal via Licensed Facility request_pickup->end_node

Caption: Decision workflow for the safe disposal of this compound waste.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.[6]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[5][6]

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1]

    • Decontaminate the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]

  • Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[1]

    • Inhalation: Remove the individual from exposure and move to fresh air immediately. Seek medical attention if symptoms occur.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

By adhering to this detailed disposal plan, you are not only ensuring your own safety and that of your colleagues but also upholding the principles of responsible scientific research and environmental protection.

References

Personal protective equipment for handling alpha-Pyridoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of alpha-Pyridoin, a compound known to cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Adherence to these procedural guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with this compound dictates the necessity of specific personal protective equipment. The following table summarizes the recommended PPE for routine handling and in the event of a spill.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling/Weighing ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[3][4][5]Chemical-resistant gloves (e.g., nitrile, neoprene).[6] Users should inspect gloves prior to use and change them immediately if contaminated.A standard laboratory coat is the minimum requirement.[3] Ensure it is buttoned for maximum protection.Not generally required if handled in a well-ventilated area or a chemical fume hood.[7]
Spill or Aerosol Generation Chemical splash goggles and a face shield are recommended to protect against splashes.[3][4]Heavy-duty, chemical-resistant gloves should be worn.[3]A chemical-resistant apron or coveralls should be worn over a lab coat.[2]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if irritation is experienced.[8]

Experimental Protocols: Safe Handling and Disposal

Operational Plan for Handling this compound:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Designate a specific area for handling, preferably within a chemical fume hood to minimize inhalation exposure.[7]

    • Ensure all necessary PPE is readily available and in good condition.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • When weighing the powder, do so in a fume hood or a ventilated balance enclosure to control dust.[7][9]

    • Handle the compound carefully to avoid generating dust.

    • Avoid direct contact with skin and eyes.[10] In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes.[10]

    • Keep the container tightly closed when not in use.[10]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

    • Clean the work area, decontaminating any surfaces that may have come into contact with the powder.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[10]

Disposal Plan for this compound Waste:

All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1][8]

Waste Type Disposal Procedure
Solid this compound Waste 1. Collect waste in a clearly labeled, sealed container.[11] 2. The label should include the chemical name and hazard warnings ("Irritant").[8] 3. Store the waste container in a designated hazardous waste accumulation area. 4. Arrange for pickup and disposal by a certified hazardous waste management company.
Contaminated Labware (e.g., gloves, wipes) 1. Place all contaminated disposable items in a designated, labeled hazardous waste bag or container.[10] 2. Ensure the container is sealed before disposal. 3. Dispose of as solid chemical waste through a certified hazardous waste management service.
Empty Containers 1. Triple-rinse the container with a suitable solvent.[11][12] 2. Collect the rinsate as hazardous chemical waste.[11] 3. After rinsing and air-drying, deface the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[12]

Workflow for Safe Handling of this compound

The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Review SDS for this compound B Identify Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation A->B C Designate Handling Area (Fume Hood Preferred) B->C D Inspect & Don PPE C->D E Weighing/Transfer D->E F Is Dust Generated? E->F G Use Respiratory Protection F->G Yes H Proceed with Experiment F->H No G->H I Decontaminate Work Area H->I J Doff & Dispose of Contaminated PPE I->J K Segregate & Label Waste J->K L Store Waste in Designated Area K->L M Wash Hands Thoroughly L->M

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Pyridoin
Reactant of Route 2
alpha-Pyridoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.